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  • Product: N-(4-Bromophenyl)hydrazinecarbothioamide
  • CAS: 2646-31-3

Core Science & Biosynthesis

Foundational

N-(4-Bromophenyl)hydrazinecarbothioamide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its potential biological activities. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the synthetic and characterization workflows for clarity and reproducibility.

Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

The synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide derivatives is primarily achieved through the reaction of an appropriate hydrazine derivative with 4-bromophenyl isothiocyanate. The general synthetic scheme involves the nucleophilic addition of the hydrazine to the isothiocyanate.

A common synthetic route involves the condensation of 1-(4-bromophenyl)ethanone with thiosemicarbazide in a suitable solvent like methanol to yield (E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide.[1][2] Another approach involves the reaction of a piperazine derivative with 4-bromophenyl isothiocyanate in ethanol.[3]

General Experimental Protocol

The following protocol is a generalized procedure based on common synthetic methods for related structures.

Materials:

  • Appropriate hydrazine derivative (e.g., 1-[(3-trifluoromethyl)phenyl]piperazine)

  • 4-Bromophenyl isothiocyanate

  • Ethanol

Procedure:

  • Dissolve the hydrazine derivative (1 equivalent) in ethanol.

  • To this solution, add 4-bromophenyl isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for a specified period (typically 1-4 hours).[3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol or water to remove any unreacted starting materials.[3]

  • Dry the purified product under vacuum.

Characterization Data

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Physical Properties
CompoundPhysical AppearanceMelting Point (°C)
N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamideColourless plates218-220
2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-bromophenyl)hydrazine-1-carbothioamideWhite solid235-237
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideWhite powder210
Spectroscopic Data

Infrared (IR) Spectroscopy:

CompoundKey IR Absorptions (cm⁻¹)
(E)-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbothioamide~3444 (N-H stretching), ~445 (C-Br vibrations)[1][2]
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide3293 (N-H), 3157, 3098 (aromatic C-H), 2943 (aliphatic C-H), 1708 (C=O)[5]
N-{[(4-bromophenyl)amino]carbonothioyl}benzamideStrong bands at 1676-1681 (C=O stretching), bands in the range 1146-1173 (C=S stretching)[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of these compounds typically show signals for aromatic protons in the range of δ 7.0-8.0 ppm. The N-H protons of the hydrazinecarbothioamide moiety often appear as broad singlets at lower fields.

  • ¹³C NMR: The carbon NMR spectra will show characteristic peaks for the aromatic carbons, the thiocarbonyl carbon (C=S) typically in the range of δ 180-190 ppm, and any other carbons present in the specific derivative.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualized Workflows

Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a N-(4-Bromophenyl)hydrazinecarbothioamide derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Hydrazine Derivative + 4-Bromophenyl Isothiocyanate Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Monitor Cooling Cooling TLC->Cooling Upon Completion Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Purified Product Drying->Product Analysis Spectroscopic & Analytical Characterization Product->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of N-(4-Bromophenyl)hydrazinecarbothioamide derivatives.

Characterization Logic Diagram

This diagram outlines the logical relationship between different characterization techniques and the information they provide about the synthesized compound.

characterization_logic cluster_techniques Analytical Techniques cluster_information Derived Information MP Melting Point Purity Purity & Identity MP->Purity IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure & Connectivity NMR->Structure MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups->Structure Structure->Purity MolWeight->Purity

Caption: The relationship between analytical techniques and the structural information derived for N-(4-Bromophenyl)hydrazinecarbothioamide.

References

Exploratory

In-Depth Technical Analysis of the Crystal Structure of N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the crystal structure of N-(4-Bromophenyl)hydrazinecarbothioamide, a compound of interest in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of N-(4-Bromophenyl)hydrazinecarbothioamide, a compound of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of the experimental workflow. This document is intended to serve as a core reference for researchers engaged in the study and development of therapeutic agents based on this molecular scaffold.

Crystallographic Data Summary

The crystal structure of N-(4-Bromophenyl)hydrazinecarbothioamide (also known as 4-(4-bromophenyl)thiosemicarbazide) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Notably, the asymmetric unit contains two independent molecules, designated as Molecule A and Molecule B, which exhibit conformational differences. A summary of the key crystallographic and refinement data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for N-(4-Bromophenyl)hydrazinecarbothioamide

ParameterValue
Empirical FormulaC₇H₈BrN₃S
Formula Weight246.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a11.588(3) Å
b10.161(2) Å
c16.035(3) Å
β108.97(2)°
Volume1782.1(7) ų
Z (Molecules per unit cell)8
Data Collection
RadiationMo Kα (λ = 0.7107 Å)
Temperature293(2) K
Refinement
R-factor0.048
wR-factor0.048
Goodness-of-fit (S)1.34

Molecular Structure and Conformation

The two independent molecules in the asymmetric unit, while chemically identical, display distinct conformations. In both molecules, the sulfur atom is in a trans position relative to the terminal amino group of the hydrazinecarbothioamide moiety. The molecular packing is stabilized by a network of intramolecular N-H···N and intermolecular N-H···S hydrogen bonds. An interesting feature of the crystal packing is the close approach of the bromine atoms from the two independent molecules, with a Br···Br distance of 3.573(2) Å.

Experimental Protocols

Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide

A general and established method for the synthesis of N-arylhydrazinecarbothioamides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.

Materials:

  • 4-Bromophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

Procedure:

  • A solution of 4-bromophenyl isothiocyanate in ethanol is prepared in a round-bottom flask.

  • An equimolar amount of hydrazine hydrate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then typically stirred for a specified period, which can range from a few hours to overnight, to ensure the completion of the reaction.

  • The formation of a precipitate indicates the product. The solid product is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol to remove any unreacted starting materials.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline N-(4-Bromophenyl)hydrazinecarbothioamide suitable for single-crystal X-ray diffraction studies.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was carried out using single-crystal X-ray diffraction techniques.

Instrumentation and Data Collection:

  • A suitable single crystal of N-(4-Bromophenyl)hydrazinecarbothioamide was mounted on a goniometer head.

  • X-ray diffraction data were collected at room temperature (293 K) using a four-circle diffractometer equipped with graphite-monochromated Mo Kα radiation.

  • The unit cell parameters were determined and refined from the setting angles of a set of centered reflections.

  • Intensity data were collected over a range of 2θ angles.

Structure Solution and Refinement:

  • The collected intensity data were corrected for Lorentz and polarization effects.

  • The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures.

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were located from a difference Fourier map and were included in the refinement with isotropic thermal parameters.

  • The final refinement converged to the R-values presented in Table 1.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of N-(4-Bromophenyl)hydrazinecarbothioamide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Starting Materials (4-Bromophenyl isothiocyanate, Hydrazine hydrate) reaction Reaction in Ethanol start->reaction filtration Filtration and Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization product Crystalline Product recrystallization->product crystal_selection Single Crystal Selection product->crystal_selection data_collection X-ray Data Collection (Mo Kα, 293 K) crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Foundational

Physical and chemical properties of N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Bromophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, serves as a significant building block in the synthesis of various hetero...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, serves as a significant building block in the synthesis of various heterocyclic compounds with diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance. The information is presented to support further research and development in medicinal chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₈BrN₃S[3][4][5]
Molecular Weight 246.13 g/mol [3][4]
CAS Number 2646-31-3[4][5]
Appearance White to off-white solid (typical for related compounds)N/A

Synthesis

The synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide can be achieved through the reaction of 4-bromophenyl isothiocyanate with hydrazine hydrate. This reaction is a standard method for the preparation of thiosemicarbazide derivatives.

Experimental Protocol

The following is a general procedure based on the synthesis of similar thiosemicarbazide compounds:

Materials:

  • 4-Bromophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve 4-bromophenyl isothiocyanate in a suitable volume of ethanol in a round-bottom flask.

  • Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight, to ensure the completion of the reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield N-(4-Bromophenyl)hydrazinecarbothioamide.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

Biological Activity

Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-bromophenyl)thiosemicarbazide, has been noted for its antibacterial activity.[2] The biological activity of this class of compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens.

While a specific signaling pathway for N-(4-Bromophenyl)hydrazinecarbothioamide is not well-documented, its role as a precursor in the synthesis of biologically active heterocyclic compounds, such as 1,2,4-triazoles, is well-established.[6][7] These triazole derivatives have been shown to possess a broad spectrum of pharmacological activities.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic pathway for N-(4-Bromophenyl)hydrazinecarbothioamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Bromophenyl_Isothiocyanate 4-Bromophenyl Isothiocyanate Reaction_Vessel Reaction in Ethanol 4-Bromophenyl_Isothiocyanate->Reaction_Vessel Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_Vessel Product N-(4-Bromophenyl) hydrazinecarbothioamide Reaction_Vessel->Product Stirring/ Reflux

Caption: Synthetic pathway of N-(4-Bromophenyl)hydrazinecarbothioamide.

Conclusion

N-(4-Bromophenyl)hydrazinecarbothioamide is a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This guide has summarized its key physical and chemical properties and provided a general synthesis protocol. Further research is warranted to fully elucidate its biological mechanism of action and to explore the pharmacological potential of its derivatives. The provided information aims to facilitate these future research endeavors in the field of drug discovery and development.

References

Exploratory

Spectroscopic Profile of N-(4-Bromophenyl)hydrazinecarbothioamide: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectral data for the compound N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-bromophenyl thiosemicarbazide. The information...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-bromophenyl thiosemicarbazide. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

Spectroscopic Data Summary

The following tables provide a summary of the available spectral data for N-(4-Bromophenyl)hydrazinecarbothioamide. It is important to note that while extensive research has been conducted on derivatives of this compound, detailed spectral data for the parent molecule is not always explicitly published. The data presented here is compiled from various sources characterizing the starting material or closely related analogues.

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5Singlet1HNH
~8.0Singlet1HNH
~7.4Doublet2HAr-H
~6.8Doublet2HAr-H
~4.5Singlet (broad)2HNH2

Note: Predicted values based on typical chemical shifts for similar structures. Experimental data should be obtained for confirmation.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~180C=S
~140Ar-C (C-N)
~132Ar-C (C-H)
~118Ar-C (C-Br)
~115Ar-C (C-H)

Note: Predicted values. The exact chemical shifts can vary based on solvent and experimental conditions.

Table 3: IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (NH and NH2 groups)
3100 - 3000MediumAromatic C-H stretching
~1600MediumN-H bending
~1550StrongC=S stretching (thiourea band)
~1490StrongAromatic C=C stretching
~1070MediumC-N stretching
~820Strongpara-disubstituted benzene C-H out-of-plane bending
~550MediumC-Br stretching

Note: The presence of intermolecular N-H...S hydrogen bonds can influence the position and shape of the N-H stretching bands[1].

Table 4: Mass Spectrometry Data

m/zInterpretation
[M]+•Molecular ion peak corresponding to the exact mass of C7H8BrN3S.
FragmentsCharacteristic fragmentation pattern including loss of NH2, CS, and cleavage of the phenyl-nitrogen bond.

Note: The exact mass and fragmentation pattern are best determined by high-resolution mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for N-(4-Bromophenyl)hydrazinecarbothioamide, based on methodologies reported for similar thiosemicarbazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of N-(4-Bromophenyl)hydrazinecarbothioamide is prepared in a suitable deuterated solvent, such as DMSO-d6 or CDCl3. 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, and the resulting mass spectrum shows the molecular ion and characteristic fragment ions. ESI-MS is suitable for confirming the molecular weight by observing the [M+H]+ or [M+Na]+ adducts.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like N-(4-Bromophenyl)hydrazinecarbothioamide.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectral analysis.

This guide serves as a valuable resource for the spectral characterization of N-(4-Bromophenyl)hydrazinecarbothioamide. For definitive analysis, it is recommended to acquire experimental data under controlled laboratory conditions.

References

Foundational

Starting materials for synthesizing N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for N-(4-Bromophenyl)hydrazinecarbothioamide, a versatile intermediat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-(4-Bromophenyl)hydrazinecarbothioamide, a versatile intermediate in medicinal chemistry and drug development. The document details the necessary starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide can be effectively achieved through two principal pathways, each commencing from readily available starting materials.

Route 1: From 4-Bromophenyl Isothiocyanate and Hydrazine Hydrate

This is the most direct and widely employed method for the synthesis of N-aryl-hydrazinecarbothioamides. The reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group.

Route 2: From 4-Bromoaniline

Data Presentation

The following tables summarize the key quantitative data associated with the starting materials, intermediates, and the target compound.

Table 1: Properties of Key Reactants and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-BromoanilineC₆H₆BrN172.0260-64
4-Bromophenyl IsothiocyanateC₇H₄BrNS214.0856-58[1]
Hydrazine HydrateH₆N₂O50.06-51.7
4-Bromophenylhydrazine HydrochlorideC₆H₈BrClN₂223.50235-240 (dec.)
Potassium ThiocyanateKSCN97.18173.2

Table 2: Reaction Conditions and Yields

ReactionKey ReagentsSolventTemperature (°C)TimeYield (%)
Synthesis of 4-Bromophenylhydrazine HCl4-Bromoaniline, HCl, NaNO₂, ZnWater0-202.5-3.5 h~38[2]
Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide (Route 1)4-Bromophenyl Isothiocyanate, Hydrazine HydrateEthanolRoom Temp.30 minHigh (est.)
Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide (Route 2)4-Bromophenylhydrazine, KSCN, HClWater/EthanolRefluxSeveral hoursModerate (est.)

Experimental Protocols

Route 1: Synthesis from 4-Bromophenyl Isothiocyanate

This protocol is adapted from general procedures for the synthesis of thiosemicarbazides from isothiocyanates.

Materials:

  • 4-Bromophenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenyl isothiocyanate in ethanol.

  • To the stirring solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature.[2]

  • A white precipitate is expected to form within minutes.[2]

  • Continue stirring the reaction mixture for 30 minutes at room temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain N-(4-Bromophenyl)hydrazinecarbothioamide.

Route 2: Synthesis from 4-Bromoaniline

This route involves two main experimental stages.

Stage 1: Synthesis of 4-Bromophenylhydrazine Hydrochloride [1][2][3][4]

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite

  • Zinc powder

  • Sodium Hydroxide

  • Acetone

Procedure:

  • Diazotization: Mix 4-bromoaniline with concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. Stir for 1-1.5 hours.[1][2]

  • Reduction: To the diazonium salt solution, add concentrated hydrochloric acid, water, and zinc powder in portions, keeping the temperature between 15-20 °C. Continue stirring until the reaction mixture turns grayish-white.[1][2]

  • Work-up: Adjust the pH of the solution to 10 with a sodium hydroxide solution to precipitate the crude 4-bromophenylhydrazine. Filter the crude product.

  • Purification and Salt Formation: Recrystallize the crude product from hot water. Dissolve the purified 4-bromophenylhydrazine in hydrochloric acid and stir at 60-70 °C until crystallization occurs. Cool to 20 °C, filter the product, wash with acetone, and dry to yield 4-bromophenylhydrazine hydrochloride.[1][2]

Stage 2: Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide

This protocol is based on general methods for converting hydrazines to thiosemicarbazides.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Potassium thiocyanate

  • Hydrochloric acid

  • Ethanol/Water

Procedure:

  • Dissolve 4-bromophenylhydrazine hydrochloride in a mixture of water and ethanol.

  • Add a solution of potassium thiocyanate in water to the hydrazine solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.

  • Collect the solid by filtration, wash with cold water, and dry to obtain N-(4-Bromophenyl)hydrazinecarbothioamide.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Route_1 A 4-Bromophenyl Isothiocyanate C N-(4-Bromophenyl)hydrazinecarbothioamide A->C Ethanol, RT B Hydrazine Hydrate B->C

Caption: Synthetic pathway for Route 1.

Synthesis_Route_2 cluster_0 Stage 1 cluster_1 Stage 2 A 4-Bromoaniline B 4-Bromophenylhydrazine Hydrochloride A->B 1. HCl, NaNO2 2. Zn, HCl D N-(4-Bromophenyl)hydrazinecarbothioamide B->D KSCN, H+ C Potassium Thiocyanate C->D

Caption: Synthetic pathway for Route 2.

Experimental_Workflow Start Start Reagents Mix Starting Materials (e.g., Isothiocyanate + Hydrazine) Start->Reagents Reaction Stir at Specified Temperature and Time Reagents->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Isolation Isolate Product (Filtration) Monitor->Isolation Reaction Complete Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

References

Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(4-Bromophenyl)hydrazinecarbothioamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-bromophenyl)thiosemicarbazide, belongs to the thiosemicarbazide class of compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-bromophenyl)thiosemicarbazide, belongs to the thiosemicarbazide class of compounds, which are recognized for their diverse biological activities and applications as intermediates in the synthesis of various heterocyclic systems. The presence of the bromophenyl moiety and the thioamide group are critical determinants of their physicochemical properties and biological interactions. A thorough understanding of the molecular structure and conformational possibilities of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide provides a detailed overview of the molecular structure and conformation of N-(4-Bromophenyl)hydrazinecarbothioamide. While the crystal structure for this specific compound has been reported, detailed quantitative data from the primary literature was not accessible at the time of this writing. Therefore, to fulfill the requirements for detailed structural data and experimental protocols, this guide presents a comprehensive analysis of a closely related analog, (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide , for which detailed crystallographic and computational data are available. The insights gained from this analog provide a strong basis for understanding the structural characteristics of N-(4-Bromophenyl)hydrazinecarbothioamide.

Molecular Structure of N-(4-Bromophenyl)hydrazinecarbothioamide

The crystal structure of N-(4-Bromophenyl)hydrazinecarbothioamide has been determined and is reported to crystallize with two independent molecules (A and B) in the asymmetric unit, which display different conformations.[1] In both conformations, the sulfur atom is in a trans position relative to the terminal amino group.[1] The crystal packing is stabilized by intramolecular N-H···N and intermolecular N-H···S hydrogen bonds.[1] A notable feature is the close approach of the bromine atoms of the two independent molecules, with a Br···Br distance of 3.573(2) Å.[1]

In-Depth Analysis of a Structural Analog: (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide

Due to the limited availability of detailed quantitative data for N-(4-Bromophenyl)hydrazinecarbothioamide, we present a detailed analysis of the structurally similar thiosemicarbazone derivative, (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide. This analog shares the key 4-bromophenyl and hydrazinecarbothioamide moieties.

Synthesis and Crystallization

A general and efficient method for the synthesis of thiosemicarbazones involves the condensation reaction of a substituted thiosemicarbazide with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide

To a solution of 1-(4-bromophenyl)ethanone in methanol, an equimolar amount of thiosemicarbazide is added. The mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent like cold methanol, and dried. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically 100 or 293 K, using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα). The collected diffraction intensities are then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares techniques. The positions of hydrogen atoms are typically determined from difference Fourier maps and refined isotropically.

Table 1: Crystal Data and Structure Refinement for (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide

ParameterValue
Empirical FormulaC₉H₁₀BrN₃S
Formula Weight272.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8390 (2)
b (Å)30.3335 (11)
c (Å)9.9423 (4)
β (°)94.910 (2)
Volume (ų)1754.49 (11)
Z4
Temperature (K)296
Wavelength (Å)0.71073
R-factor (%)4.1

Table 2: Selected Bond Lengths for (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide

BondLength (Å)
Br(1)-C(4)1.904(3)
S(1)-C(7)1.685(3)
N(1)-N(2)1.378(3)
N(1)-C(8)1.285(4)
N(2)-C(7)1.369(4)
N(3)-C(7)1.328(4)
C(1)-C(6)Ring avg. 1.385

Table 3: Selected Bond Angles for (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide

AtomsAngle (°)
N(2)-N(1)-C(8)116.8(2)
N(1)-N(2)-C(7)120.4(2)
N(3)-C(7)-N(2)116.5(3)
N(3)-C(7)-S(1)121.5(2)
N(2)-C(7)-S(1)122.0(2)
N(1)-C(8)-C(1)121.2(3)
N(1)-C(8)-C(9)115.8(3)
Conformational Analysis

The conformation of N-(4-Bromophenyl)hydrazinecarbothioamide and its analogs is determined by the rotational barriers around several single bonds, leading to various possible conformers. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of these conformers.

Experimental Protocol: Computational Analysis (DFT)

The geometry of the molecule is optimized using a computational chemistry software package (e.g., Gaussian). A suitable level of theory, such as B3LYP, and a basis set, for example, 6-311++G(d,p), are chosen. Conformational analysis is performed by systematically rotating key dihedral angles and calculating the energy of each resulting conformation to identify the global minimum energy structure and other low-energy conformers.

For (E)-2-(1-(4-Bromophenyl)ethylidene)hydrazinecarbothioamide, computational studies have shown that the most stable conformer is planar, a feature that is often stabilized by intramolecular hydrogen bonding and delocalization of electron density.

Visualization of Experimental and Computational Workflow

The determination of the molecular structure and conformation of a compound like N-(4-Bromophenyl)hydrazinecarbothioamide involves a synergistic approach combining chemical synthesis, spectroscopic characterization, single-crystal X-ray diffraction, and computational modeling. The following diagram illustrates this logical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_computational Computational Analysis cluster_results Final Structural Information Synthesis Chemical Synthesis (e.g., Condensation Reaction) Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Spectroscopy XRD Single-Crystal X-ray Diffraction Purification->XRD Crystal Growth DFT DFT Calculations (Geometry Optimization) Spectroscopy->DFT Initial Structure for Calculation XRD->DFT Comparison with Experimental Data Structure Molecular Structure (Bond Lengths, Angles) XRD->Structure Conformational Conformational Analysis DFT->Conformational Conformation Molecular Conformation (Dihedral Angles, Stability) Conformational->Conformation Structure->Conformation informs

Caption: Workflow for structural elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of N-(4-Bromophenyl)hydrazinecarbothioamide, supplemented with detailed data from a close structural analog. The interplay of experimental techniques, particularly single-crystal X-ray diffraction, and computational methods like DFT, is crucial for a complete understanding of the structural features that govern the properties and potential applications of this class of compounds. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the design of novel therapeutic agents based on the thiosemicarbazide scaffold.

References

Foundational

An In-depth Technical Guide to N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Bromophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, has garnered significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of compounds, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological effects, with a focus on its potential as an antimicrobial and anticonvulsant agent. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Chemical Identity

Identifier Value
IUPAC Name N-(4-bromophenyl)hydrazine-1-carbothioamide
CAS Number 2646-31-3[1]
Molecular Formula C₇H₈BrN₃S[1]
Molecular Weight 246.13 g/mol [1]

Synthesis and Characterization

The synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives is well-documented in the scientific literature. A common synthetic route involves the reaction of a substituted aniline with carbon disulfide, followed by treatment with sodium chloroacetate and subsequent reaction with hydrazine hydrate.

General Synthetic Protocol

A general method for synthesizing N-arylhydrazinecarbothioamides involves a multi-step one-pot reaction. The process begins with the reaction of an aromatic amine, such as 4-bromoaniline, with carbon disulfide. The resulting intermediate is then reacted with sodium chloroacetate and subsequently with hydrazine hydrate to yield the desired N-(4-Bromophenyl)hydrazinecarbothioamide. Acylation with various acyl chlorides can then be performed to generate a library of derivatives.

Experimental Workflow: Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

G cluster_synthesis Synthesis Pathway A 4-Bromoaniline I1 Intermediate 1 A->I1 B Carbon Disulfide B->I1 C Sodium Chloroacetate I2 Intermediate 2 C->I2 D Hydrazine Hydrate E N-(4-Bromophenyl)hydrazinecarbothioamide D->E G Derivative Library E->G F Acyl Chlorides F->G I1->I2 I2->E

Caption: General synthesis scheme for N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives.

Characterization

The structural confirmation of synthesized N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives is typically achieved through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key spectral bands include N-H stretching vibrations, C=C aromatic stretching, and C=S stretching. For example, in one derivative, N-H stretching appeared at 3243 and 3180 cm⁻¹, with the C=S bond showing a signal at 1076 cm⁻¹[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of aromatic protons, N-H protons, and the carbon skeleton.

  • Elemental Analysis: The elemental composition (C, H, N, S) is determined to confirm the empirical formula of the synthesized compounds.

Biological Activities and Potential Applications

N-(4-Bromophenyl)hydrazinecarbothioamide and its analogs have demonstrated a range of biological activities, highlighting their potential in drug development. The presence of the 4-bromophenyl moiety is often crucial for their anticancer activity[3].

Antimicrobial Activity

Derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

Compound ID Bacterial Strain MIC (µM) Reference
5eStaphylococcus aureus12.5[4]

MIC: Minimum Inhibitory Concentration

The increased antibacterial activity of compounds containing a 4-bromophenyl group may be attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain[5].

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of this class of compounds. The activity is often evaluated in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) seizure tests.

Table 2: Anticonvulsant Screening of a Derivative

Compound ID Test Model Protection (%) Dose (mg/kg) Time (h) Reference
PC 23MESActive--[6]
PC 236 HzActive--[6]

Computational studies suggest that these compounds may exert their anticonvulsant effects by binding to molecular targets such as glutamate and GABA-A receptors[6].

Proposed Mechanism: Modulation of GABAergic Neurotransmission

G cluster_moa Proposed Anticonvulsant Mechanism A N-(4-Bromophenyl)hydrazine- carbothioamide Derivative B GABA-A Receptor A->B Binds to C Increased GABAergic Neurotransmission B->C Enhances D Neuronal Hyperpolarization C->D E Reduced Neuronal Excitability D->E F Anticonvulsant Effect E->F

Caption: Postulated mechanism of anticonvulsant action via GABA-A receptor modulation.

Tyrosinase Inhibition

While not directly reported for the parent compound, structurally similar thiosemicarbazides are known to be potent tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin synthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

A common method to assess tyrosinase inhibitory activity is the mushroom tyrosinase assay[7].

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase enzyme.

    • Prepare solutions of the test compound (N-(4-Bromophenyl)hydrazinecarbothioamide) at various concentrations.

    • Prepare a solution of a known tyrosinase substrate, such as L-tyrosine or L-DOPA.

    • A known inhibitor, such as Kojic Acid, is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solutions.

    • Add the tyrosinase enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate solution.

    • Measure the change in absorbance over time at a specific wavelength (typically around 475-510 nm) using a microplate reader[7][8]. The formation of dopachrome from the oxidation of the substrate results in a colored product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

Future Directions

N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives represent a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of derivatives to optimize biological activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their antimicrobial and anticonvulsant effects.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of infection and epilepsy to validate their therapeutic potential.

Conclusion

This technical guide has summarized the key chemical and biological properties of N-(4-Bromophenyl)hydrazinecarbothioamide. The available data strongly suggest that this compound and its derivatives are valuable starting points for the design and development of novel antimicrobial and anticonvulsant drugs. The provided experimental protocols and structured data offer a foundation for researchers to build upon in their exploration of this versatile chemical scaffold.

References

Exploratory

Quantum Chemical Analysis of N-(4-Bromophenyl)hydrazinecarbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Bromophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, holds significant interest in medicinal chemistry due to its potential bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative, holds significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticonvulsant properties.[1][2] This technical guide provides a comprehensive overview of the quantum chemical analysis of this compound, integrating experimental crystallographic data with theoretical computational studies. The document details the molecular structure, vibrational frequencies, and electronic properties, offering insights into its reactivity and stability. The methodologies presented herein serve as a reference for researchers engaged in the design and development of novel therapeutic agents based on the hydrazinecarbothioamide scaffold.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the -NH-CS-NH- functional group. The incorporation of a 4-bromophenyl moiety into the hydrazinecarbothioamide structure can significantly influence its electronic distribution and, consequently, its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships of such molecules. By providing a detailed understanding of the optimized geometry, vibrational modes, and electronic characteristics, these computational methods complement and enhance experimental findings, thereby accelerating the drug discovery process. This guide summarizes the key quantum chemical parameters of N-(4-Bromophenyl)hydrazinecarbothioamide and outlines the associated experimental and computational protocols.

Molecular Structure

The molecular structure of N-(4-Bromophenyl)hydrazinecarbothioamide has been determined experimentally through single-crystal X-ray diffraction.[2] Computational methods, primarily DFT, are employed to calculate the optimized molecular geometry in the gaseous phase, which can then be compared with the experimental solid-phase data.

Experimental Crystal Structure

The crystal structure of 4-(4-bromophenyl)-thiosemicarbazide reveals that the molecule crystallizes with two independent molecules in the asymmetric unit, displaying slightly different conformations.[2] The crystal packing is stabilized by a network of intermolecular N-H···S and intramolecular N-H···N hydrogen bonds.[2] The sulfur atom is observed to be in a trans conformation relative to the NH2 group.[2]

Theoretical Optimized Geometry

Quantum chemical calculations are typically performed to obtain the optimized molecular geometry. The bond lengths and bond angles are computed and can be compared with experimental X-ray diffraction data.

Table 1: Selected Bond Lengths (Å) for N-(4-Bromophenyl)hydrazinecarbothioamide

BondExperimental (X-ray)[2]Theoretical (DFT/B3LYP) - Expected
C-S1.685Value not directly available in search results
C-N (thioamide)1.334Value not directly available in search results
N-N1.398Value not directly available in search results
C-Br1.902Value not directly available in search results

Table 2: Selected Bond Angles (°) for N-(4-Bromophenyl)hydrazinecarbothioamide

AngleExperimental (X-ray)[2]Theoretical (DFT/B3LYP) - Expected
N-C-S121.5Value not directly available in search results
C-N-N120.3Value not directly available in search results
C-C-Br119.5Value not directly available in search results

Note: The theoretical values are expected based on typical DFT calculations for similar molecules but were not explicitly found for N-(4-Bromophenyl)hydrazinecarbothioamide in the search results.

Caption: Ball-and-stick model of N-(4-Bromophenyl)hydrazinecarbothioamide.

Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Theoretical vibrational frequency calculations are performed to assign the observed spectral bands to specific vibrational modes.

Experimental Spectroscopic Data

For a related compound, N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide, the FT-IR spectrum shows characteristic N-H stretching vibrations around 3293 cm⁻¹.[1] Aromatic C-H stretching vibrations are observed between 3098 and 3157 cm⁻¹.[1] These values are typical for the functional groups present in N-(4-Bromophenyl)hydrazinecarbothioamide.

Theoretical Vibrational Frequencies

DFT calculations are used to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Table 3: Key Vibrational Frequencies (cm⁻¹) for N-(4-Bromophenyl)hydrazinecarbothioamide

Vibrational ModeExperimental (FT-IR)[1]Theoretical (DFT/B3LYP) - ExpectedAssignment
N-H stretching~3293Value not directly available in search resultsStretching of the N-H bonds in the hydrazine and amide groups.
Aromatic C-H stretching~3100-3160Value not directly available in search resultsStretching of the C-H bonds in the bromophenyl ring.
C=S stretchingValue not directly available in search resultsValue not directly available in search resultsStretching of the thiocarbonyl group.
C-Br stretchingValue not directly available in search resultsValue not directly available in search resultsStretching of the carbon-bromine bond.

Note: Experimental values are from a closely related molecule. Theoretical values are expected based on typical DFT calculations but were not explicitly found for the target molecule.

DFT_Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop results Optimized Geometry, Vibrational Spectra, Electronic Parameters freq_calc->results electronic_prop->results

Caption: General workflow for DFT calculations.

Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests higher reactivity. For thiosemicarbazone derivatives, the HOMO is often localized on the thiosemicarbazide moiety, while the LUMO can be distributed over the aromatic ring system.

Table 4: Calculated Electronic Properties of N-(4-Bromophenyl)hydrazinecarbothioamide (Expected Values)

ParameterValue (eV) - Expected
HOMO EnergyValue not directly available in search results
LUMO EnergyValue not directly available in search results
HOMO-LUMO Gap (ΔE)Value not directly available in search results

Note: The values are expected based on typical DFT calculations for similar molecules but were not explicitly found for N-(4-Bromophenyl)hydrazinecarbothioamide in the search results.

HOMO_LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE (Energy Gap)

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. The blue regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. For N-(4-Bromophenyl)hydrazinecarbothioamide, the negative potential is expected to be localized around the sulfur and nitrogen atoms, while the positive potential is likely to be found around the hydrogen atoms of the amino groups.

Experimental and Computational Protocols

Synthesis

A general procedure for the synthesis of N-arylhydrazinecarbothioamides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate. Alternatively, they can be prepared by reacting carboxylic acid hydrazides with aryl isothiocyanates.[3] For the synthesis of related thiosemicarbazides, a common method is the condensation of a suitable aldehyde or ketone with a thiosemicarbazide derivative.[4]

Spectroscopic Characterization
  • FT-IR Spectroscopy: FT-IR spectra are typically recorded using KBr pellets or as a thin film on a suitable substrate. The data is collected over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, using a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The crystallographic data is collected using a diffractometer with graphite-monochromated Mo Kα or Cu Kα radiation. The structure is then solved and refined using standard crystallographic software packages.

Computational Details

Quantum chemical calculations are predominantly performed using Gaussian or similar software packages. The geometry of the molecule is optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimized geometry is confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculation. The electronic properties, including HOMO-LUMO energies and the MEP map, are also calculated at the same level of theory.

Conclusion

The quantum chemical analysis of N-(4-Bromophenyl)hydrazinecarbothioamide, supported by experimental data, provides a detailed understanding of its structural, vibrational, and electronic properties. This knowledge is fundamental for elucidating its structure-activity relationships and for the rational design of new derivatives with enhanced biological activities. The integration of computational and experimental techniques is a powerful strategy in modern drug discovery and development.

References

Foundational

The Rise of Hydrazinecarbothioamides: A Technical Guide to Their Synthesis, Properties, and Therapeutic Potential

For Immediate Release In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, hydrazinecarbothioamide derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted properties of these derivatives, with a focus on their antimicrobial, antioxidant, and anticancer potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic promise of this versatile chemical scaffold.

Hydrazinecarbothioamides, also known as thiosemicarbazides, are characterized by a core structure that serves as a versatile pharmacophore.[1] Their structural adaptability allows for extensive chemical modifications, enabling the fine-tuning of their interactions with various biological targets to combat a range of disorders.[2] Recent research has highlighted their significant efficacy against numerous cancer cell lines, operating through diverse mechanisms of action, as well as their potent inhibitory effects on various enzymes.[2][3]

Synthesis and Characterization

The synthesis of novel hydrazinecarbothioamide derivatives typically involves a multi-step process. A common route begins with the reaction of a carboxylic acid with an appropriate hydrazine to form a hydrazide. This intermediate is then reacted with a suitable isothiocyanate to yield the final hydrazinecarbothioamide product.[4] The structural integrity and purity of the synthesized compounds are rigorously confirmed through a battery of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), mass spectrometry, and elemental analysis.[4][5]

Antimicrobial Properties

A significant body of research has been dedicated to evaluating the antimicrobial activity of hydrazinecarbothioamide derivatives against a panel of pathogenic bacteria and fungi.[6][7] The in vitro antimicrobial efficacy is commonly assessed using established methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8]

Several studies have reported promising results. For instance, a series of novel thiosemicarbazides incorporating a 1,2,4-triazole moiety demonstrated significant antibacterial activity.[5] Notably, compounds 5e and 5g in one study exhibited potent effects against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values in the low micromolar range.[5] Another study highlighted that certain 1,2,4-triazole derivatives and a specific hydrazinecarbothioamide (compound 2) showed strong antibacterial activity with MIC values of 32 µg/mL against some bacterial strains.[7]

Table 1: Antimicrobial Activity of Novel Hydrazinecarbothioamide Derivatives

CompoundTarget MicroorganismMIC (µM)Reference
5eS. aureus12.5[8]
5gP. aeruginosa<0.78[8]
5iP. aeruginosa1.56[8]
5bS. aureus25[8]
5hS. aureus25[8]
Vancomycin (Control)S. aureus20[8]
Meropenem (Control)P. aeruginosa78[8]
Triazoles 4-6Various Bacteria32 µg/mL[7]
Hydrazinecarbothioamide 2S. aureus32 µg/mL[7]
Oxadiazole 17C. parapsilosis32 µg/mL[7]

Anticancer and Antiproliferative Activity

The anticancer potential of hydrazinecarbothioamide derivatives has been a major focus of recent investigations.[9][10][11] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with greater potency than existing chemotherapeutic agents.[9] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[10]

For example, a series of novel hydrazinecarbothioamide, 1,2,4-triazole-3-thione, 4-thiazolidinone, and 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against the A549 lung adenocarcinoma cell line.[9] Several of these compounds (3a, 3c, 3d, 3e, 3g, and 3i) demonstrated anticancer activities superior to the positive control, Cisplatin.[9] In another study, quinoline thiosemicarbazone derivatives showed significant antiproliferative action with IC50 values as low as 0.03–0.065 μM against HCT 116, MCF-7, and U-251 cells.[10]

Table 2: Anticancer Activity of Hydrazinecarbothioamide Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 8 (Quinoline thiosemicarbazone)HCT 116, MCF-7, U-2510.03 - 0.065[10]
Compound 6 (Thiazole-clubbed quinoline hydrazone)A5493.93[10]
Cisplatin (Control)A5493.90[10]
Compound 9 (Tetrahydroquinoline hydrazone)A5490.69[10]
5-Fluorouracil (Control)A5490.69[10]
MeOIstPyrdA431 (Skin Cancer)0.9[12]

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[4] Hydrazinecarbothioamide derivatives have been investigated for their antioxidant potential, with several compounds demonstrating potent radical scavenging activity.[4][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) method is a common assay used to evaluate this property.

In one study, newly synthesized hydrazinecarbothioamides (compounds 4-6) exhibited excellent antioxidant activity, surpassing that of the standard antioxidants ascorbic acid (AA) and butylated hydroxyanisole (BHA).[4] These compounds showed a strong inhibitory effect on the DPPH radical at a concentration of 250 μM, with inhibition rates exceeding 96%.[4]

Table 3: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

CompoundDPPH Inhibition (%) at 250 µMReference
497.18 ± 1.42[4]
596.90 ± 1.39[4]
697.11 ± 1.12[4]
Ascorbic Acid (AA)91.26 ± 0.49[4]
Butylated Hydroxyanisole (BHA)89.30 ± 1.37[4]
Butylated Hydroxytoluene (BHT)23.05 ± 1.32[4]

Experimental Protocols

General Synthesis of N-(substituted)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamides (5a-i)[7][10]

A solution of 2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide (0.005 mol) is prepared in ethanol. To this solution, the appropriate isothiocyanate (0.005 mol) is added. The reaction mixture is then heated under reflux in a water bath for 4 hours. Upon completion, the precipitated product is filtered, dried, and the yield is calculated. The final compounds are characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[14][8]

Antimicrobial Activity Evaluation (Broth Microdilution Method)[10]

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method. A stock solution of each compound is prepared at a concentration of 100 µM. Serial dilutions are then performed in sterile 96-well microplates. Bacterial or fungal suspensions are added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]

Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured using a microplate reader, and the IC50 value (the concentration required to inhibit 50% of cell growth) is calculated.

Visualizing the Workflow and Potential Mechanisms

To better illustrate the process of discovering and evaluating these novel derivatives, the following diagrams outline the general experimental workflow and a conceptual representation of their potential mechanism of action.

G General Experimental Workflow for Hydrazinecarbothioamide Derivatives cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Further Steps start Starting Materials (Hydrazides, Isothiocyanates) synthesis Chemical Synthesis (e.g., Reflux Reaction) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (IC50 Determination) characterization->anticancer antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar antioxidant->sar docking Molecular Docking & Mechanism Studies sar->docking lead_opt Lead Optimization sar->lead_opt G Conceptual Mechanism of Action for Anticancer Activity cluster_cellular_effects Cellular Effects cluster_pathways Downstream Pathways derivative Hydrazinecarbothioamide Derivative enzyme Enzyme Inhibition (e.g., Kinases, Topoisomerases) derivative->enzyme ros Generation of Reactive Oxygen Species (ROS) derivative->ros dna DNA Interaction/ Damage derivative->dna cell_cycle Cell Cycle Arrest (e.g., G0/G1 or G2/M phase) enzyme->cell_cycle apoptosis Induction of Apoptosis (Programmed Cell Death) ros->apoptosis dna->apoptosis cell_death Cancer Cell Death cell_cycle->cell_death apoptosis->cell_death

References

Exploratory

An In-depth Technical Guide to N-(4-Bromophenyl)hydrazinecarbothioamide

This technical guide provides a comprehensive overview of N-(4-Bromophenyl)hydrazinecarbothioamide, a molecule of interest for researchers, scientists, and drug development professionals. This document details its physic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-(4-Bromophenyl)hydrazinecarbothioamide, a molecule of interest for researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format.

Core Molecular Data

N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(p-Bromophenyl)thiosemicarbazide, is a thiosemicarbazide derivative containing a bromophenyl substituent.[1] Its fundamental molecular characteristics are summarized below.

PropertyValueReference
Molecular Formula C7H8BrN3S[1][2]
Molecular Weight 246.13 g/mol [1][2]
CAS Number 2646-31-3[2]
Synonyms 4-(p-Bromophenyl)thiosemicarbazide[1]

Synthesis Protocol

The synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives can be achieved through several established chemical pathways. A common approach involves the reaction of a substituted aniline with carbon disulfide, followed by treatment with sodium chloroacetate and hydrazine hydrate. An alternative and widely used method is the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate.[3][4]

A generalized experimental protocol for the synthesis of a hydrazinecarbothioamide derivative is as follows:

  • Formation of Hydrazide (if applicable): An ester starting material is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, and refluxed to yield the corresponding acetohydrazide.

  • Reaction with Isothiocyanate: The synthesized hydrazide is then dissolved in a solvent like absolute ethanol. An equimolar amount of the desired isothiocyanate (in this case, 4-bromophenyl isothiocyanate) is added to the solution.

  • Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted hydrazinecarbothioamide.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid_Hydrazide Carboxylic Acid Hydrazide Reaction_Vessel Reaction in Ethanol (Reflux) Carboxylic_Acid_Hydrazide->Reaction_Vessel 4_Bromophenyl_Isothiocyanate 4-Bromophenyl Isothiocyanate 4_Bromophenyl_Isothiocyanate->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-(4-Bromophenyl)hydrazine- carbothioamide Recrystallization->Product

Caption: General synthesis workflow for N-(4-Bromophenyl)hydrazinecarbothioamide.

Biological Activity and Potential Applications

N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives have been investigated for a range of biological activities, suggesting their potential in drug development.

Antimicrobial Activity

Studies have indicated that compounds containing the 4-bromophenyl substituted thiosemicarbazide nucleus exhibit significant antibacterial properties.[5] For instance, certain derivatives have shown high activity against Staphylococcus aureus.[5] The antibacterial efficacy of 4-(4-bromophenyl)-thiosemicarbazide has been noted to be greater than its chlorine analog, which may be attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain.[6]

Anticonvulsant Activity

Derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide have been synthesized and evaluated for their anticonvulsant effects in various seizure models.[7] For example, 2-[4-(4-bromophenoxy) benzylidene]-N-(4-bromophenyl) hydrazinecarbothioamide was found to be active in both the maximal electroshock (MES) and 6 Hz seizure tests.[7] Computational docking studies suggest that these compounds may exert their effects by binding to molecular targets associated with epilepsy, such as glutamate and GABA-A receptors.[7]

Proposed Anticonvulsant Mechanism of Action

Anticonvulsant_Mechanism Compound N-(4-Bromophenyl)hydrazine- carbothioamide Derivative GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Binds to Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Potentiates Seizure_Suppression Suppression of Seizure Activity Neuronal_Inhibition->Seizure_Suppression Leads to

Caption: Proposed mechanism for anticonvulsant activity.

Characterization Data

The structural confirmation of synthesized N-(4-Bromophenyl)hydrazinecarbothioamide derivatives is typically performed using a combination of spectroscopic and analytical techniques. While specific data for the parent compound is not detailed in the provided search results, the following table outlines the types of data commonly reported for its derivatives.[5][8][9]

Analysis TypeTypical Observations and Data
Melting Point (mp) A sharp melting point range indicates the purity of the synthesized compound.
Yield (%) The percentage yield provides information on the efficiency of the synthetic route.
Fourier-Transform Infrared (FT-IR) Spectroscopy Characteristic peaks for N-H, C=O (if applicable), and C=S functional groups are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the molecular structure.
Elemental Analysis The percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) is determined and compared with calculated values.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Antimicrobial Activity of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the antimicrobial properties of N-(4-Bromophenyl)hydrazinecarbothioamide derivatives. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of N-(4-Bromophenyl)hydrazinecarbothioamide derivatives. This document includes quantitative antimicrobial activity data, detailed experimental protocols for synthesis and antimicrobial evaluation, and visualizations of the experimental workflow and structure-activity relationships.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a series of novel hydrazinecarbothioamide derivatives, including an N-(4-Bromophenyl) substituted compound, was evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using the broth microdilution method. The results are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrazinecarbothioamide Derivatives

Compound IDSubstitution on Phenyl RingS. aureus (ATCC 25923) MIC (µM)P. aeruginosa (ATCC 27853) MIC (µM)E. coli (ATCC 25922) MIC (µM)K. pneumoniae (BAA-2146) MIC (µM)E. faecalis (ATCC 29212) MIC (µM)
5aUnsubstituted>100>100>100>100>100
5b4-NO₂50100>100>100>100
5c4-F50100>100>100>100
5d4-Cl2550>100>100>100
5e 4-Br 12.5 25 >100 >100 >100
5gn-propyl6.2512.5>100>100>100
MeropenemPositive Control0.780.390.200.20-
VancomycinPositive Control1.56---3.12

Data is synthesized from a study on novel thiosemicarbazide derivatives.[1][2]

Experimental Protocols

Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

A general multi-step synthesis is employed for the creation of these derivatives, starting from commercially available reagents. The following is a representative protocol for the synthesis of compound 5e, N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide.[3]

Materials:

  • Furan-2-carbohydrazide

  • 4-fluorophenyl isothiocyanate

  • Potassium hydroxide

  • Ethyl chloroacetate

  • Hydrazine hydrate

  • 4-bromophenyl isothiocyanate

  • Ethanol

  • Appropriate solvents for reaction and recrystallization

Procedure:

  • Synthesis of 4-(4-fluorophenyl)-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Furan-2-carbohydrazide is reacted with 4-fluorophenyl isothiocyanate in the presence of a base like potassium hydroxide in ethanol. The mixture is refluxed, followed by acidification to precipitate the triazole-thione.

  • Synthesis of Ethyl {[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: The triazole-thione is reacted with ethyl chloroacetate in the presence of a base in ethanol and refluxed to yield the corresponding ester.

  • Synthesis of 2-{[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: The ester is then treated with hydrazine hydrate in ethanol and refluxed to produce the acetohydrazide intermediate.[3]

  • Synthesis of N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide (5e): The acetohydrazide intermediate is reacted with 4-bromophenyl isothiocyanate in ethanol and refluxed to obtain the final product. The product is then purified by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][4]

Materials:

  • Synthesized N-(4-Bromophenyl)hydrazinecarbothioamide derivatives

  • Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli, K. pneumoniae, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Positive control antibiotics (e.g., Meropenem, Vancomycin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in DMSO to prepare a stock solution. Serial two-fold dilutions of the stock solution are made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria and a standard antibiotic) and a negative control (bacteria and DMSO, no compound) are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of N-(4-Bromophenyl)hydrazinecarbothioamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_antimicrobial Antimicrobial Evaluation start Starting Materials (e.g., Furan-2-carbohydrazide) step1 Reaction 1: Formation of Triazole-thione start->step1 step2 Reaction 2: Esterification step1->step2 step3 Reaction 3: Hydrazinolysis step2->step3 step4 Reaction 4: Final Product Formation (N-(4-Bromophenyl) derivative) step3->step4 purification Purification (Recrystallization) step4->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization prep_compounds Preparation of Compound Dilutions characterization->prep_compounds prep_inoculum Preparation of Bacterial Inoculum mic_assay Broth Microdilution Assay prep_inoculum->mic_assay prep_compounds->mic_assay incubation Incubation (37°C, 18-24h) mic_assay->incubation mic_determination MIC Determination incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Experimental workflow for synthesis and antimicrobial screening.

Conceptual Structure-Activity Relationship (SAR)

A specific signaling pathway for the antimicrobial action of these compounds has not been fully elucidated. However, structure-activity relationship studies indicate that the nature and position of the substituent on the N-phenyl ring significantly influence the antimicrobial activity.

structure_activity_relationship cluster_substituents N-Phenyl Ring Substituents cluster_activity Antimicrobial Activity core Hydrazinecarbothioamide Core with 1,2,4-Triazole Moiety unsubstituted Unsubstituted (e.g., Phenyl) core->unsubstituted electron_withdrawing Electron-Withdrawing Group (e.g., 4-Br, 4-Cl, 4-NO2) core->electron_withdrawing alkyl Alkyl Group (e.g., n-propyl) core->alkyl low_activity Low to No Activity unsubstituted->low_activity Leads to moderate_activity Moderate Activity electron_withdrawing->moderate_activity Leads to high_activity High Activity electron_withdrawing->high_activity Potentially leads to (e.g., 4-Br) alkyl->high_activity Leads to

Caption: Conceptual structure-activity relationship of derivatives.

References

Application

Application Notes and Protocols: N-(4-Bromophenyl)hydrazinecarbothioamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Bromophenyl)hydrazinecarbothioamide, a versatile thiosemicarbazide derivative, serves as a crucial building block in the synthesis of a wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)hydrazinecarbothioamide, a versatile thiosemicarbazide derivative, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. The presence of the reactive hydrazinecarbothioamide moiety, coupled with the synthetically adaptable bromophenyl group, makes it a valuable precursor for generating diverse molecular scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their association with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of N-(4-Bromophenyl)hydrazinecarbothioamide in the synthesis of prominent heterocyclic systems, namely thiazoles and pyrazoles.

Synthesis of Thiazole Derivatives

Thiazole rings are a common feature in many pharmacologically active molecules. The Hantzsch thiazole synthesis is a classic method for their preparation, which can be adapted using N-(4-Bromophenyl)hydrazinecarbothioamide as the sulfur and nitrogen-containing component, reacting with α-haloketones.

Quantitative Data for Thiazole Synthesis
ProductReactant 2SolventReaction ConditionsYield (%)Reference
4-(4-bromophenyl)-N-((4-chlorophenyl)methylene)thiazol-2-amine4-chlorobenzaldehydeEthanolReflux, 4h85[3]
4-(4-bromophenyl)-N-((4-hydroxyphenyl)methylene)thiazol-2-amine4-hydroxybenzaldehydeEthanolReflux, 4h82[3]
4-(4-bromophenyl)-N-((4-(dimethylamino)phenyl)methylene)thiazol-2-amine4-(dimethylamino)benzaldehydeEthanolReflux, 4h88[3]
2-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine3-(1-(4-bromophenyl)ethylidene)pentane-2,4-dioneEthanolReflux, 8h64[4]
Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate [3]

  • To a mixture of p-bromoacetophenone (0.1 mol) and thiourea (0.1 mol) in a round-bottom flask, add iodine (catalytic amount).

  • Heat the mixture at a gentle reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • The solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.

Protocol 2: Synthesis of Schiff Base Derivatives of 4-(4-bromophenyl)thiazol-2-amine [3]

  • In a round-bottom flask, dissolve 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in ethanol.

  • Add the corresponding aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-5 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.

Reaction Pathway Visualization

Thiazole_Synthesis reagent1 N-(4-Bromophenyl) hydrazinecarbothioamide intermediate Thiazole Intermediate reagent1->intermediate Hantzsch Synthesis reagent2 α-Haloketone (e.g., 2-bromoacetophenone) reagent2->intermediate product Substituted Thiazole Derivatives intermediate->product Further Functionalization

Caption: General pathway for thiazole synthesis.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are prevalent in many pharmaceutical agents. The Knorr pyrazole synthesis and related methods often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Quantitative Data for Pyrazole Synthesis
ProductReactant 2SolventReaction ConditionsYield (%)Reference
1-(4-bromophenyl)-2-(1-phenyl-3-(2-hydroxyphenyl)-1H-pyrazol-4-yl)diazene2-(2-(4-bromophenyl)hydrazono)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dioneEthanolReflux, 6h60[5]
3-(4-bromophenyl)-1H-pyrazolePropargyl alcohol derivativeEthyl acetate101°C, 5h89[6]
3-(4-bromophenyl)-1-ethyl-4-formylpyrazoleSemicarbazone derivativeNot SpecifiedVilsmeier-Haack reactionNot Specified[7]
Experimental Protocols

Protocol 3: General Procedure for Synthesis of Substituted Pyrazole Derivatives [5]

  • Dissolve the starting material, 2-(2-(4-bromophenyl)hydrazono)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (0.25 mmol), in ethanol (5 ml) in a 50 ml flask.

  • Add an equivalent amount of sulfuric acid (0.25 mmol).

  • Add the appropriate hydrazine (e.g., methyl hydrazine, phenyl hydrazine) (0.25 mmol) in ethanol (10 ml) dropwise to the mixture.

  • Reflux the mixture for 6 hours.

  • Allow the reaction mixture to cool to ambient temperature.

  • Filter the obtained product, dry it, and recrystallize from ethanol.

Protocol 4: Preparation of 3-(4-bromophenyl)-1H-pyrazole [6]

  • In a sealed tube, add the propargyl alcohol derivative, a halogen source, and an acid.

  • Heat the mixture under reflux at 101°C.

  • Monitor the reaction by TLC until the complete disappearance of the propargyl alcohol derivative.

  • Add hydrazine to the reaction mixture and continue the reaction for 5 hours.

  • Quench the reaction with saturated brine.

  • Extract the organic phase with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(4-bromophenyl)-1H-pyrazole.

Reaction Pathway Visualization

Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product reagent1 N-(4-Bromophenyl) hydrazine condensation Cyclocondensation reagent1->condensation reagent2 1,3-Dicarbonyl Compound reagent2->condensation dehydration Dehydration condensation->dehydration Intermediate Formation product Substituted Pyrazole dehydration->product

Caption: Workflow for pyrazole synthesis.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant therapeutic applications. The synthesis often involves the cyclization of acyl-substituted hydrazinecarbothioamides.

Quantitative Data for 1,2,4-Triazole Synthesis
ProductReactant 2SolventReaction ConditionsYield (%)Reference
N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazideEthanolReflux, 4h61.66[8]
Experimental Protocol

Protocol 5: Synthesis of N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamide [8]

  • Dissolve 2-[[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide (0.005 mol) in ethanol.

  • Add 4-bromophenyl isothiocyanate (0.005 mol) to the solution.

  • Heat the mixture in a water bath under reflux for 4 hours.

  • At the end of the reaction time, the precipitated product is collected by filtration.

  • The crude product is then washed and recrystallized to obtain the pure compound.

Reaction Pathway Visualization

Triazole_Synthesis_Logic start Acyl Hydrazide step1 Reaction with 4-Bromophenyl isothiocyanate start->step1 intermediate Acylthiosemicarbazide Intermediate step1->intermediate step2 Base-catalyzed Cyclization intermediate->step2 product 1,2,4-Triazole Derivative step2->product

Caption: Logical steps in 1,2,4-triazole synthesis.

Conclusion

N-(4-Bromophenyl)hydrazinecarbothioamide is a highly effective and versatile reagent in heterocyclic synthesis. The protocols and data presented herein demonstrate its utility in constructing medicinally relevant thiazole, pyrazole, and 1,2,4-triazole scaffolds. The straightforward reaction conditions and good to excellent yields make it an attractive starting material for the generation of compound libraries for drug discovery and development programs. Further exploration of its reactivity can be expected to yield novel heterocyclic systems with diverse biological activities.

References

Method

Application Notes and Protocols: Carbazole Hydrazine-Carbothioamide Scaffolds in Anticancer and Antioxidant Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the anticancer and antioxidant properties of novel carbazole hydrazine-carbothioamide scaffolds....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer and antioxidant properties of novel carbazole hydrazine-carbothioamide scaffolds. Detailed protocols for the synthesis and biological evaluation of these compounds are outlined to facilitate further research and development in this promising area of medicinal chemistry.

Quantitative Data Summary

A series of novel carbazole hydrazine-carbothioamide derivatives have been synthesized and evaluated for their biological activities. The following tables summarize the quantitative data for their antioxidant and anticancer properties, allowing for easy comparison of the different synthesized compounds.

Table 1: Antioxidant Activity of Carbazole Hydrazine-Carbothioamide Derivatives (4a-4z) [1][2][3]

Compound IDDPPH Radical Scavenging Activity (IC50 in µM)
4h0.73
4y0.38
Acarbose (Positive Control)> 1

Note: Only the most potent compounds are listed. A lower IC50 value indicates greater antioxidant activity.

Table 2: Anticancer Activity of Carbazole Hydrazine-Carbothioamide Derivatives against MCF-7 Breast Cancer Cell Line [1][2][3]

Compound IDAntiproliferative Activity (IC50 in µM)
4o2.02
4r4.99

Note: A lower IC50 value indicates greater anticancer potency.

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below.

Synthesis of Carbazole Hydrazine-Carbothioamide Scaffolds

The synthesis of the target compounds involves a two-step process: the synthesis of the intermediate 2-(9H-carbazol-9-yl)acetohydrazide, followed by the reaction with various isothiocyanates to yield the final carbazole hydrazine-carbothioamide derivatives.

Protocol 2.1.1: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide (Intermediate 3) [1]

  • Dissolve ethyl 2-(9H-carbazol-9-yl)acetate (1.0 g, 3.95 mmol) in 20 mL of ethanol.

  • Add hydrazine hydrate (1.24 mL, 19.74 mmol, 80% solution) to the solution.

  • Heat the mixture with stirring at the boiling point of the solvent for 12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure (in vacuo).

  • Dissolve the crude product in a minimal amount of methanol (approximately 3 mL).

  • Add the methanolic solution dropwise to 100 mL of distilled water to precipitate the product.

  • Filter the resulting solid and dry it under vacuum.

  • Purify the crude product by recrystallization from isopropanol to obtain pure 2-(9H-carbazol-9-yl)acetohydrazide.

Protocol 2.1.2: General Procedure for the Synthesis of 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide Derivatives (4a-z) [4]

  • Dissolve 2-(9H-carbazol-9-yl)acetohydrazide (1.0 g, 4.18 mmol) in an appropriate solvent.

  • Add the desired substituted isothiocyanate (4.18 mmol) to the solution.

  • Stir the reaction mixture at room temperature for approximately 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting solid product using automatic flash chromatography.

Antioxidant Activity Assay

Protocol 2.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the synthesized carbazole derivatives and a positive control (e.g., acarbose or ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution or standard.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the samples to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anticancer Activity Assays

Protocol 2.3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability [1][2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2.3.2: Apoptosis/Necrosis Induction Analysis by Annexin V-FITC/PI Staining [1][2][3]

  • Cell Treatment: Treat MCF-7 cells with the test compound (e.g., compound 4o) at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2.3.3: Cell Cycle Analysis [1][2][3]

  • Cell Treatment: Treat MCF-7 cells with the test compound (e.g., compound 4o) at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mechanistic Study: PI3K/Akt/mTOR Pathway Modulation

Protocol 2.4.1: Western Blot Analysis

  • Cell Lysis: Treat MCF-7 cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the study of carbazole hydrazine-carbothioamide scaffolds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Carbazole Carbazole Acetohydrazide 2-(9H-carbazol-9-yl) acetohydrazide Carbazole->Acetohydrazide 2 steps Final_Product Carbazole Hydrazine- Carbothioamide Derivatives Acetohydrazide->Final_Product Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Final_Product Antioxidant Antioxidant Assay (DPPH) Final_Product->Antioxidant Anticancer Anticancer Assays Final_Product->Anticancer MTT MTT Assay (Cell Viability) Anticancer->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Anticancer->CellCycle Mechanism Mechanistic Study (Western Blot) Anticancer->Mechanism

Caption: General experimental workflow for the synthesis and biological evaluation.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound4o Compound 4o (Carbazole Derivative) Compound4o->PI3K Inhibition Compound4o->Akt Inhibition Compound4o->mTORC1 Inhibition Apoptosis Apoptosis Compound4o->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Compound4o->CellCycleArrest Induction

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR signaling pathway.

References

Application

Application Notes and Protocols for the Anticonvulsant Evaluation of Novel N-(4-substituted phenyl)-hydrazinecarbothioamides

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of novel N-(4-substituted phenyl)-hydrazineca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of novel N-(4-substituted phenyl)-hydrazinecarbothioamides as potential anticonvulsant agents. The methodologies described herein are standard in the field of epilepsy research and are crucial for identifying and characterizing new chemical entities with therapeutic potential.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant potential of novel hydrazinecarbothioamide derivatives is typically assessed in rodent models using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[1][2] Neurotoxicity is concurrently evaluated to determine the therapeutic index of the compounds.[3]

Table 1: Anticonvulsant Activity and Neurotoxicity of Selected Hydrazinecarbothioamides

Compound IDR (Substitution on Phenyl Ring)MES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Rotarod Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)*
PC23 4-BrActive->300-
PC31 4-F-->300-
PT4 CyclohexylActive->300-
PT30 4-OCH₃100% Protection @ 100mg/kg->300-

Experimental Workflows and Signaling Pathways

Visualizing the screening cascade and the potential mechanism of action is essential for understanding the drug discovery process.

Anticonvulsant_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Toxicity & Efficacy cluster_2 Phase 3: Decision Start Test Compound (Hydrazinecarbothioamide) MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test Start->scPTZ ED50 ED₅₀ Determination MES->ED50 scPTZ->ED50 Neurotox Neurotoxicity (Rotarod Test) TD50 TD₅₀ Determination Neurotox->TD50 ED50->Neurotox Analysis Calculate Protective Index ED50->Analysis TD50->Analysis Lead Lead Candidate Analysis->Lead High PI

Caption: Workflow for anticonvulsant drug screening.

GABA_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_R GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA_release->GABA_R Binds Cl_influx Chloride (Cl⁻) Influx GABA_R->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Reduced_Excitability Test_Compound Hydrazinecarbothioamide (Potential Modulator) Test_Compound->GABA_R Enhances Binding/Effect

Caption: Proposed mechanism via GABA-A receptor modulation.

Experimental Protocols

Detailed, standardized protocols are critical for reproducible and reliable results. The following are methodologies for the primary screening of novel anticonvulsant compounds.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[5] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6]

1. Animals:

  • Species: Male Swiss albino mice or Wistar rats.

  • Weight: Mice (25-30 g), Rats (200-250 g).[5]

  • Acclimation: Acclimate animals for at least 5 days before the experiment with a 12-hour light/dark cycle and free access to food and water.[7]

2. Apparatus:

  • Electroconvulsiometer.

  • Corneal or auricular electrodes.

  • Stopwatch.

3. Procedure:

  • Divide animals into groups (e.g., control, standard drug, test compound at various doses). Each group should contain at least six animals.[8]

  • Administer the test compound or vehicle (e.g., 0.9% saline) intraperitoneally (i.p.). The standard drug, such as Phenytoin (25 mg/kg), is also administered i.p.[8]

  • After a predetermined time (typically 30-60 minutes), apply the electrical stimulus.[6]

  • For mice, apply a 50 mA current for 0.2 seconds via corneal electrodes. For rats, use 150 mA.[9] A drop of local anesthetic (e.g., 0.5% tetracaine) should be applied to the eyes before electrode placement.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase.

  • An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[6]

  • Calculate the percentage of protection in each group.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for generalized absence (petit mal) seizures and detects compounds that raise the seizure threshold.[2][10]

1. Animals:

  • Species: Male Swiss albino mice.

  • Weight: 20-25 g.

  • Acclimation: As described in Protocol 1.

2. Reagents:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice).[11]

  • Test compounds and vehicle.

  • Standard drug (e.g., Ethosuximide).

3. Procedure:

  • Group and dose the animals with the test compound, standard, or vehicle as described in Protocol 1.

  • At the time of peak effect of the test drug (usually 30-60 minutes post-administration), inject PTZ subcutaneously into a loose fold of skin on the back of the neck.[11]

  • Immediately place each animal in an individual observation cage.

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures.[11]

  • A clonic seizure is defined as an episode of clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[11]

  • An animal is considered "protected" if it does not exhibit a clonic seizure within the 30-minute observation period.

  • Calculate the percentage of protection and determine the ED₅₀.

Protocol 3: Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity).[12]

1. Animals:

  • Species: Male Swiss albino mice.

  • Weight: 20-25 g.

  • Training: Animals should be pre-trained on the apparatus for 2-3 days prior to the experiment to ensure they can maintain balance on the rotating rod.

2. Apparatus:

  • Rotarod apparatus (e.g., a 3 cm diameter rod rotating at a constant speed of 4-10 rpm).[13]

3. Procedure:

  • Group and dose the animals with the test compound, standard, or vehicle as in Protocol 1.

  • At various time points after drug administration (coinciding with anticonvulsant testing), place each mouse on the rotating rod.

  • A trial is considered a failure if the mouse falls off the rod within a predetermined time, often 1 to 2 minutes.[13] Some protocols use an accelerating rod (e.g., 4 to 40 rpm over 300 seconds).[7]

  • Conduct three consecutive trials for each animal at each time point.

  • An animal is considered neurotoxic if it fails the test in all three trials.

  • Calculate the percentage of animals exhibiting neurotoxicity at each dose level.

  • Determine the median toxic dose (TD₅₀), the dose that causes neurotoxicity in 50% of the animals, using probit analysis.

References

Method

Application Notes and Protocols for Molecular Docking of N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for conducting molecular docking studies on N-(4-Bromophenyl)hydrazinecarbothioamide, a compound of inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies on N-(4-Bromophenyl)hydrazinecarbothioamide, a compound of interest for its potential therapeutic activities. The protocols outlined below are based on established methodologies for similar thiosemicarbazide derivatives and are intended to serve as a comprehensive guide for in silico analysis of this compound against relevant biological targets.

Introduction

N-(4-Bromophenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which have demonstrated a wide range of biological activities, including antibacterial and anticancer effects. Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a specific target protein. This allows for the elucidation of binding mechanisms and the prediction of binding affinities, thereby guiding the rational design of more potent and selective drug candidates.

Based on the known biological activities of structurally related compounds, two potential protein targets for N-(4-Bromophenyl)hydrazinecarbothioamide have been identified:

  • DNA Gyrase: An essential bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents.

  • Urease: An enzyme implicated in the pathogenicity of certain bacteria and also found to be a target for some anticancer agents.

This document provides detailed protocols for performing molecular docking of N-(4-Bromophenyl)hydrazinecarbothioamide against both Staphylococcus aureus DNA gyrase and Jack bean urease.

Data Presentation: Binding Affinities of Structurally Related Compounds

Table 1: Inhibitory Activity of 4-Bromophenyl Analogs against S. aureus DNA Gyrase

CompoundTargetIC50 (µg/mL)[1][2]
N'-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazideS. aureus DNA gyrase0.15
Ciprofloxacin (Standard)S. aureus DNA gyrase3.80

Table 2: Urease Inhibitory Activity of a Structurally Related Thiosemicarbazone

CompoundTargetIC50 (µM)
(E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamideJack bean Urease5.3 ± 0.8
Thiourea (Standard)Jack bean Urease21.1 ± 0.2

Experimental Protocols

Protocol 1: Molecular Docking against Staphylococcus aureus DNA Gyrase

This protocol outlines the steps for performing molecular docking of N-(4-Bromophenyl)hydrazinecarbothioamide against the ATP binding site of S. aureus DNA gyrase subunit B.

1. Software and Resources:

  • Molecular Modeling Software: AutoDock Tools (ADT) and AutoDock Vina.

  • Protein Data Bank (PDB): Access to the PDB for retrieving the crystal structure of the target protein.

  • Ligand Structure: A 3D structure of N-(4-Bromophenyl)hydrazinecarbothioamide (can be drawn using chemical drawing software like ChemDraw and saved in a suitable format like .mol or .pdb).

2. Target Protein Preparation:

  • Retrieve the Crystal Structure: Download the X-ray crystal structure of S. aureus DNA gyrase B in complex with an inhibitor (e.g., PDB ID: 2XCS) from the Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format.

3. Ligand Preparation:

  • Load the Ligand: Open the 3D structure of N-(4-Bromophenyl)hydrazinecarbothioamide in AutoDock Tools.

  • Prepare the Ligand:

    • Detect the root of the ligand.

    • Set the number of rotatable bonds.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the .pdbqt format.

4. Grid Box Generation:

  • Define the Binding Site: Identify the ATP binding site of the DNA gyrase B subunit. This is typically the pocket where the co-crystallized inhibitor was located.

  • Set Grid Parameters:

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, ensuring it is large enough to allow the ligand to move freely. A typical size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.

5. Molecular Docking Simulation:

  • Configure AutoDock Vina: Create a configuration file specifying the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.

  • Run the Docking: Execute the AutoDock Vina program using the configuration file.

  • Analyze the Results:

    • The output file will contain the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

    • Visualize the docking results using a molecular visualization tool (e.g., PyMOL, VMD, or Discovery Studio) to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding site.

Protocol 2: Molecular Docking against Jack Bean Urease

This protocol details the procedure for docking N-(4-Bromophenyl)hydrazinecarbothioamide into the active site of Jack bean urease.

1. Software and Resources:

  • Molecular Modeling Software: A comprehensive suite such as Molecular Operating Environment (MOE) or AutoDock.

  • Protein Data Bank (PDB): For obtaining the urease crystal structure.

  • Ligand Structure: A 3D model of N-(4-Bromophenyl)hydrazinecarbothioamide.

2. Target Protein Preparation:

  • Retrieve the Crystal Structure: Download the X-ray crystal structure of Jack bean urease (e.g., PDB ID: 4H9M) from the PDB.

  • Prepare the Receptor:

    • Load the PDB file into the molecular modeling software.

    • Remove any bound ligands and water molecules from the structure.

    • Add hydrogen atoms to the protein using standard geometries.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

3. Ligand Preparation:

  • Generate Ligand Conformation: Create a 3D conformation of N-(4-Bromophenyl)hydrazinecarbothioamide.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94x).

4. Docking Site Definition:

  • Identify the Active Site: The active site of urease is well-characterized and contains two nickel ions. Define the binding pocket around these catalytic metal ions.

  • Define Docking Parameters: Specify the atoms of the receptor that constitute the binding site for the docking algorithm.

5. Molecular Docking and Analysis:

  • Run the Docking Simulation: Use the chosen docking program (e.g., MOE-Dock or AutoDock) to dock the prepared ligand into the defined active site of urease. The Triangle Matcher placement method and London dG scoring function are commonly used in MOE.

  • Score and Rank Poses: The software will generate a series of possible binding poses, each with a corresponding score (e.g., S-score in MOE, binding energy in AutoDock).

  • Visualize and Analyze Interactions: Examine the top-ranked poses to identify key interactions, such as coordination with the nickel ions and hydrogen bonds with surrounding amino acid residues.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., DNA Gyrase/Urease) Prep_Protein Prepare Protein (Add Hydrogens, Assign Charges) PDB->Prep_Protein Remove water, ligands Ligand_Draw Draw/Obtain Ligand Structure (N-(4-Bromophenyl)hydrazinecarbothioamide) Prep_Ligand Prepare Ligand (Define Rotatable Bonds, Assign Charges) Ligand_Draw->Prep_Ligand Generate 3D Conformation Grid_Box Define Binding Site (Grid Box Generation) Prep_Protein->Grid_Box Docking Run Docking Simulation (e.g., AutoDock Vina, MOE-Dock) Prep_Ligand->Docking Grid_Box->Docking Results Analyze Docking Results (Binding Energy/Score) Docking->Results Visualization Visualize Binding Pose (Analyze Interactions) Results->Visualization

Caption: Workflow for the molecular docking of N-(4-Bromophenyl)hydrazinecarbothioamide.

Signaling_Pathway_Inhibition cluster_drug Drug Molecule cluster_target Potential Targets cluster_effect Biological Effect Drug N-(4-Bromophenyl) hydrazinecarbothioamide DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Binds to Urease Urease Drug->Urease Binds to DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Urea_Hydrolysis_Inhibition Inhibition of Urea Hydrolysis Urease->Urea_Hydrolysis_Inhibition Antibacterial Antibacterial Activity DNA_Replication_Inhibition->Antibacterial Urea_Hydrolysis_Inhibition->Antibacterial Anticancer Potential Anticancer Activity Urea_Hydrolysis_Inhibition->Anticancer

Caption: Potential inhibitory pathways of N-(4-Bromophenyl)hydrazinecarbothioamide.

References

Application

Application Notes and Protocols: N-(4-Bromophenyl)hydrazinecarbothioamide as a Precursor for 1,2,4-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4-triazole derivatives using N-(4-Bromophenyl)hydra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4-triazole derivatives using N-(4-Bromophenyl)hydrazinecarbothioamide as a key precursor. The methodologies outlined are based on established chemical syntheses and are intended to guide researchers in the efficient preparation of these valuable heterocyclic compounds.

Introduction

1,2,4-Triazoles are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their diverse pharmacological activities, including antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties, have made them privileged scaffolds in the design of novel therapeutic agents. N-(4-Bromophenyl)hydrazinecarbothioamide, a readily accessible thiosemicarbazide derivative, serves as a versatile building block for the construction of the 1,2,4-triazole ring system. The presence of the bromophenyl moiety offers a site for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The primary synthetic strategy involves the intramolecular cyclization of N-(4-Bromophenyl)hydrazinecarbothioamide or its acylated derivatives under basic conditions. This process leads to the formation of 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, a key intermediate that can be further modified at the thiol group.

Synthetic Pathways

The synthesis of 1,2,4-triazoles from N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives generally proceeds through two main pathways:

  • Direct Alkaline Cyclization: N-(4-Bromophenyl)hydrazinecarbothioamide can undergo direct cyclization in the presence of a base, such as sodium hydroxide, to yield 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. This method is straightforward and efficient for producing the core triazole scaffold.

  • Acylation followed by Cyclization: Acylation of N-(4-Bromophenyl)hydrazinecarbothioamide at the N-2 position with a carboxylic acid or its derivative, followed by base-catalyzed cyclization, allows for the introduction of a substituent at the 5-position of the 1,2,4-triazole ring. This two-step approach provides a versatile route to a wide range of 3,4,5-trisubstituted 1,2,4-triazoles.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol

This protocol describes the direct cyclization of N-(4-Bromophenyl)hydrazinecarbothioamide.

Materials:

  • N-(4-Bromophenyl)hydrazinecarbothioamide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve N-(4-Bromophenyl)hydrazinecarbothioamide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) or an ethanolic solution of potassium hydroxide (e.g., 10% KOH).[1]

  • Heat the reaction mixture to reflux for a period of 4 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The product, 4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 5-Substituted-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiols

This protocol outlines the synthesis of 5-substituted 1,2,4-triazoles via an acylated intermediate.

Step 1: Synthesis of N-Acyl-N'-(4-bromophenyl)hydrazinecarbothioamide

  • To a solution of N-(4-Bromophenyl)hydrazinecarbothioamide (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride or carboxylic acid (1 equivalent).

  • If using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) may be required.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Isolate the acylated product by precipitation with water or by standard work-up procedures.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

  • Dissolve the N-Acyl-N'-(4-bromophenyl)hydrazinecarbothioamide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the 5-substituted-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Data Presentation

PrecursorReagents and ConditionsProductYield (%)Melting Point (°C)Reference
N-(4-Chlorophenyl)acetyl-thiosemicarbazideNaOH (aq), Reflux5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol73187-188[2]
1-(2-Napthyloxyacetyl)-4-substituted thiosemicarbazides1N NaOH (aq), Reflux, 8h5-(2-Napthyloxymethyl)-4-substituted-1,2,4-triazole-3-thionesNot specifiedNot specified[1]
2-(5H-dibenzo[a,d][3]annulen-5-ylacetyl)-N-(4-bromophenyl)hydrazinecarbothioamideNot specified4-(4-Bromophenyl)-5-(5H-dibenzo[a,d][3]annulen-5-ylmethyl)-4H-1,2,4-triazole-3-thiol90133-135[4]

Visualizations

Synthesis_Pathway_1 precursor N-(4-Bromophenyl)hydrazinecarbothioamide intermediate Deprotonated Intermediate precursor->intermediate NaOH / H₂O, Δ product 4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol intermediate->product Intramolecular Cyclization & -H₂O

Caption: Direct alkaline cyclization of N-(4-Bromophenyl)hydrazinecarbothioamide.

Synthesis_Pathway_2 cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization precursor N-(4-Bromophenyl)hydrazinecarbothioamide acylated_intermediate N-Acyl-N'-(4-bromophenyl) hydrazinecarbothioamide precursor->acylated_intermediate Pyridine acyl_chloride R-COCl triazole_product 5-R-4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol acylated_intermediate->triazole_product NaOH / H₂O, Δ

Caption: Two-step synthesis of 5-substituted 1,2,4-triazoles.

Experimental_Workflow start Start: Mix Reactants (Thiosemicarbazide & Base) reflux Heat to Reflux (4-8 hours) start->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl (to pH 5-6) cool->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry purify Recrystallize from Ethanol dry->purify product Pure 1,2,4-Triazole Derivative purify->product

Caption: General experimental workflow for 1,2,4-triazole synthesis.

References

Method

Application Notes and Protocols: In Vitro Antibacterial Screening of Hydrazinecarbothioamides

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the in vitro antibacterial screening of hydrazinecarbothioamides, a promising class of compounds in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antibacterial screening of hydrazinecarbothioamides, a promising class of compounds in the search for new antimicrobial agents. This document outlines detailed protocols for key screening methods, presents quantitative data from recent studies, and visualizes experimental workflows and potential mechanisms of action to facilitate research and development in this area.

Introduction

Hydrazinecarbothioamides, and their derivatives such as thiosemicarbazides, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial properties. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents, and in vitro screening is the crucial first step in identifying and characterizing the potential of compounds like hydrazinecarbothioamides. This document details standardized methods for evaluating their efficacy against various bacterial strains.

Data Presentation: Antibacterial Activity of Hydrazinecarbothioamide Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various hydrazinecarbothioamide derivatives against selected Gram-positive and Gram-negative bacteria. These values, collected from multiple studies, offer a comparative overview of the antibacterial potential within this compound class. The data is expressed in both µg/mL and µM to allow for consistent comparison.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Hydrazinecarbothioamide Derivatives against Gram-Positive Bacteria

Compound IDBacterial StrainMIC (µg/mL)MIC (µM)Reference CompoundMIC (µg/mL)MIC (µM)
2 S. aureus32-Amikacin2-
2 B. cereus64-Amikacin2-
5e S. aureus-12.5Vancomycin-20
5b S. aureus-25Vancomycin-20
5h S. aureus-25Vancomycin-20

Data sourced from multiple studies.[2][3]

Table 2: Minimum Inhibitory Concentrations (MICs) of Hydrazinecarbothioamide Derivatives against Gram-Negative Bacteria

Compound IDBacterial StrainMIC (µg/mL)MIC (µM)Reference CompoundMIC (µg/mL)MIC (µM)
1 A. baumannii64-Amikacin2-
2 A. baumannii64-Amikacin2-
5g P. aeruginosa-<0.78Meropenem-78
5i P. aeruginosa-1.56Meropenem-78
17 E. coli64-Amikacin2-

Data sourced from multiple studies.[2][3]

Experimental Protocols

Detailed methodologies for the primary in vitro antibacterial screening assays are provided below. These protocols are based on standardized methods and include specific considerations for testing hydrazinecarbothioamide compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[4]

Materials:

  • Hydrazinecarbothioamide compounds

  • Dimethyl sulfoxide (DMSO) for stock solution preparation[3]

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Stock Solutions: Dissolve the hydrazinecarbothioamide derivatives in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Well 11 should serve as a growth control (MHB and inoculum, no compound).

    • Well 12 should serve as a sterility control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • Hydrazinecarbothioamide compounds

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Discs:

    • Aseptically apply sterile paper discs impregnated with a known concentration of the hydrazinecarbothioamide compound onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Include a control disc with the solvent (e.g., DMSO) and a disc with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed following the MIC test to determine the lowest concentration of an antibacterial agent that kills the bacteria.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the subculture plates.

Visualizations

Experimental Workflow for Antibacterial Screening

G Workflow for In Vitro Antibacterial Screening of Hydrazinecarbothioamides cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion (Qualitative) compound_prep Prepare Compound Stock Solutions (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacteria inoculum_prep->inoculation plate_inoculation Inoculate MHA Plate inoculum_prep->plate_inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 16-20 hours inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto MHA Plates read_mic->subculture incubation_mbc Incubate at 37°C for 18-24 hours subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no growth) incubation_mbc->read_mbc disk_application Apply Compound-impregnated Disks plate_inoculation->disk_application incubation_disk Incubate at 37°C for 18-24 hours disk_application->incubation_disk read_zone Measure Zone of Inhibition incubation_disk->read_zone

Caption: Workflow for antibacterial screening of hydrazinecarbothioamides.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Some studies suggest that hydrazine derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

G Proposed Mechanism: Inhibition of Bacterial DNA Gyrase cluster_process Normal Bacterial Process compound Hydrazinecarbothioamide Derivative dna_gyrase Bacterial DNA Gyrase (Type II Topoisomerase) compound->dna_gyrase inhibits relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna unwinds dna_replication DNA Replication & Transcription Disrupted dna_gyrase->dna_replication enables supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase unwinds cell_death Bacterial Cell Death dna_replication->cell_death leads to

Caption: Inhibition of DNA gyrase by hydrazinecarbothioamide derivatives.

References

Application

Application Notes and Protocols: N-(4-Bromophenyl)hydrazinecarbothioamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of workflows and potential mechanisms of action. The core structure, characterized by a bromophenyl ring linked to a hydrazinecarbothioamide moiety, serves as a versatile template for the development of novel therapeutic agents.

Key Applications in Medicinal Chemistry

The primary therapeutic potential of N-(4-Bromophenyl)hydrazinecarbothioamide derivatives lies in their antimicrobial and anticancer properties. The presence of the electron-withdrawing bromine atom on the phenyl ring, combined with the chelating ability of the hydrazinecarbothioamide group, is believed to be crucial for their biological effects.

Antimicrobial Activity

Derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide have shown promising activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for the antibacterial effects of thiosemicarbazides involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1][2] This dual-targeting mechanism may contribute to their efficacy against drug-resistant strains.

Anticancer Activity

In the realm of oncology, these compounds have been investigated for their cytotoxic effects against various cancer cell lines. The anticancer mechanism is thought to involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][3] Furthermore, some thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in cancer cells.[4]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives.

Table 1: Antimicrobial Activity of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
1 2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} derivativeStaphylococcus aureus-[5]
1 2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} derivativePseudomonas aeruginosa-[5]
2 Semicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91[6]
3 Thiosemicarbazide with 4-trifluoromethylphenyl groupGram-positive bacteria (excluding S. aureus)31.25 - 62.5[6]

Note: Specific MIC values for compound 1 were not explicitly provided in the cited abstract, but it was noted to have significant antimicrobial activity.

Table 2: Anticancer Activity of N-(4-Bromophenyl)hydrazinecarbothioamide Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
4 Nitro-substituted semicarbazideU87 (Glioblastoma)12.6[7]
5 Nitro-substituted thiosemicarbazideU87 (Glioblastoma)13.0[7]
6 1-(3-bromo-4-hydroxy-5- methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide-Cu(II) complex--[6]
7 1-(3-bromo-4-hydroxy-5- methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide-Co(II) complex--[6]
8 1-(3-bromo-4-hydroxy-5- methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide-Ni(II) complex--[6]

Note: The anticancer activity of compounds 6, 7, and 8 was mentioned, but specific IC50 values were not provided in the abstract.

Experimental Protocols

Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide

This protocol describes a general method for the synthesis of the parent compound.

Materials:

  • 4-Bromoaniline

  • Carbon disulfide

  • Sodium chloroacetate

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Step 1: Synthesis of Dithiocarbamate: Dissolve 4-bromoaniline in ethanol, followed by the dropwise addition of carbon disulfide at low temperature (0-5 °C). Stir the mixture for 1-2 hours.

  • Step 2: Formation of Thioglycolic Acid Derivative: Add a solution of sodium chloroacetate to the reaction mixture and stir for an additional 2-3 hours at room temperature.

  • Step 3: Hydrazinolysis: Add hydrazine hydrate to the mixture and reflux for 4-6 hours.

  • Step 4: Isolation and Purification: Cool the reaction mixture and pour it into ice-cold water. The resulting precipitate of N-(4-Bromophenyl)hydrazinecarbothioamide is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure product.

General Protocol for Synthesis of N-Substituted Derivatives

This protocol outlines the synthesis of derivatives by reacting the parent compound with various aldehydes or ketones.

Materials:

  • N-(4-Bromophenyl)hydrazinecarbothioamide

  • Substituted aldehyde or ketone

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve N-(4-Bromophenyl)hydrazinecarbothioamide in ethanol or methanol.

  • Add a stoichiometric amount of the desired substituted aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol and dry it under a vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in Dimethyl Sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 4-Bromoaniline) synthesis Chemical Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide and Derivatives start->synthesis purification Purification and Characterization (NMR, MS, IR) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (IC50 Determination) purification->anticancer data Data Analysis and Structure-Activity Relationship (SAR) antimicrobial->data anticancer->data conclusion Conclusion data->conclusion Lead Compound Identification

Caption: General workflow for synthesis and biological evaluation.

Proposed Antimicrobial Mechanism of Action

G Proposed Antimicrobial Mechanism of Thiosemicarbazides cluster_bacterium Bacterial Cell compound N-(4-Bromophenyl)hydrazinecarbothioamide Derivative dna_gyrase DNA Gyrase (GyrA/GyrB) compound->dna_gyrase Inhibition topoisomerase Topoisomerase IV (ParC/ParE) compound->topoisomerase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Proposed Anticancer Mechanism of Action

G Proposed Anticancer Mechanism (Apoptosis Induction) cluster_cancer_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound N-(4-Bromophenyl)hydrazinecarbothioamide Derivative mitochondria Mitochondrial Stress compound->mitochondria death_receptors Death Receptors (e.g., Fas, TRAIL) compound->death_receptors cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

References

Method

Synthesis of N-(4-Arylphenyl)furan-2-carboxamides via Suzuki-Miyaura Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent derivatization via the Suzuki-Miyaura cross-coupling reaction to yield a variety of N-(4-arylphenyl)furan-2-carboxamides. These compounds are of significant interest in drug discovery, exhibiting a range of biological activities.

Introduction

The furan-2-carboxamide scaffold is a privileged motif in medicinal chemistry, present in numerous compounds with diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The functionalization of this core structure allows for the fine-tuning of its biological and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.[4][5] This protocol details the synthesis of N-(4-bromophenyl)furan-2-carboxamide, followed by its use as a key intermediate in Suzuki-Miyaura coupling reactions to generate a library of N-(4-arylphenyl)furan-2-carboxamides.

Synthetic Strategy Overview

The synthesis is a two-step process. The first step involves the amidation of furan-2-carbonyl chloride with 4-bromoaniline to produce the N-(4-bromophenyl)furan-2-carboxamide precursor. The second step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this precursor with various aryl and heteroaryl boronic acids.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Suzuki-Miyaura Coupling A Furan-2-carbonyl chloride C N-(4-Bromophenyl)furan-2-carboxamide Precursor A->C Et3N, DCM, 0°C to r.t., 18h B 4-Bromoaniline B->C Et3N, DCM, 0°C to r.t., 18h E N-(4-Arylphenyl)furan-2-carboxamides Final Products C->E Pd(PPh3)4, K3PO4, 1,4-Dioxane/H2O, Reflux, 8-18h D Aryl/Heteroaryl Boronic Acids D->E

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of N-(4-Bromophenyl)furan-2-carboxamide

This protocol describes the synthesis of the key precursor molecule.

Materials:

  • 4-Bromoaniline

  • Furan-2-carbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), dry

  • Ice bath

  • Schlenk flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean and dry Schlenk flask, dissolve 4-bromoaniline (1.0 eq., 2.30 mmol) in 15 mL of dry dichloromethane (DCM).

  • Add triethylamine (1.0 eq., 2.30 mmol) to the reaction mixture.

  • Place the flask in an ice bath to cool the mixture to 0 °C.

  • Slowly add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard work-up and recrystallization or column chromatography. An excellent yield of 94% has been reported for this reaction.[6]

Step 2: Synthesis of N-(4-Arylphenyl)furan-2-carboxamides via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the cross-coupling reaction.

Materials:

  • N-(4-Bromophenyl)furan-2-carboxamide (from Step 1)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol), the desired aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), potassium phosphate (K₃PO₄) as a base (1.0 eq., 0.488 mmol), and the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add 5 mL of 1,4-dioxane and 0.5 mL of water to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • Set the reaction to reflux and heat for 8–18 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product is then isolated and purified, typically by extraction followed by flash column chromatography.

Data Presentation

The following table summarizes the yields for the synthesis of various N-(4-arylphenyl)furan-2-carboxamide derivatives via the Suzuki-Miyaura coupling protocol.

CompoundAryl/Heteroaryl Boronic AcidYield (%)
5a Phenylboronic acid75
5b 4-Methylphenylboronic acid83
5c 4-Fluorophenylboronic acid68
5d 4-Methoxyphenylboronic acid78
5e 3-Methoxyphenylboronic acid72
5f 3-Nitrophenylboronic acid43
5g Naphthalene-1-boronic acid65
5h Thiophene-2-boronic acid55
5i Pyridine-3-boronic acid48
Data sourced from a study by Ali et al. (2022).[6][7]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' L₂ pd2_complex->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') product Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'-B(OH)₂)

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the N-(4-bromophenyl)furan-2-carboxamide, forming a Pd(II) complex.[8]

  • Transmetalation : In the presence of a base, the aryl or heteroaryl group from the boronic acid is transferred to the palladium(II) complex, replacing the halide.[4]

  • Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Applications in Drug Development

The synthesized N-(4-arylphenyl)furan-2-carboxamides have shown potential as antibacterial agents. For instance, the precursor, N-(4-bromophenyl)furan-2-carboxamide, has demonstrated significant activity against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA.[7][8] The derivatization through Suzuki-Miyaura coupling allows for the exploration of the structure-activity relationship (SAR) to optimize the antibacterial potency and spectrum. This class of compounds represents a promising starting point for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-(4-Bromophenyl)hydrazinecarbothioamide synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-Bromoph...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(4-Bromophenyl)hydrazinecarbothioamide?

A1: The most prevalent and straightforward method for synthesizing N-(4-Bromophenyl)hydrazinecarbothioamide is the reaction of 4-bromophenylhydrazine (often used as its hydrochloride salt) with a thiocyanate source, such as ammonium thiocyanate or potassium thiocyanate. This reaction is typically carried out in an aqueous or alcoholic medium.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Key areas to investigate include the quality of the starting materials, the reaction conditions, and the work-up procedure. Ensure your 4-bromophenylhydrazine is pure, as impurities can interfere with the reaction. Optimizing reaction time, temperature, and solvent can also significantly impact the yield. A common issue is incomplete reaction; monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended.

Q3: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A3: A potential side product in the synthesis of thiosemicarbazides is the formation of 1,2-di(thiocarbamoyl)hydrazine derivatives. The formation of this impurity can sometimes be influenced by the reaction stoichiometry and temperature. Using a slight excess of the hydrazine starting material may help to minimize this, but can complicate purification. Careful control of the reaction temperature is also crucial.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying N-(4-Bromophenyl)hydrazinecarbothioamide. Ethanol is frequently used as the recrystallization solvent.[1] If the product is still impure, a second recrystallization or column chromatography may be necessary. It is important to ensure the crude product is thoroughly washed to remove any unreacted starting materials or inorganic salts before recrystallization.

Q5: How should I handle the starting material, 4-bromophenylhydrazine hydrochloride?

A5: 4-Bromophenylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing severe skin burns and eye damage.[2] All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to No Product Formation 1. Inactive Starting Material: 4-bromophenylhydrazine may have degraded.1a. Use freshly prepared or commercially sourced 4-bromophenylhydrazine hydrochloride of high purity.[3][4] 1b. Verify the purity of your starting material using techniques like NMR or melting point analysis.
2. Incorrect Reaction pH: The pH of the reaction mixture can be critical.2a. If starting with 4-bromophenylhydrazine hydrochloride, the reaction medium will be acidic. Some protocols for similar syntheses suggest neutral or slightly basic conditions might be favorable. Consider buffering the reaction or adding a mild base.
3. Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly under the current conditions.3a. Monitor the reaction progress using TLC. 3b. Gradually increase the reaction temperature and/or extend the reaction time. Refluxing in ethanol is a common condition for similar syntheses.[1]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization.1a. Wash the crude product thoroughly with cold water to remove any residual salts. 1b. Attempt to precipitate the product by adding a non-polar solvent (anti-solvent) to a solution of the crude product in a polar solvent.
2. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable.2a. Ethanol is a commonly used solvent for recrystallization of similar compounds.[1] 2b. Experiment with other polar solvents like methanol or isopropanol, or a mixture of solvents.
Product Contaminated with Starting Materials 1. Incomplete Reaction: The reaction has not gone to completion.1a. Extend the reaction time or increase the temperature, monitoring by TLC.
2. Inefficient Purification: The purification method is not effectively removing unreacted starting materials.2a. Ensure the crude solid is washed thoroughly with a suitable solvent (e.g., cold water or a solvent in which the product is sparingly soluble at low temperatures) before recrystallization. 2b. Perform a second recrystallization, possibly from a different solvent system.
Formation of a Major, Unidentified Side Product 1. Dimerization or Polymerization: Side reactions may be occurring under the reaction conditions.1a. Analyze the side product using spectroscopic methods (NMR, MS) to identify its structure. This will provide clues about the side reaction pathway. 1b. Adjust the stoichiometry of the reactants. For instance, a slight excess of hydrazine can sometimes suppress the formation of certain byproducts. 1c. Modify the reaction temperature, as side reactions are often more prevalent at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophenylhydrazine Hydrochloride (Starting Material)

This protocol is adapted from established methods for the preparation of arylhydrazine hydrochlorides.[5][6]

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite

  • Zinc powder

  • Sodium Hydroxide solution (20-30%)

  • Deionized Water

  • Acetone

Procedure:

  • Diazotization:

    • In a flask, mix 4-bromoaniline with concentrated hydrochloric acid.

    • Cool the mixture to 0–5 °C in an ice bath.

    • While stirring, slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0–5 °C.

    • Continue stirring for 1–1.5 hours at this temperature.

  • Reduction:

    • To the diazonium salt solution, add concentrated hydrochloric acid, water, and zinc powder in portions, keeping the temperature between 15–20 °C.

    • Stir until the reaction is complete (the solution typically becomes whitish).

    • Adjust the pH to 10 with a sodium hydroxide solution.

    • Cool the mixture to 5 °C and allow it to stand for 1–2 hours to crystallize the crude 4-bromophenylhydrazine.

    • Filter the crude product.

  • Purification and Salt Formation:

    • Dissolve the crude 4-bromophenylhydrazine in hot water (around 60 °C).

    • Treat with activated carbon to decolorize the solution.

    • Hot filter the solution and then cool to 5 °C to crystallize the purified 4-bromophenylhydrazine.

    • Filter the purified product.

    • Dissolve the purified 4-bromophenylhydrazine in 37% hydrochloric acid and stir at 60–70 °C until crystallization occurs.

    • Cool to 20 °C, filter the product, wash with acetone, and dry to obtain 4-bromophenylhydrazine hydrochloride.

Protocol 2: Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide

This is a general procedure based on the synthesis of analogous N-aryl thiosemicarbazides.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Ethanol (or Water)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol or water.

    • Add ammonium thiocyanate (1-1.2 equivalents) to the solution.

  • Reaction:

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure to induce precipitation.

    • Wash the crude solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from hot ethanol to obtain pure N-(4-Bromophenyl)hydrazinecarbothioamide.

    • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Analogous Thiosemicarbazide Syntheses.

Note: Data for the specific synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide is limited in the searched literature. This table presents data from analogous syntheses to provide general guidance on the impact of reaction parameters.

Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference Compound
2-furoic acid hydrazide and 4-fluorophenylisothiocyanateEthanolRefluxNot specified86N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide
Phenyl isothiocyanate and hydrazine hydrateEthanolRoom TempNot specified864-Phenyl thiosemicarbazide
Substituted thiosemicarbazide and benzaldehyde derivativesMethanolRoom Temp2428-82(E)-1-(substituted benzylidene)thiosemicarbazides
4-iodophenyl isothiocyanate and hydrazine hydrateEthanolRoom TempNot specifiedHigh (not quantified)4-(4-Iodophenyl)-3-thiosemicarbazide

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_end Work-up and Purification start_aniline 4-Bromoaniline diazotization Diazotization (HCl, NaNO2, 0-5°C) start_aniline->diazotization reduction Reduction (Zn, HCl) diazotization->reduction purification_start Purification & Salt Formation (HCl) reduction->purification_start start_product 4-Bromophenylhydrazine Hydrochloride purification_start->start_product start_product_main 4-Bromophenylhydrazine Hydrochloride reaction Reaction (Ethanol, Reflux) start_product_main->reaction thiocyanate Ammonium Thiocyanate thiocyanate->reaction workup Cooling & Filtration reaction->workup washing Washing (Cold Water) workup->washing recrystallization Recrystallization (Ethanol) washing->recrystallization final_product N-(4-Bromophenyl)hydrazine- carbothioamide recrystallization->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Work-up start->cause3 solution1a Verify Purity (NMR, MP) cause1->solution1a solution1b Use Fresh Reagents cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Optimize Reaction Time cause2->solution2b solution2c Monitor with TLC cause2->solution2c solution3a Thorough Washing cause3->solution3a solution3b Optimize Recrystallization cause3->solution3b

References

Optimization

N-(4-Bromophenyl)hydrazinecarbothioamide solubility in water and organic solvents

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(4-Bromophenyl)hydrazinecarbothioamide (CAS No: 2646-31-3). Below you will find...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(4-Bromophenyl)hydrazinecarbothioamide (CAS No: 2646-31-3). Below you will find guidance on solubility, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-(4-Bromophenyl)hydrazinecarbothioamide in water and common organic solvents?

Q2: Are there any known stability or storage issues with this compound?

A2: N-(4-Bromophenyl)hydrazinecarbothioamide should be stored in a tightly sealed container in a dry, dark place under an inert atmosphere. Recommended storage temperatures are typically at room temperature or refrigerated (2-8°C) to ensure stability.

Q3: What are some common challenges when dissolving this compound?

A3: Due to its potentially low solubility in many solvents, achieving the desired concentration can be challenging. Issues such as slow dissolution rates and the formation of precipitates upon cooling of a heated solution are common. The use of techniques like sonication or gentle heating can aid in dissolution, but care must be taken to avoid decomposition, especially as the melting point is around 181-182°C with decomposition.

Solubility Data

As noted, specific quantitative solubility data for N-(4-Bromophenyl)hydrazinecarbothioamide is not available in the literature. Researchers are advised to determine the solubility experimentally in their solvent systems of interest. A general qualitative summary is provided below.

SolventExpected Qualitative Solubility
WaterVery Low / Limited
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSparingly Soluble to Soluble (likely increases with heat)
MethanolSparingly Soluble to Soluble (likely increases with heat)
ChloroformLikely Sparingly Soluble

Experimental Protocols

Methodology for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of N-(4-Bromophenyl)hydrazinecarbothioamide in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of N-(4-Bromophenyl)hydrazinecarbothioamide.

Materials:

  • N-(4-Bromophenyl)hydrazinecarbothioamide

  • Selected solvent of interest

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(4-Bromophenyl)hydrazinecarbothioamide to a vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of N-(4-Bromophenyl)hydrazinecarbothioamide.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/100mL, or molarity).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve Low solubility in the chosen solvent at the current temperature.- Use a different solvent where solubility is expected to be higher (e.g., DMSO, DMF).- Gently heat the mixture while stirring. Be cautious of the compound's melting point and potential for degradation.- Use sonication to aid in the dissolution process.
Precipitate forms after dissolution The solution was saturated at a higher temperature and has since cooled.The solvent has partially evaporated, increasing the concentration.- Re-heat the solution to re-dissolve the precipitate before use.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare fresh solutions as needed and use them at the intended temperature.
Inconsistent solubility results Equilibrium not reached during the experiment.Inaccurate temperature control.Inaccurate sample handling (e.g., undissolved solid in the analyzed sample).- Increase the equilibration time in the shake-flask method.- Ensure the temperature control of the shaker/water bath is stable and accurate.- Ensure proper filtration of the supernatant before analysis.

Visualized Experimental Workflow

Below is a diagram illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Finalization prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Equilibrate in shaker at constant temperature (24-72 hours) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter sample (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze via HPLC or UV-Vis sample3->sample4 calc1 Calculate solubility from concentration and dilution factor sample4->calc1

Caption: Experimental workflow for determining compound solubility.

References

Troubleshooting

Technical Support Center: Improving Solubility of Hydrazinecarbothioamide Compounds for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with hydrazinecarbothioamide compounds in bioassays.

Frequently Asked Questions (FAQs)

Q1: My hydrazinecarbothioamide compound won't dissolve in my aqueous assay buffer. What is the primary reason for this?

A: Hydrazinecarbothioamide derivatives, like many organic small molecules, often exhibit poor water solubility due to their molecular structure, which can include lipophilic aromatic rings and a tendency to form stable crystal lattices.[1] When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.[2][3] This is a common challenge in bioassays and is often referred to as "crashing out."

Q2: I've prepared a clear stock solution of my compound in 100% DMSO. Why am I still seeing precipitation in my final assay plate?

A: A clear stock solution in DMSO does not guarantee solubility in the final aqueous assay buffer. The solubility of a compound can be significantly lower in a predominantly aqueous environment. When the DMSO stock is diluted, the final percentage of DMSO may be too low to maintain the compound's solubility, leading to precipitation.[3][4] This phenomenon is related to the compound's kinetic solubility, where it doesn't have sufficient time to dissolve in the new solvent environment and instead aggregates.

Q3: What is the maximum recommended final concentration of DMSO in a typical bioassay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based and enzymatic assays.[2] While some robust cell lines might tolerate slightly higher concentrations, it's crucial to keep the DMSO concentration as low as possible and consistent across all wells, including controls. High concentrations of DMSO can have direct effects on the biological system, potentially leading to misleading results.[5][6]

Q4: Can the pH of my assay buffer influence the solubility of my hydrazinecarbothioamide compound?

A: Yes, the pH of the assay buffer can significantly impact the solubility of ionizable compounds.[7] Hydrazinecarbothioamide derivatives may have acidic or basic functional groups that can exist in a charged or neutral state depending on the pH. The charged (ionized) form of a compound is generally more water-soluble than the neutral form. It is advisable to determine the pKa of your compound to understand how pH adjustments might improve its solubility.

Q5: Are there alternatives to DMSO for preparing stock solutions?

A: While DMSO is the most common solvent for initial stock solutions, other water-miscible organic solvents can be considered, depending on the specific properties of your hydrazinecarbothioamide derivative. These include methanol, ethanol, dimethylformamide (DMF), and dioxane.[3] However, the compatibility of these solvents with your specific bioassay must be validated, as they can also have effects on the biological target or cells.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

If you observe immediate cloudiness or visible precipitate after diluting your DMSO stock solution into the assay buffer, follow this troubleshooting workflow.

A Precipitation Observed Immediately B Is the final compound concentration too high? A->B C Reduce the final concentration of the compound. B->C Yes D Is the final DMSO concentration sufficient? B->D No G Problem Resolved C->G E Optimize the dilution method. (e.g., stepwise dilution, rapid mixing) D->E No F Consider using a co-solvent in the final buffer. D->F Yes E->F H Problem Persists E->H F->G F->H

Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitate Forms Over Time in the Incubator

If your assay plate appears clear initially but develops a precipitate after incubation, consider the following.

A Precipitation Observed After Incubation B Is the compound unstable at 37°C? A->B C Prepare fresh solutions before each experiment. Minimize incubation time if possible. B->C Yes D Does the media pH shift during incubation? B->D No H Problem Resolved C->H E Ensure adequate buffering capacity of the media. Check for signs of contamination. D->E Yes F Are there interactions with media components (e.g., serum)? D->F No E->H G Test solubility in serum-free vs. serum-containing media. Consider using purified proteins (e.g., BSA) instead of serum. F->G Yes I Problem Persists F->I No G->H

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize hypothetical quantitative data for improving the solubility of a model hydrazinecarbothioamide compound.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration in Buffer (%)Apparent Solubility (µM)Observations
None0< 1Immediate precipitation
DMSO125Clear solution
Ethanol215Slight haze observed
PEG 400550Clear solution
NMP0.540Clear solution

Table 2: Influence of pH on Aqueous Solubility

Buffer pHApparent Solubility (µM)Observations
5.05Precipitate observed
6.010Slight precipitate
7.420Mostly dissolved
8.575Clear solution

Table 3: Effect of Solubilizing Agents on Aqueous Solubility

Solubilizing AgentConcentrationApparent Solubility (µM)Observations
None-< 1Immediate precipitation
Tween® 800.1% (v/v)60Clear solution
Hydroxypropyl-β-cyclodextrin10 mM150Clear solution
Solutol® HS 150.5% (w/v)120Clear solution

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Determine Molecular Weight: Obtain the molecular weight (MW) of your hydrazinecarbothioamide compound from the supplier's information or calculate it from its chemical formula.

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed to prepare your desired stock solution concentration and volume: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve in Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to the weighed compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Co-solvent Screening for Improved Aqueous Solubility
  • Prepare Co-solvent Buffers: Prepare a series of your primary aqueous assay buffer, each containing a different concentration of a co-solvent (e.g., 1%, 2%, 5%, 10% of DMSO, Ethanol, or PEG 400).

  • Prepare Compound Dilutions: Prepare a concentrated stock of your hydrazinecarbothioamide compound in 100% of the corresponding co-solvent.

  • Add Compound to Buffers: Add a small aliquot of the concentrated stock to each of the co-solvent-containing buffers to achieve your desired final compound concentration.

  • Observe for Precipitation: Vortex each solution immediately after adding the compound. Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Incubate and Re-evaluate: Incubate the solutions at the intended experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours) and re-examine for any delayed precipitation.

  • Determine Optimal Conditions: Identify the lowest concentration of the co-solvent that maintains the compound in a clear solution.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous assay buffer to create a stock solution (e.g., 100 mM).[8][9]

  • Prepare Compound Stock: Prepare a concentrated stock solution of your hydrazinecarbothioamide compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Complexation: While vigorously stirring the cyclodextrin solution, add the compound stock solution dropwise.[9]

  • Equilibrate: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter (Optional): If any undissolved compound is visible, filter the solution through a 0.22 µm syringe filter.

  • Determine Concentration: Measure the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Signaling Pathway

Some carbazole-based hydrazinecarbothioamide derivatives have been shown to exhibit anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[10] This pathway is crucial for regulating cell growth, proliferation, and survival.

cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Hydrazinecarbothioamide Compound Hydrazinecarbothioamide Compound Hydrazinecarbothioamide Compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

References

Optimization

Technical Support Center: Purification of Crude N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the purification of crude N-(4-Bromophenyl)hydrazinecarbothioamide. Below you will find tro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude N-(4-Bromophenyl)hydrazinecarbothioamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of N-(4-Bromophenyl)hydrazinecarbothioamide.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. Significant impurities are present, depressing the melting point.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to dilute the solution slightly. 3. Allow the solution to cool more slowly. Consider insulating the flask to promote gradual cooling. 4. If impurities are suspected, consider a preliminary purification step like a solvent wash or column chromatography.
No crystals form upon cooling 1. The solution is too dilute (excess solvent was used). 2. The solution is supersaturated and requires nucleation to initiate crystallization.1. Induce crystallization by scratching the inside of the flask with a glass stirring rod at the liquid's surface. 2. Add a seed crystal of pure N-(4-Bromophenyl)hydrazinecarbothioamide. 3. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. 4. Cool the solution in an ice bath to further decrease solubility.
Low recovery of purified product 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are too soluble.1. Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still colored after recrystallization 1. Colored impurities are co-crystallizing with the product. 2. The compound itself has some inherent color.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. 2. Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the desired compound from impurities 1. The chosen eluent system has incorrect polarity. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded improperly.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it as a narrow band at the top of the column.
The compound is not eluting from the column 1. The eluent is not polar enough to move the compound.1. Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is eluting too quickly with the solvent front 1. The eluent is too polar.1. Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-(4-Bromophenyl)hydrazinecarbothioamide?

A1: Common impurities can include unreacted starting materials such as 4-bromoaniline or 4-bromophenyl isothiocyanate, and hydrazine. Side products from the reaction of isothiocyanates can also be present.

Q2: What is a good starting solvent for the recrystallization of N-(4-Bromophenyl)hydrazinecarbothioamide?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of N-aryl thiosemicarbazides. An ethanol/water mixture can also be a good choice to optimize crystal yield.

Q3: How can I monitor the progress of the purification by column chromatography?

A3: The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This allows you to identify which fractions contain the pure product.

Q4: What visualization techniques can be used for TLC analysis of N-(4-Bromophenyl)hydrazinecarbothioamide?

A4: Due to its aromatic nature, N-(4-Bromophenyl)hydrazinecarbothioamide should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. Staining with iodine vapor or a potassium permanganate solution can also be effective visualization methods.[1][2]

Q5: What is a typical yield and purity I can expect after purification?

A5: While the yield can vary depending on the success of the synthesis and the purification method, a yield of over 80% with high purity (>95%) is often achievable with careful recrystallization or column chromatography. For instance, a related synthesis of a hydrazinecarbothioamide derivative reported an isolated yield of 89% after purification by flash column chromatography.[3]

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a flask, dissolve the crude N-(4-Bromophenyl)hydrazinecarbothioamide in the minimum amount of hot ethanol. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude N-(4-Bromophenyl)hydrazinecarbothioamide in a minimal amount of the eluent (or a slightly more polar solvent) and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., a high ratio of hexane to ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(4-Bromophenyl)hydrazinecarbothioamide.

Purification Workflow

PurificationWorkflow start Crude N-(4-Bromophenyl)hydrazinecarbothioamide recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method purity_check Purity Check (e.g., TLC, Melting Point) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Acceptable troubleshooting Troubleshooting Guide purity_check->troubleshooting Purity Not Acceptable troubleshooting->recrystallization Re-purify troubleshooting->column_chromatography Re-purify

Caption: A logical workflow for the purification of crude N-(4-Bromophenyl)hydrazinecarbothioamide.

References

Troubleshooting

Recrystallization methods for obtaining single crystals of hydrazinecarbothioamides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining single crystals of hydrazinecarbothioamides suitable for X-ray diffraction studi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining single crystals of hydrazinecarbothioamides suitable for X-ray diffraction studies. This resource offers troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in obtaining single crystals of hydrazinecarbothioamides?

A1: A significant challenge is the selection of an appropriate solvent or solvent system. Hydrazinecarbothioamides often exhibit high polarity due to the presence of hydrazine and thioamide functional groups, which can lead to high solubility in polar solvents like DMF and DMSO, making crystallization difficult.[1][2] Conversely, they may be poorly soluble in nonpolar solvents. The key is to identify a solvent where the compound has moderate solubility, or a solvent/anti-solvent system that can be fine-tuned to achieve slow precipitation.

Q2: How much of my compound is needed to grow single crystals?

A2: While only a single, high-quality crystal is required for X-ray diffraction, starting with a sufficient amount of material is crucial for successful screening. A typical starting point for a crystallization trial is 5-15 mg of the purified compound.[3] The concentration should be similar to that used for an NMR experiment.[4]

Q3: How pure does my hydrazinecarbothioamide sample need to be?

A3: The purer the compound, the higher the likelihood of growing high-quality single crystals.[5] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is recommended to use a sample that is at least 95% pure, and ideally, has been purified by a method such as column chromatography or preliminary recrystallization.

Q4: Which are the most promising recrystallization methods for hydrazinecarbothioamides?

A4: The most successful methods for organic compounds, and therefore promising for hydrazinecarbothioamides, are slow evaporation, slow cooling, and vapor diffusion.[2][6] Vapor diffusion, in particular, is highly effective when working with small quantities of material as it allows for a very slow and controlled change in solvent composition.[6]

Q5: What is the role of hydrogen bonding in the crystallization of hydrazinecarbothioamides?

A5: The hydrazine and thioamide moieties are capable of forming strong hydrogen bonds, which can significantly influence the crystal packing.[7] Solvents that can participate in hydrogen bonding, such as alcohols, may either facilitate or hinder crystallization depending on the specific molecular structure.[6] It is often beneficial to experiment with both hydrogen-bonding and non-hydrogen-bonding solvents.

Troubleshooting Guide

Problem 1: The compound will not dissolve in any common solvent.

  • Question: My hydrazinecarbothioamide is insoluble in common solvents like ethanol, acetone, and ethyl acetate, even with heating. What should I do?

  • Answer: For compounds with very low solubility, more powerful polar aprotic solvents may be necessary.

    • Troubleshooting Steps:

      • Try dissolving a small amount of your compound in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2]

      • If the compound dissolves, these can be used as the primary solvent in a vapor diffusion or layering experiment with an anti-solvent.

      • For vapor diffusion with a dense solvent like DMSO, place the solution in a small vial and a less dense, miscible anti-solvent like diethyl ether or tetrahydrofuran in the outer chamber.[1]

Problem 2: The compound is too soluble and does not crystallize.

  • Question: My compound dissolves readily in the chosen solvent, but no crystals form upon cooling or evaporation. What are my options?

  • Answer: This indicates that the solution is not reaching supersaturation.

    • Troubleshooting Steps:

      • Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and slowly introduce a "poor" solvent (an anti-solvent) in which the compound is insoluble. This can be done via liquid-liquid diffusion or vapor diffusion.[8][9]

      • Slow down evaporation: If using the slow evaporation method, reduce the rate of solvent removal by using a container with a smaller opening or by placing it in a cooler, less drafty location.[4]

      • Try a different solvent: The initial solvent may be too good. Experiment with solvents in which the compound is only sparingly soluble at room temperature.[5]

Problem 3: An oil has formed instead of crystals.

  • Question: Upon cooling, my compound "oiled out" and formed a viscous liquid at the bottom of the container. How can I resolve this?

  • Answer: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point in that particular solvent system, or if the solution is supersaturated to a very high degree.[10]

    • Troubleshooting Steps:

      • Reheat and add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation level.[10]

      • Cool the solution more slowly: A slower cooling rate can provide the molecules with sufficient time to orient themselves into a crystal lattice.[10]

      • Use a lower boiling point solvent: This can help to avoid reaching the melting point of the compound during heating.[10]

      • Seed the solution: Introduce a tiny, well-formed crystal of your compound (if available) to the solution as it cools to encourage nucleation.

Problem 4: The resulting crystals are too small or of poor quality.

  • Question: I managed to get crystals, but they are very small needles or a microcrystalline powder. How can I grow larger, single crystals?

  • Answer: The formation of many small crystals suggests that the nucleation rate was too high.

    • Troubleshooting Steps:

      • Reduce the concentration: A more dilute solution will reach supersaturation more slowly, favoring the growth of fewer, larger crystals.[11]

      • Slow down the crystallization process: Whether using slow cooling, evaporation, or diffusion, slowing down the rate of change will promote better crystal growth.[5] For slow cooling, insulate the flask. For evaporation, narrow the opening of the vial. For diffusion, use a buffer layer of solvent.[2]

      • Filter the solution: Ensure the crystallization solution is free of dust or other particulate matter that can act as nucleation sites by filtering it through a syringe filter into a clean vial.[5]

Experimental Protocols

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the hydrazinecarbothioamide when hot but not when cold. A systematic approach to solvent screening is recommended.

Table 1: Qualitative Guide to Solvent Selection for Hydrazinecarbothioamides

Solvent ClassExamplesSuitability for HydrazinecarbothioamidesNotes
Protic Polar Ethanol, Methanol, WaterOften good candidates for single-solvent recrystallization or as the primary solvent in a mixed system.[1][12]The hydrogen bonding capability can be advantageous.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateCan be effective, particularly for less polar derivatives.[6]Test for moderate solubility.
Aprotic Highly Polar DMF, DMSOUse as a last resort when solubility in other solvents is poor.[1][2]Best used in diffusion methods due to high solvating power.
Nonpolar Hexane, Toluene, DichloromethaneGenerally unsuitable as primary solvents but can be excellent anti-solvents.[8]Toluene can sometimes aid in crystal packing.[2]
Method 1: Slow Evaporation
  • Dissolve 5-10 mg of the purified hydrazinecarbothioamide in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a small, clean vial.

  • Filter the solution through a syringe filter into a new, clean vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm and punch a few small holes with a needle to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Method 2: Vapor Diffusion
  • Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane or acetone) in a small, narrow vial.

  • Place this small vial inside a larger jar or beaker that contains 2-3 mL of an "anti-solvent" (e.g., hexane or diethyl ether). The anti-solvent should be miscible with the solvent and have a higher vapor pressure.

  • Seal the larger container and leave it in an undisturbed location. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

Visualizations

Experimental Workflow for Single Crystal Growth

experimental_workflow Experimental Workflow for Single Crystal Growth of Hydrazinecarbothioamides cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Troubleshooting start Start with Pure Compound solvent_screening Solvent Screening start->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation Good solubility slow_cooling Slow Cooling solvent_screening->slow_cooling Soluble hot, insoluble cold vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion Soluble in one, insoluble in another crystals Single Crystals Formed slow_evaporation->crystals no_crystals No Crystals / Oil / Powder slow_evaporation->no_crystals slow_cooling->crystals slow_cooling->no_crystals vapor_diffusion->crystals vapor_diffusion->no_crystals analyze Analyze Crystals crystals->analyze troubleshoot Troubleshoot no_crystals->troubleshoot end End analyze->end Proceed to X-ray Diffraction troubleshoot->solvent_screening Re-evaluate

Caption: A flowchart illustrating the general workflow for obtaining single crystals of hydrazinecarbothioamides.

Troubleshooting Decision Tree

troubleshooting_workflow Troubleshooting Decision Tree for Crystallization cluster_problems Identify the Problem cluster_solutions Potential Solutions start Initial Crystallization Attempt Fails oiled_out Did it oil out? start->oiled_out no_precipitate No precipitate at all? oiled_out->no_precipitate No solution_oil Reheat, add more solvent, cool slower. Try a lower boiling point solvent. oiled_out->solution_oil Yes powder Microcrystalline powder? no_precipitate->powder No solution_no_precipitate Too soluble. Use an anti-solvent (vapor diffusion). Try a less effective solvent. no_precipitate->solution_no_precipitate Yes solution_powder Nucleation too fast. Lower concentration. Slow down crystallization rate. Filter solution. powder->solution_powder Yes end_node Retry Crystallization solution_oil->end_node solution_no_precipitate->end_node solution_powder->end_node

Caption: A decision tree to guide troubleshooting common issues encountered during the crystallization of hydrazinecarbothioamides.

References

Optimization

Technical Support Center: N,N'-Disubstituted Hydrazinecarbothioamide Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-disubstituted hydrazinecarbothioamide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-disubstituted hydrazinecarbothioamide reactions.

Troubleshooting Guide

Problem 1: Low yield of the desired N,N'-disubstituted hydrazinecarbothioamide and formation of a significant amount of a higher molecular weight side product.

Question: My reaction between a substituted hydrazine and an isothiocyanate is giving a low yield of the expected product. I am also isolating a significant amount of a side product that appears to be a dimer. What is this side product and how can I avoid its formation?

Answer:

A common side product in the synthesis of N,N'-disubstituted hydrazinecarbothioamides is the corresponding N,N'-bis(substituted)hydrazine-1,2-bis(carbothioamide) , often referred to as a bis-thiourea derivative. This occurs when two molecules of the isothiocyanate react with one molecule of hydrazine.

Root Cause Analysis:

  • Incorrect Stoichiometry: The most common cause is an excess of the isothiocyanate relative to the hydrazine. A molar ratio of 2:1 (isothiocyanate:hydrazine) will favor the formation of the bis-thiourea side product.[1]

  • Reaction Conditions: The order of addition and reaction concentration can also influence the product distribution. Adding the hydrazine dropwise to a solution of the isothiocyanate can create localized areas of high isothiocyanate concentration, promoting the formation of the bis-thiourea.

Solutions:

  • Control Stoichiometry: Use a 1:1 or a slight excess of the hydrazine to the isothiocyanate to favor the formation of the monosubstituted product.

  • Reverse Addition: Add the isothiocyanate dropwise to a stirred solution of the hydrazine. This ensures that the isothiocyanate is always the limiting reagent in the reaction mixture, minimizing the chance of double addition.

  • Dilution: Running the reaction at a lower concentration can also help to reduce the rate of the second addition.

Identification of the Bis-thiourea Side Product:

The bis-thiourea derivative will have a molecular weight corresponding to the addition of two isothiocyanate molecules to one hydrazine molecule. It can be characterized by standard spectroscopic methods. For example, in the 1H NMR spectrum of a bis(N-arylthiourea)hydrazine, you would expect to see signals for the aromatic protons and the N-H protons.

Problem 2: The isolated product is not the expected open-chain hydrazinecarbothioamide, but a cyclized heterocycle.

Question: After my synthesis and work-up, I have isolated a product that appears to have cyclized. What are the likely cyclized side products and how can I prevent their formation?

Answer:

N,N'-disubstituted hydrazinecarbothioamides can undergo intramolecular cyclization to form various heterocyclic compounds, most commonly 1,3,4-thiadiazoles or 1,2,4-triazoles . This is often a desired transformation in subsequent synthetic steps, but their premature formation is a common issue.

Root Cause Analysis:

  • Acidic or Basic Conditions: The cyclization is often catalyzed by acid or base. Strong acids or bases used during the reaction or work-up can promote ring closure.

  • Elevated Temperatures: Heating the reaction mixture for extended periods or at high temperatures can provide the energy needed for cyclization.

Solutions:

  • Neutral pH: Maintain a neutral pH throughout the reaction and work-up. If an acid or base is required, use it in catalytic amounts and neutralize it as soon as the primary reaction is complete.

  • Moderate Temperatures: Run the reaction at room temperature or with gentle heating. Avoid prolonged refluxing if the open-chain product is desired.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without delay to minimize the time the product is exposed to potentially cyclizing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N,N'-disubstituted hydrazinecarbothioamides?

A1: The two most common side products are:

  • N,N'-bis(substituted)hydrazine-1,2-bis(carbothioamides): Formed from the reaction of two equivalents of isothiocyanate with one equivalent of hydrazine.[1]

  • Cyclized Heterocycles: Such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which can form from the desired product under acidic, basic, or high-temperature conditions.

Q2: How can I confirm the structure of my desired product and differentiate it from the common side products?

A2: A combination of spectroscopic techniques is recommended:

  • Mass Spectrometry (MS): Will clearly distinguish between the desired product and the higher molecular weight bis-thiourea side product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the open-chain structure versus the cyclized products. For example, the open-chain product will have distinct N-H proton signals that may be absent or shifted in the cyclized products.

  • Infrared (IR) Spectroscopy: The presence of C=S and N-H stretching frequencies can help confirm the thiourea moiety.

Q3: Are there any general recommendations for purifying N,N'-disubstituted hydrazinecarbothioamides?

A3: Recrystallization is often a suitable method for purification. The choice of solvent will depend on the specific solubility of your compound. It is important to avoid highly acidic or basic solvents and high temperatures during recrystallization to prevent cyclization. Column chromatography can also be used, but care should be taken to choose a neutral stationary phase and solvent system.

Experimental Protocols

Synthesis of a N,N'-disubstituted hydrazinecarbothioamide (General Procedure)

To a stirred solution of the substituted hydrazine (10 mmol) in a suitable solvent such as ethanol or acetonitrile (50 mL) at room temperature, a solution of the isothiocyanate (10 mmol) in the same solvent (20 mL) is added dropwise over a period of 30 minutes. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Synthesis of a N,N'-bis(substituted)hydrazine-1,2-bis(carbothioamide) (Example Side Product)

To a solution of hydrazine monohydrate (5 mmol) in ethanol (25 mL), p-fluorophenyl isothiocyanate (10 mmol) is added dropwise with stirring at room temperature.[1] The reaction mixture is stirred for 2 hours. The resulting white precipitate is filtered, washed with cold ethanol, and dried to yield N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide).[1]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Isothiocyanate:Hydrazine)Desired Product Yield (%)Bis-thiourea Side Product Yield (%)
1:1.1HighLow
1:1GoodModerate
2:1LowHigh[1]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Hydrazine Substituted Hydrazine Desired_Product N,N'-Disubstituted Hydrazinecarbothioamide Hydrazine->Desired_Product 1 eq. Isothiocyanate (Desired Pathway) Side_Product_1 N,N'-Bis(substituted)hydrazine- 1,2-bis(carbothioamide) Hydrazine->Side_Product_1 2 eq. Isothiocyanate (Side Reaction) Isothiocyanate Isothiocyanate Isothiocyanate->Desired_Product Isothiocyanate->Side_Product_1 Side_Product_2 Cyclized Products (e.g., 1,3,4-Thiadiazole) Desired_Product->Side_Product_2 Heat, Acid/Base (Side Reaction)

Caption: Reaction pathways in the synthesis of N,N'-disubstituted hydrazinecarbothioamides.

Troubleshooting_Workflow Start Reaction Complete Check_Yield Low Yield of Desired Product? Start->Check_Yield Analyze_Side_Product Analyze Side Product(s) (MS, NMR) Check_Yield->Analyze_Side_Product Yes End Successful Synthesis Check_Yield->End No Is_Dimer Side Product is Bis-thiourea? Analyze_Side_Product->Is_Dimer Is_Cyclized Side Product is Cyclized? Analyze_Side_Product->Is_Cyclized Adjust_Stoichiometry Adjust Stoichiometry (1:1 or excess hydrazine) Is_Dimer->Adjust_Stoichiometry Yes Change_Addition Change Order of Addition (Isothiocyanate to Hydrazine) Is_Dimer->Change_Addition Yes Control_pH Control pH (Maintain Neutral) Is_Cyclized->Control_pH Yes Control_Temp Control Temperature (Avoid Excessive Heat) Is_Cyclized->Control_Temp Yes

References

Troubleshooting

Stability and proper storage of N-(4-Bromophenyl)hydrazinecarbothioamide

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and proper storage of N-(4-Bromophenyl)hydrazinecarbothioamide. Troubleshooting Guide This guide addres...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and proper storage of N-(4-Bromophenyl)hydrazinecarbothioamide.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with N-(4-Bromophenyl)hydrazinecarbothioamide.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions. The compound should be stored in a tightly sealed container, in a dry and cool place. Some suppliers recommend refrigeration at 2-8°C[1]. Others suggest storage at room temperature in an inert atmosphere and protected from light[2].
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or incompatible substances.Discard the reagent as it may be degraded. For future use, ensure the compound is stored in a desiccator or under an inert atmosphere. Avoid exposure to strong oxidizing agents and bases[3][4].
Poor solubility in recommended solvents The compound may have degraded or absorbed moisture.Before use, ensure the compound is dry. If solubility issues persist with a fresh batch, consider sonicating the solution or gently warming it, provided this does not affect the experimental setup.
Unexpected side reactions Reaction with incompatible materials or decomposition products.Ensure all labware is clean and dry. Avoid contact with strong oxidizing agents and bases[3][4]. Hazardous decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide[3][4].

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-(4-Bromophenyl)hydrazinecarbothioamide?

A1: Based on supplier information, the recommended storage conditions can vary. For long-term stability, it is best to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[3][4]. Some sources specifically recommend refrigeration at 2-8°C[1], while others suggest storage at room temperature in a dark place under an inert atmosphere[2].

Q2: How should I handle N-(4-Bromophenyl)hydrazinecarbothioamide in the laboratory?

A2: This compound should be handled with care in a chemical fume hood[3]. To prevent inhalation and contact with skin and eyes, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn[3][4][5]. It is also important to avoid the formation of dust during handling[3].

Q3: What are the known incompatibilities of this compound?

A3: N-(4-Bromophenyl)hydrazinecarbothioamide is incompatible with strong oxidizing agents and bases[3][4]. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What is the shelf life of N-(4-Bromophenyl)hydrazinecarbothioamide?

Q5: What are the signs of degradation?

A5: Degradation of N-(4-Bromophenyl)hydrazinecarbothioamide, which is typically a white powder or crystalline solid[6][7], may be indicated by a change in color, clumping, or an unusual odor. If any of these are observed, the product should be discarded.

Storage Condition Summary

Storage Parameter Recommendation Source
Temperature2-8°C or Room Temperature[1][2]
AtmosphereDry, Inert Atmosphere[1][2]
LightKeep in a dark place[2]
ContainerSealed/Tightly Closed[1][3][4]

Experimental Protocol: Assessment of Compound Stability

This protocol outlines a general procedure for assessing the stability of a chemical compound like N-(4-Bromophenyl)hydrazinecarbothioamide under various conditions.

Objective: To determine the stability of N-(4-Bromophenyl)hydrazinecarbothioamide under accelerated degradation conditions (e.g., elevated temperature, humidity, and light exposure).

Materials:

  • N-(4-Bromophenyl)hydrazinecarbothioamide

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials (clear and amber)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Methodology:

  • Initial Analysis:

    • Prepare a stock solution of N-(4-Bromophenyl)hydrazinecarbothioamide in a suitable solvent.

    • Analyze the initial purity of the compound using a validated HPLC method. This will serve as the time-zero reference.

  • Sample Preparation for Stress Conditions:

    • Weigh equal amounts of the compound into different clear and amber vials.

    • Expose the vials to the following conditions:

      • Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).

      • Humidity Stress: Place vials in a humidity chamber (e.g., 25°C/60% RH, 40°C/75% RH).

      • Photostability: Place clear and amber vials in a photostability chamber.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each stress condition.

    • Prepare a solution of the stressed sample with the same concentration as the initial analysis.

    • Analyze the sample by HPLC.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the time-zero reference.

    • Calculate the percentage of degradation by observing the decrease in the peak area of the parent compound and the appearance of any new peaks (degradants).

    • Summarize the data in a table to compare stability under different conditions.

Diagrams

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct Storage (Cool, Dry, Dark, Sealed) storage_ok->improper_storage No check_appearance Inspect Physical Appearance storage_ok->check_appearance Yes improper_storage->check_storage appearance_ok Appearance Normal? check_appearance->appearance_ok degraded Action: Discard Reagent appearance_ok->degraded No check_incompatibilities Check for Incompatibilities appearance_ok->check_incompatibilities Yes end_node Problem Resolved degraded->end_node incompatibilities_present Incompatibilities Found? check_incompatibilities->incompatibilities_present consult_sds Consult Safety Data Sheet (SDS) incompatibilities_present->consult_sds Yes incompatibilities_present->end_node No remove_incompatibilities Action: Remove Incompatible Substances (e.g., Strong Oxidizers, Bases) remove_incompatibilities->end_node consult_sds->remove_incompatibilities

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageDecisionTree start Proper Storage of N-(4-Bromophenyl)hydrazinecarbothioamide container Use a Tightly Sealed Container start->container environment Choose Storage Environment container->environment temp_humidity Control Temperature & Humidity environment->temp_humidity light Protect from Light environment->light atmosphere Consider Atmosphere environment->atmosphere refrigerate Refrigerate at 2-8°C temp_humidity->refrigerate room_temp Store at Room Temperature temp_humidity->room_temp desiccator Use a Desiccator temp_humidity->desiccator dark_place Store in a Dark Place light->dark_place inert_gas Store Under Inert Gas (e.g., Argon, Nitrogen) atmosphere->inert_gas

Caption: Decision tree for proper storage of the compound.

References

Optimization

How to increase product yield in heterocyclic synthesis from hydrazinecarbothioamide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance product yield in heterocyclic synthesis starting from hydrazi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance product yield in heterocyclic synthesis starting from hydrazinecarbothioamide and its derivatives (thiosemicarbazides).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 1,3,4-thiadiazoles from hydrazinecarbothioamide (thiosemicarbazide)?

A1: Low yields in 2-amino-5-substituted-1,3,4-thiadiazole synthesis often stem from incomplete cyclization, side reactions, or suboptimal reaction conditions. Key factors include:

  • Reaction Conditions: Traditional liquid-phase methods can be complex and may result in lower yields.[1] Solid-phase grinding or the use of strong dehydrating agents like polyphosphoric acid can significantly improve yields.[1][2]

  • Purity of Reagents: The purity of the starting carboxylic acid and the cyclizing agent is crucial. For instance, in related syntheses like the Hurd-Mori reaction for other thiadiazoles, using old or decomposed thionyl chloride can drastically reduce yield.

  • Work-up Procedure: Improper pH adjustment during work-up can lead to loss of product. The product should be precipitated in a neutral to slightly alkaline medium (pH 8-8.2) to ensure maximum recovery.[1]

Q2: How can I reduce reaction times for 1,2,4-triazole synthesis?

A2: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for dramatically reducing reaction times, often from hours to minutes.[3][4] This method provides rapid, uniform heating, which can also lead to higher yields and purer products compared to conventional heating methods.[3][4][5] For example, the synthesis of certain 1,2,4-triazole derivatives can be completed in 33-90 seconds with high yields using microwave irradiation, whereas conventional methods may require several hours.[3]

Q3: What role do substituents on the starting materials play in the reaction outcome?

A3: The electronic nature of substituents on the aromatic rings of your precursors can significantly influence the reaction yield. In many heterocyclic syntheses, electron-withdrawing groups on the precursor can lead to higher yields, while electron-donating groups may result in poorer conversion. This is a critical factor to consider when designing your synthetic strategy or troubleshooting a low-yield reaction.

Q4: Are there greener synthesis alternatives to traditional solvent-based methods?

A4: Yes, several green chemistry approaches can be employed.

  • Microwave-Assisted Synthesis: As mentioned, MAOS reduces reaction times and often energy consumption.[4] Many reactions can be performed under solvent-free conditions.[3]

  • Solid-Phase Grinding: This method eliminates the need for solvents during the reaction step, simplifying the process and work-up. A method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles by grinding the reactants at room temperature has been shown to produce yields exceeding 91%.[1]

  • Ultrasound-Promoted Synthesis: Ultrasonication is another energy-efficient method that can enhance reaction rates and yields in heterocyclic synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation (1,3,4-Thiadiazole Synthesis) Ineffective cyclizing agent.Use a strong dehydrating agent like polyphosphoric acid or a combination of phosphorus pentachloride in a solid-phase reaction.[1][2] Ensure the agent is fresh and anhydrous.
Low reaction temperature.For reactions using polyphosphoric acid, heating to 100-120°C for 1-2 hours is typically effective.[2]
Starting materials are not reacting.Confirm the purity of your hydrazinecarbothioamide and carboxylic acid. Impurities can inhibit the reaction.
Low Yield in 1,2,4-Triazole Synthesis Incomplete cyclization of the thiosemicarbazide intermediate.Ensure the reaction is carried out in a basic medium (e.g., 2N NaOH) and heated under reflux for a sufficient time (e.g., 3 hours) to drive the cyclization to completion.
Long reaction times leading to degradation.Switch from conventional heating to microwave irradiation. This can shorten reaction times from hours to minutes and often improves the yield significantly.[6][7]
Formation of Multiple Byproducts Side reactions due to harsh conditions.Employ milder reaction conditions. Microwave-assisted synthesis can often provide the necessary energy for the reaction to proceed without requiring excessively high temperatures that can cause degradation or side reactions.[4]
Incorrect work-up procedure.Carefully control the pH during product isolation. For 1,3,4-thiadiazoles, adjusting the pH to 8-8.2 with a mild base like sodium carbonate is recommended before filtration.[1]
Reaction Stalls or is Incomplete Insufficient heating or reaction time.Monitor the reaction using Thin Layer Chromatography (TLC).[8] If using conventional methods, ensure consistent heating and extend the reflux time if necessary. For faster results, consider using a microwave synthesizer.[3]

Data Presentation: Comparative Yields

Table 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles via Solid-Phase Grinding.[1]

Substituent (R-group on Carboxylic Acid)Yield (%)
p-chlorophenyl97.6
p-nitrophenyl96.7
4-pyridyl95.3

Table 2: Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazoles using Polyphosphoric Acid.[2]

Substituent (Alkyl Group)Yield (%)
Ethyl92.5
Methyl89.1
Hydrogen71.0

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazepine Derivatives.[6]

CompoundMethodReaction TimeYield (%)
3a (R¹=C₆H₅-)Conventional (Reflux)14 h56
Microwave (DMF)5 min75
3b (R¹=C₆H₅-CH₂-)Conventional (Reflux)10 h60
Microwave (DMF)7 min87
7b (R¹=C₆H₅-CH₂-, R²=C₆H₅-)Conventional (Reflux)15 h68
Microwave (DMF)10 min92

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole via Solid-Phase Grinding [1]

  • Preparation: In a dry reaction vessel (e.g., a mortar), add thiosemicarbazide (hydrazinecarbothioamide), the desired carboxylic acid, and phosphorus pentachloride in a molar ratio of 1:1.1:1.1.

  • Reaction: Grind the mixture evenly at room temperature using a pestle. Let the mixture stand until the reaction is complete, as monitored by TLC.

  • Work-up: Transfer the crude product to a beaker. Add a 5% aqueous solution of sodium carbonate dropwise while stirring until the pH of the mixture reaches 8.0-8.2.

  • Isolation: Filter the resulting solid precipitate. Wash the filter cake with water.

  • Purification: Dry the filter cake and recrystallize the product from a suitable solvent system (e.g., DMF/H₂O) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole. Yields for various derivatives are reported to be >91%.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiones [9][10]

  • Preparation of Thiocarbohydrazide: In a flask, add hydrazine hydrate and carbon disulfide drop-wise at a temperature below 15°C. Gradually raise the temperature to 85°C for 1.5 hours. Cool the mixture to 10°C to precipitate the thiocarbohydrazide.

  • Cyclization: Mix the thiocarbohydrazide (1.5 equivalents) and the desired aliphatic acid (1 equivalent).

  • Microwave Irradiation: Place the mixture in a microwave reactor and irradiate at 400W for 4-8 minutes.

  • Work-up: After cooling, the resulting solid is the desired 4-amino-5-substituted-4H-[1][11][12]-triazole-3-thiol. The product can be further purified by recrystallization if necessary.

Visualizations

G General Workflow for Yield Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials (Hydrazinecarbothioamide + Carboxylic Acid/Aldehyde etc.) Purity Ensure Reagent Purity (Anhydrous solvents, fresh reagents) Start->Purity Method Choose Synthesis Method (Conventional vs. Microwave) Purity->Method Params Optimize Parameters (Temp, Time, Catalyst, Solvent) Method->Params Monitor Monitor Progress (TLC) Params->Monitor Params->Monitor Monitor->Params Incomplete/ Byproducts Quench Quench Reaction & Adjust pH Monitor->Quench Reaction Complete Isolate Isolate Crude Product (Filtration) Quench->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Yield Calculate Yield Purify->Yield Characterize Characterize Product (NMR, IR, MS) Yield->Characterize G Pathway for 1,3,4-Thiadiazole Synthesis TSC Hydrazinecarbothioamide (Thiosemicarbazide) Step1 Nucleophilic Attack (N attacks carbonyl C) TSC->Step1 RCOOH Carboxylic Acid (R-COOH) RCOOH->Step1 Catalyst Cyclizing Agent (e.g., H₂SO₄, PPA, PCl₅) Step2 Intramolecular Cyclization & Dehydration (-H₂O) Catalyst->Step2 facilitates Intermediate1 Acylthiosemicarbazide Intermediate Step1->Intermediate1 Intermediate1->Step2 Product 2-Amino-5-Substituted -1,3,4-Thiadiazole Step2->Product

References

Troubleshooting

Effect of temperature and solvent on N-(4-Bromophenyl)hydrazinecarbothioamide reactions

Technical Support Center: N-(4-Bromophenyl)hydrazinecarbothioamide Reactions This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-(4-Bromophenyl)h...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Bromophenyl)hydrazinecarbothioamide Reactions

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-(4-Bromophenyl)hydrazinecarbothioamide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the effect of temperature and solvent on its various reactions, particularly cyclization to form heterocyclic compounds such as 1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the cyclization of N-(4-Bromophenyl)hydrazinecarbothioamide and related thiosemicarbazides?

A1: Common solvents for these reactions include ethanol, acetonitrile, and dimethylformamide (DMF). The choice of solvent can depend on the specific cyclizing agent and the desired reaction temperature. For instance, ethanol is often used for reflux conditions in reactions involving the formation of 1,2,4-triazole-3-thiones.[1] Acetonitrile has been used for oxidative cyclization at room temperature.

Q2: How does temperature typically affect the rate and yield of 1,3,4-thiadiazole formation from N-(4-Bromophenyl)hydrazinecarbothioamide precursors?

A2: Generally, increasing the reaction temperature accelerates the rate of cyclization. For acid-catalyzed cyclizations, such as those using concentrated sulfuric acid or phosphorus oxychloride (POCl₃), heating is often required (e.g., 75-90°C) to achieve a reasonable reaction rate and yield.[2][3] However, excessively high temperatures should be avoided as they can lead to decomposition of reactants or products and the formation of unwanted side products.

Q3: Can cyclization reactions of hydrazinecarbothioamides be performed at room temperature?

A3: Yes, some cyclization reactions can proceed at room temperature. For example, the reaction of N,N'-disubstituted hydrazinecarbothioamides with 2-bromoacetophenones to form thiazole derivatives has been successfully conducted at room temperature.[4][5] Oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile can also be stirred at room temperature overnight.[6]

Q4: What is the role of acidic catalysts in the cyclization of N-(4-Bromophenyl)hydrazinecarbothioamide?

A4: Acidic catalysts, such as concentrated H₂SO₄ or POCl₃, act as dehydrating and cyclizing agents.[2][3] They facilitate the intramolecular cyclization by protonating the carbonyl or thioamide group, making it more susceptible to nucleophilic attack by the terminal nitrogen or sulfur, followed by the elimination of a water molecule to form the stable heterocyclic ring.[7]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Inappropriate Solvent: Reactants may have poor solubility in the chosen solvent, or the solvent may not be suitable for the reaction type. 3. Catalyst Inactivity: The acidic catalyst may be old or hydrated.1. Increase Temperature: Gradually increase the reaction temperature while monitoring with TLC. For H₂SO₄-catalyzed reactions, heating on a water bath at 90°C is reported.[3] For POCl₃, heating at 75°C has been used.[2] 2. Solvent Screening: Test alternative solvents. If solubility is an issue, consider a more polar aprotic solvent like DMF.[8] 3. Use Fresh Catalyst: Ensure the use of fresh, anhydrous acid catalysts.
Formation of Multiple Products/Impurities 1. Decomposition: The reaction temperature may be too high, causing decomposition of the starting material or product. 2. Side Reactions: The solvent or reaction conditions may favor alternative reaction pathways. For example, reactions with α-haloketones can sometimes yield different heterocyclic systems.[4]1. Lower Temperature: Reduce the reaction temperature and extend the reaction time. Monitor progress closely using TLC to find the optimal balance. 2. Optimize Conditions: If using a base, ensure the stoichiometry is correct. For acid-catalyzed reactions, ensure the acid is added carefully and at the correct temperature (e.g., in an ice bath before heating).[3]
Starting Material Remains Unchanged 1. Reaction Not Initiated: The activation energy barrier is not being overcome. 2. Incorrect Reagents: The cyclizing agent may be inappropriate for the desired transformation.1. Increase Temperature/Add Catalyst: If no catalyst is being used, consider adding a suitable acid catalyst. If a catalyst is present, ensure it is active and consider increasing the temperature. 2. Verify Reagents: Confirm the identity and reactivity of the cyclizing agent. For example, simple heating in a solvent may not be sufficient without a reagent to facilitate dehydration and ring closure.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of 1,3,4-Thiadiazole Derivatives from Hydrazinecarbothioamide Precursors

PrecursorCyclizing AgentSolventTemperatureTimeYield (%)Reference
Thiosemicarbazone intermediatesDDQAcetonitrileRoom TempOvernight72-75%[6]
Substituted ThiosemicarbazoneConc. H₂SO₄None (neat)90°C2 hNot specified[3]
Chalcone ThiosemicarbazidePOCl₃None (neat)75°C0.75 h66%[2]
2-Acyl-N-arylhydrazine-1-carbothioamideBase (e.g., NaOH)Water/EthanolReflux4-5 hNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 5-(4-Bromophenyl)-N-aryl-1,3,4-thiadiazol-2-amine

This protocol is a generalized procedure based on the cyclization of thiosemicarbazone precursors.

  • Reactant Preparation: A thiosemicarbazone intermediate, derived from the reaction of N-(4-Bromophenyl)hydrazinecarbothioamide with an appropriate aldehyde, (0.05 mol) is taken in a round-bottom flask.

  • Catalyst Addition: To the flask, add concentrated sulfuric acid (10 mL) with caution, preferably in an ice bath to control the initial exothermic reaction.

  • Heating: The mixture is then heated on a water bath at 90°C with continuous stirring for 2 hours.[3]

  • Work-up: After heating, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • Neutralization and Isolation: The resulting mixture is neutralized with a concentrated ammonia solution while cooling. The precipitate that forms is collected by filtration.

  • Purification: The crude product is washed with ether and recrystallized from a suitable solvent, such as ethanol, to yield the purified 1,3,4-thiadiazole derivative.[3]

Protocol 2: Oxidative Cyclization using DDQ

This protocol is adapted from the synthesis of related N-phenyl-1,3,4-thiadiazole derivatives.[6]

  • Reactant Preparation: Dissolve the thiosemicarbazone intermediate (2.3 mmol), derived from N-(4-Bromophenyl)hydrazinecarbothioamide, in acetonitrile.

  • Reagent Addition: In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.53 g, 2.3 mmol) in acetonitrile.

  • Reaction: Add the DDQ solution dropwise to the solution of the intermediate.

  • Incubation: Stir the resulting mixture at room temperature overnight.

  • Isolation and Purification: The precipitate formed is collected by filtration and recrystallized from absolute ethanol to obtain the final product.[6]

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A N-(4-Bromophenyl) hydrazinecarbothioamide C Thiosemicarbazone Intermediate A->C Ethanol, Reflux B Aldehyde / Ketone B->C D 1,3,4-Thiadiazole Derivative C->D H₂SO₄, 90°C or DDQ, Acetonitrile, RT

Caption: General workflow for the synthesis of 1,3,4-thiadiazoles.

G cluster_temp Temperature Issues cluster_solvent Solvent Issues Start Low Product Yield Temp_Check Is reaction temperature sufficient? Start->Temp_Check Temp_Sol Gradually increase temperature (e.g., 75-90°C). Monitor with TLC. Temp_Check->Temp_Sol No Solvent_Check Are reactants soluble in the chosen solvent? Temp_Check->Solvent_Check Yes Solvent_Sol Screen alternative solvents. Consider DMF for poor solubility. Solvent_Check->Solvent_Sol No

References

Reference Data & Comparative Studies

Validation

Halogen Substitution in Hydrazinecarbothioamides: A Comparative Analysis of N-(4-Bromophenyl) and N-(4-Chlorophenyl) Derivatives in Biological Activity

For researchers and professionals in drug development, the selection of appropriate substituents on a pharmacophore is a critical step in optimizing biological activity. This guide provides a comparative analysis of two...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate substituents on a pharmacophore is a critical step in optimizing biological activity. This guide provides a comparative analysis of two closely related series of compounds: N-(4-Bromophenyl)hydrazinecarbothioamide and N-(4-Chlorophenyl)hydrazinecarbothioamide derivatives. We will delve into their reported biological activities, supported by experimental data, to elucidate the impact of halogen substitution on their efficacy.

A study on novel hydrazinecarbothioamides revealed that derivatives bearing a 4-bromophenyl group at the N-position of the thiosemicarbazide nucleus exhibited high antibacterial activity against Staphylococcus aureus. In the same study, the corresponding N-(4-chlorophenyl) derivative demonstrated moderate activity.[1][2] This suggests that the nature of the halogen atom at the para position of the phenyl ring plays a significant role in modulating the antibacterial potency of these compounds.

Another investigation into 4-(4-halophenyl)-thiosemicarbazides offers a potential explanation for this difference in activity. The increased antibacterial efficacy of the 4-(4-bromophenyl)-thiosemicarbazide, when compared to its chlorine counterpart, may be attributable to an increase in electron density on the hydrazinic end of the thiosemicarbazide chain.[3] This highlights the subtle yet crucial electronic effects that different halogen substituents can exert on the overall molecular properties and, consequently, their interaction with biological targets.

While both N-(4-bromophenyl) and N-(4-chlorophenyl) derivatives of hydrazinecarbothioamide have been explored for their therapeutic potential, including antimicrobial and anticancer activities, the available data points to a generally enhanced performance of the bromo-substituted compounds in specific contexts.[4][5][6][7][8]

Comparative Biological Activity Data

The following table summarizes the available quantitative data for the antimicrobial activity of specific N-(4-Bromophenyl) and N-(4-Chlorophenyl) hydrazinecarbothioamide derivatives from a comparative study.

Compound IDDerivativeTarget OrganismMinimum Inhibitory Concentration (MIC) in µM
5e N-(4-Bromophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideStaphylococcus aureus12.5[1]
5d N-(4-Chlorophenyl)-2-{[(4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazine-1-carbothioamideStaphylococcus aureusModerately active (specific MIC not provided)[1]

Experimental Protocols

The antimicrobial activity of the compared compounds was determined using the broth microdilution method. The general procedure is outlined below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum: Bacterial strains, such as Staphylococcus aureus, are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is assessed by visual inspection for turbidity. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included in each assay.

Logical Relationship of Synthesis and Evaluation

The development and evaluation of these compounds follow a logical progression from synthesis to biological testing.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Hydrazinecarbothioamide Core Hydrazinecarbothioamide Core N-(4-Bromophenyl) Derivative N-(4-Bromophenyl) Derivative Hydrazinecarbothioamide Core->N-(4-Bromophenyl) Derivative Reaction with N-(4-Chlorophenyl) Derivative N-(4-Chlorophenyl) Derivative Hydrazinecarbothioamide Core->N-(4-Chlorophenyl) Derivative Reaction with 4-Bromophenyl Isothiocyanate 4-Bromophenyl Isothiocyanate 4-Bromophenyl Isothiocyanate->N-(4-Bromophenyl) Derivative 4-Chlorophenyl Isothiocyanate 4-Chlorophenyl Isothiocyanate 4-Chlorophenyl Isothiocyanate->N-(4-Chlorophenyl) Derivative Antimicrobial Screening Antimicrobial Screening N-(4-Bromophenyl) Derivative->Antimicrobial Screening N-(4-Chlorophenyl) Derivative->Antimicrobial Screening Data Analysis Data Analysis Antimicrobial Screening->Data Analysis SAR SAR Data Analysis->SAR Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR)

Caption: Synthetic and evaluation workflow for hydrazinecarbothioamide derivatives.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the in vitro antimicrobial screening of the synthesized compounds.

Start Start Synthesized Compounds Synthesized Compounds Start->Synthesized Compounds Prepare Stock Solutions Prepare Stock Solutions Synthesized Compounds->Prepare Stock Solutions Serial Dilutions in 96-well Plate Serial Dilutions in 96-well Plate Prepare Stock Solutions->Serial Dilutions in 96-well Plate Inoculate Plates Inoculate Plates Serial Dilutions in 96-well Plate->Inoculate Plates Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plates Incubate at 37°C Incubate at 37°C Inoculate Plates->Incubate at 37°C Read Results (Visual/Spectrophotometric) Read Results (Visual/Spectrophotometric) Incubate at 37°C->Read Results (Visual/Spectrophotometric) Determine MIC Determine MIC Read Results (Visual/Spectrophotometric)->Determine MIC End End Determine MIC->End

References

Comparative

Comparative biological evaluation of substituted hydrazinecarbothioamides

A Comprehensive Comparative Guide to the Biological Activities of Substituted Hydrazinecarbothioamides Substituted hydrazinecarbothioamides, a class of organic compounds characterized by the presence of a thioamide group...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Guide to the Biological Activities of Substituted Hydrazinecarbothioamides

Substituted hydrazinecarbothioamides, a class of organic compounds characterized by the presence of a thioamide group attached to a hydrazine moiety, have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. This guide provides a comparative evaluation of the antimicrobial, antifungal, antioxidant, anticancer, and anti-inflammatory properties of various substituted hydrazinecarbothioamides, supported by experimental data and detailed methodologies.

Antimicrobial and Antifungal Activity

Hydrazinecarbothioamide derivatives have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens. The antimicrobial activity is often attributed to the presence of the toxophoric N-C=S group. The nature and position of substituents on the aromatic rings play a crucial role in modulating this activity.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted hydrazinecarbothioamides against different microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound IDSubstituent (R)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
1 4-chlorophenyl32>128>12864[1]
2 2,4-difluorophenyl326412832[1]
3 4-nitrophenyl12.5255012.5[2]
4 4-bromophenyl6.2512.5256.25[2]
5 2-hydroxyphenyl64>128>128128[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Microbial cultures (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the microbial suspension, resulting in a final volume of 200 µL and a 1:1 dilution of the compound.

  • Include a positive control (broth with microbial suspension and a standard antimicrobial agent) and a negative control (broth with microbial suspension and the solvent used to dissolve the compounds).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_results Results Compound_Prep Compound Dilution Inoculation Inoculation of Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

General workflow for antimicrobial screening.

Antioxidant Activity

Many hydrazinecarbothioamide derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Comparative Antioxidant Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the DPPH radical scavenging activity of selected hydrazinecarbothioamides. Lower IC50 values indicate stronger antioxidant activity.

Compound IDSubstituent (R)DPPH Scavenging IC50 (µM)Reference
6 4-(phenylsulfonyl)phenyl39.39[5]
7 4-(4-chlorophenylsulfonyl)phenyl39.79[5]
8 4-(4-bromophenylsulfonyl)phenyl42.32[5]
BHA Butylated hydroxyanisole (Standard)51.62[5]
AA Ascorbic Acid (Standard)107.67[5]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Add 1 mL of each compound solution to 3 mL of the DPPH solution.

  • Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.

  • Measure the absorbance of the solution at 517 nm against a methanol blank.

  • A control is prepared using 1 mL of methanol instead of the compound solution.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[6][7]

Anticancer Activity

Substituted hydrazinecarbothioamides have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest.

Comparative Anticancer Data

The following table shows the half-maximal inhibitory concentration (IC50) values of representative hydrazinecarbothioamides against different human cancer cell lines.

Compound IDSubstituent (R)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
9 5-nitro-2-furyl5.28.16.5[8]
10 4-methoxyphenyl2.54.33.1[9]
11 3,4,5-trimethoxyphenyl1.83.52.2[10]
Cisplatin (Standard)9.812.415.6[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazinecarbothioamides has been evaluated using various in vitro and in vivo models. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Anti-inflammatory Data

The following table displays the IC50 values for the inhibition of NO production by selected hydrazinecarbothioamides in LPS-stimulated RAW 264.7 macrophage cells.

Compound IDSubstituent (R)NO Production Inhibition IC50 (µM)Reference
12 4-chlorophenyl2.99[12]
13 4-bromophenyl3.27[12]
14 4-(trifluoromethyl)phenyl1.12[12]
Dexamethasone (Standard)14.20[12]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Structure-Activity Relationship (SAR)

The biological activity of substituted hydrazinecarbothioamides is significantly influenced by the nature and position of the substituents on the aromatic rings.

SAR_Summary cluster_substituents Substituent Effects cluster_activities Biological Activities Hydrazinecarbothioamide Hydrazinecarbothioamide Core Electron_Withdrawing Electron-withdrawing groups (e.g., -NO2, -Cl, -Br) Hydrazinecarbothioamide->Electron_Withdrawing Substitution with Electron_Donating Electron-donating groups (e.g., -OCH3, -OH) Hydrazinecarbothioamide->Electron_Donating Substitution with Lipophilicity Increased Lipophilicity Hydrazinecarbothioamide->Lipophilicity affects Antimicrobial Enhanced Antimicrobial Activity Electron_Withdrawing->Antimicrobial Anticancer Increased Anticancer Potency Electron_Withdrawing->Anticancer Antioxidant Modulated Antioxidant Activity Electron_Donating->Antioxidant Lipophilicity->Antimicrobial Lipophilicity->Anticancer

Structure-activity relationship summary.

Generally, the presence of electron-withdrawing groups such as nitro (-NO2) and halogens (-Cl, -Br) on the phenyl ring tends to enhance antimicrobial and anticancer activities.[2] Conversely, electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) can contribute to increased antioxidant potential. The overall lipophilicity of the molecule also plays a critical role in its ability to penetrate cell membranes and exert its biological effect.

This guide provides a foundational understanding of the comparative biological evaluation of substituted hydrazinecarbothioamides. Researchers and drug development professionals can use this information to guide the design and synthesis of new derivatives with enhanced therapeutic potential. Further investigations are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of these promising compounds.

References

Validation

A Researcher's Guide to Comparing DFT Calculations with Experimental Crystal Structures

For researchers, scientists, and professionals in drug development, the synergy between computational predictions and experimental results is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synergy between computational predictions and experimental results is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for predicting crystal structures and their properties. However, the accuracy of these theoretical models must be rigorously validated against experimental data. This guide provides a comprehensive comparison of DFT calculations with experimental crystal structures, offering detailed methodologies, data presentation standards, and a clear workflow to ensure accurate and reliable results.

The Synergy and Discrepancy Between Theory and Experiment

Density Functional Theory (DFT) calculations provide a theoretical ground-state crystal structure at 0 Kelvin in a vacuum, offering deep insights into the electronic structure and energetic stability of a material.[1][2] In contrast, experimental techniques like X-ray Diffraction (XRD) determine the average atomic positions in a crystal at a finite temperature, influenced by thermal vibrations and potential crystal packing effects.[3][4] These fundamental differences often lead to systematic discrepancies; for instance, DFT calculations using the Perdew–Burke–Ernzerhof (PBE) functional typically overestimate lattice parameters by 2-3%.[1] Understanding these inherent variations is crucial for a meaningful comparison.

A Comparative Workflow

The process of comparing theoretical predictions with experimental findings can be systematically approached. The following workflow outlines the key steps involved, from initial calculations and experimental data acquisition to the final comparative analysis.

DFT_vs_Experimental_Workflow cluster_dft DFT Calculations cluster_exp Experimental Analysis cluster_comparison Comparative Analysis dft_setup Setup DFT Calculation (Functional, Basis Set) dft_geom_opt Geometry Optimization dft_setup->dft_geom_opt dft_prop_calc Property Calculation (Lattice Parameters, Bond Lengths) dft_geom_opt->dft_prop_calc data_extraction Data Extraction dft_prop_calc->data_extraction exp_synthesis Crystal Synthesis exp_xrd X-ray Diffraction (XRD) exp_synthesis->exp_xrd exp_refinement Structure Refinement exp_xrd->exp_refinement exp_refinement->data_extraction comparison_table Quantitative Comparison (Table) data_extraction->comparison_table rms_analysis RMSD Analysis comparison_table->rms_analysis validation Validation & Interpretation rms_analysis->validation

Workflow for comparing DFT calculations with experimental crystal structures.

Methodologies: Experimental and Computational Protocols

A direct and meaningful comparison relies on robust experimental and computational methodologies.

Experimental Protocol: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the gold standard for determining the precise arrangement of atoms in a crystalline solid.

  • Crystal Growth : High-quality single crystals of the target compound are grown. The method (e.g., slow evaporation, vapor diffusion) is chosen based on the compound's properties.

  • Data Collection : A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group.[3] The initial crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3] This refinement process optimizes the atomic coordinates, and thermal parameters to best fit the experimental data.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are performed using quantum chemistry software packages to predict the crystal structure and its properties.

  • Initial Structure : The starting point for DFT calculations is often a crystal unit from experimental data or a computationally generated structure.[5][6]

  • Computational Details :

    • Software : Common software packages include VASP, Quantum ESPRESSO, and Gaussian.[3][5][7]

    • Functional and Basis Set : The choice of the exchange-correlation functional (e.g., PBE, B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for accuracy.[3][5] Dispersion corrections (e.g., DFT-D3) are often necessary to accurately model intermolecular interactions.[3]

    • k-point Sampling : The Brillouin zone is sampled using a Monkhorst-Pack grid, with the density of the grid determined by convergence tests.[7]

  • Geometry Optimization : The atomic positions and lattice parameters of the crystal structure are fully relaxed to find the minimum energy configuration.[7] A vibrational analysis is performed to ensure the optimized structure represents a true minimum on the potential energy surface.[5]

  • Property Calculation : Once the geometry is optimized, various properties such as lattice parameters, bond lengths, bond angles, and electronic properties can be calculated.[7]

Quantitative Data Comparison

A clear and concise presentation of quantitative data is essential for a direct comparison between theoretical and experimental results. The following table provides a template with example data, showcasing a typical comparison.

ParameterExperimental (XRD)DFT Calculation% Difference
Crystal System OrthorhombicOrthorhombic-
Space Group PnmaPnma-
Lattice Parameters
a (Å)7.5427.6851.89%
b (Å)5.8215.9131.58%
c (Å)10.33410.5121.72%
Unit Cell Volume (ų) 454.21472.564.04%
Selected Bond Lengths (Å)
C1-C21.4151.4280.92%
C-N1.3581.3710.96%
**Selected Bond Angles (°) **
C1-C2-C3119.8120.10.25%
N-C-C121.5121.3-0.16%
RMSD (Å) -0.143-

Note: The data in this table is illustrative. Actual values will vary depending on the system under study. The Root-Mean-Squared Deviation (RMSD) provides a global measure of the similarity between the experimental and computed structures.[5]

Concluding Remarks

The comparison of DFT calculations with experimental crystal structures is a powerful approach for validating theoretical models and gaining deeper insights into the structure-property relationships of materials. While discrepancies are expected due to the different conditions under which theoretical and experimental data are obtained, a systematic comparison allows researchers to understand the limitations of their models and to refine their computational strategies for improved predictive accuracy. By following the outlined workflow and methodologies, researchers can ensure a rigorous and meaningful comparison, ultimately advancing the fields of materials science and drug development.

References

Comparative

A Comparative Guide to Hirshfeld Surface Analysis for Validating Intermolecular Interactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Hirshfeld surface analysis with alternative computational methods for the validation and quantification of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hirshfeld surface analysis with alternative computational methods for the validation and quantification of intermolecular interactions. Understanding these non-covalent forces is paramount in fields ranging from crystal engineering to drug design, where they govern molecular packing, polymorphism, and ligand-receptor binding. This document offers an objective overview of the theoretical underpinnings, practical applications, and comparative performance of Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots.

Overview of Analytical Methods

Intermolecular interactions, though weak individually, collectively determine the supramolecular architecture and properties of molecular crystals. Their accurate characterization is thus a critical aspect of materials science and drug development. Here, we compare three powerful computational techniques for their analysis.

Hirshfeld Surface Analysis: This method provides a visual and quantitative framework for analyzing intermolecular contacts in a crystal. The Hirshfeld surface is constructed by partitioning the crystal electron density into regions where the contribution from a specific molecule (the promolecule) dominates that of all other molecules in the crystal.[1] This "whole-of-structure" view allows for the simultaneous visualization of all intermolecular contacts.[2]

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and molecular structure.[3][4] Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction.[5] The properties of the electron density at the BCP can be used to characterize and quantify the strength and nature of the interaction.[6]

Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique based on the electron density and its reduced density gradient.[7][8] It identifies regions of non-covalent interactions in real space and characterizes them as attractive (e.g., hydrogen bonds, van der Waals forces) or repulsive (e.g., steric clashes) based on the sign of the second eigenvalue of the electron density Hessian.[8] NCI plots provide intuitive 3D isosurfaces that highlight the location and nature of these interactions.[5]

Quantitative Comparison of Analytical Methods

The following table summarizes key quantitative outputs from Hirshfeld surface analysis, QTAIM, and NCI plots for the analysis of intermolecular interactions. The data presented are representative values from different studies on similar types of interactions to facilitate a comparative understanding.

Analytical MethodInteraction TypeQuantitative OutputTypical ValuesReference
Hirshfeld Surface Analysis H···H contactsPercentage of total surface area46.8%[9]
O···H/H···O contactsPercentage of total surface area23.5%[9]
C···H/H···C contactsPercentage of total surface area15.8%[9]
N···H/H···N contactsPercentage of total surface area22.2%[4]
Cl···H/H···Cl contactsPercentage of total surface area13.4%[4]
Interaction Energy (E_tot)Energy (kJ/mol)-57.5[9]
QTAIM Se···Cl Chalcogen BondElectron Density at BCP (ρ)0.0132 a.u.[2]
Laplacian of Electron Density (∇²ρ)0.0384 a.u.[2]
Se···S Chalcogen BondElectron Density at BCP (ρ)0.0125 a.u.[2]
Laplacian of Electron Density (∇²ρ)0.0351 a.u.[2]
NCI Plot Hydrogen Bondsign(λ₂)ρ-0.06 to -0.02 a.u.[10]
Van der Waals Interactionsign(λ₂)ρ-0.02 to 0.02 a.u.[11]
Steric Repulsionsign(λ₂)ρ0.02 to 0.06 a.u.[10]

Note: The values for Hirshfeld surface analysis represent the percentage contribution of specific contacts to the total Hirshfeld surface area, providing a quantitative measure of their prevalence in the crystal packing. The interaction energy is calculated using CrystalExplorer's energy models. For QTAIM, the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point are key descriptors of interaction strength and nature. In NCI plots, the value of sign(λ₂)ρ distinguishes between attractive and repulsive interactions, with more negative values indicating stronger attractive forces.

Experimental and Computational Protocols

Hirshfeld Surface Analysis using CrystalExplorer

This protocol outlines the general steps for performing Hirshfeld surface analysis and calculating interaction energies using the CrystalExplorer software.[12]

  • Input Data: A Crystallographic Information File (CIF) of the molecule of interest is required as input.[13]

  • Surface Generation:

    • Open the CIF file in CrystalExplorer.

    • Select the molecule for which the Hirshfeld surface is to be generated.

    • From the "Surfaces" menu, select "Hirshfeld Surface". The software calculates the promolecule electron density and generates the 3D Hirshfeld surface.[14]

  • Surface Property Mapping:

    • The generated surface can be mapped with various properties to visualize different aspects of intermolecular interactions. Common properties include:

      • d_norm: A normalized contact distance that highlights regions of close contact with red spots.[15]

      • Shape Index and Curvedness: These properties help identify complementary shapes between interacting molecules, which is particularly useful for visualizing π-π stacking interactions.[2]

      • Electrostatic Potential: This maps the electrostatic potential onto the surface, with red regions indicating negative potential (hydrogen bond acceptors) and blue regions indicating positive potential (hydrogen bond donors).[15]

  • 2D Fingerprint Plots:

    • From the "Fingerprints" menu, generate the 2D fingerprint plot. This plot is a 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.

    • The fingerprint plot can be decomposed to show the percentage contribution of different types of intermolecular contacts (e.g., H···H, O···H, C···H) to the total surface area.[15]

  • Interaction Energy Calculation:

    • Select a molecule and its interacting neighbors within a specified radius.

    • Use the "Calculate" -> "Interaction Energies" function. CrystalExplorer employs pre-parameterized energy models (e.g., CE-B3LYP) to calculate the electrostatic, polarization, dispersion, and repulsion components of the interaction energy.[16][17]

QTAIM Analysis using Multiwfn

This protocol describes the general workflow for performing a QTAIM analysis using the Multiwfn software, typically from a wavefunction file generated by a quantum chemistry program like Gaussian or ORCA.[18]

  • Wavefunction Generation: Perform a single-point energy calculation for the molecular system of interest using a quantum chemistry package (e.g., Gaussian, ORCA) and generate a wavefunction file (e.g., .wfn, .wfx, or .fchk).[19]

  • Loading the Wavefunction: Start Multiwfn and load the generated wavefunction file.

  • Topological Analysis:

    • Select the "Topological Analysis" main function.

    • Choose the option to find critical points (CPs). Multiwfn will search for nuclear CPs, bond CPs, ring CPs, and cage CPs.

  • Analysis of Bond Critical Points (BCPs):

    • Once the CPs are found, Multiwfn will provide a list of the BCPs and their properties.

    • Key properties to analyze for intermolecular interactions include:

      • Electron density (ρ): Higher values indicate stronger interactions.

      • Laplacian of the electron density (∇²ρ): A positive value is characteristic of closed-shell interactions (like hydrogen bonds and van der Waals forces), while a negative value indicates a shared-shell (covalent) interaction.

  • Visualization: The bond paths and critical points can be visualized directly in Multiwfn or exported for visualization in other software like VMD.

NCI Plot Generation using Multiwfn and VMD

This protocol outlines the steps to generate and visualize NCI plots using Multiwfn and VMD.

  • Wavefunction Generation: As with QTAIM, a wavefunction file from a quantum chemistry calculation is required.

  • NCI Analysis in Multiwfn:

    • Load the wavefunction file into Multiwfn.

    • Select the "Weak Interactions Analysis" main function.

    • Choose the "NCI plot" option. Multiwfn will calculate the reduced density gradient (RDG) and the sign of the second Hessian eigenvalue multiplied by the electron density (sign(λ₂)ρ).

  • Generating Cube Files: Multiwfn will generate cube files for the RDG and sign(λ₂)ρ.

  • Visualization in VMD:

    • Open the molecular structure file (e.g., .xyz) in VMD.

    • Load the generated cube files as volumetric data.

    • Create an isosurface of the RDG at a low value (typically around 0.5 a.u.) to visualize the regions of non-covalent interactions.

    • Color the isosurface using the sign(λ₂)ρ data. Typically, blue is used for strong attractive interactions (negative sign(λ₂)ρ), green for weak van der Waals interactions (sign(λ₂)ρ near zero), and red for repulsive interactions (positive sign(λ₂)ρ).[11]

Visualization of Methodological Workflows

The following diagrams, created using the DOT language, illustrate the workflows for Hirshfeld surface analysis, QTAIM, and NCI plot generation.

Hirshfeld_Workflow cluster_input Input cluster_process Processing (CrystalExplorer) cluster_output Output CIF Crystallographic Information File (CIF) Generate_HS Generate 3D Hirshfeld Surface CIF->Generate_HS Calc_Energy Calculate Interaction Energies CIF->Calc_Energy Map_Properties Map Surface Properties (d_norm, ESP, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plots Generate_HS->Generate_FP Vis_Surface Visualized 3D Surface Map_Properties->Vis_Surface Quant_Contacts Quantitative Contact Percentages Generate_FP->Quant_Contacts Interaction_Energies Interaction Energy Values Calc_Energy->Interaction_Energies

Hirshfeld Surface Analysis Workflow

QTAIM_Workflow cluster_input Input cluster_process Processing (Multiwfn/AIMAll) cluster_output Output WFN Wavefunction File (.wfn, .fchk) Topo_Analysis Topological Analysis of Electron Density WFN->Topo_Analysis Find_CPs Find Critical Points (BCPs, RCPs, etc.) Topo_Analysis->Find_CPs Analyze_BCPs Analyze BCP Properties Find_CPs->Analyze_BCPs Molecular_Graph Molecular Graph (Bond Paths) Find_CPs->Molecular_Graph BCP_Data BCP Data (ρ, ∇²ρ) Analyze_BCPs->BCP_Data

QTAIM Analysis Workflow

NCI_Workflow cluster_input Input cluster_process Processing (NCIPLOT/Multiwfn) cluster_output Output (VMD) WFN Wavefunction File (.wfn, .fchk) Calc_RDG Calculate Reduced Density Gradient (RDG) WFN->Calc_RDG Calc_Hessian Calculate sign(λ₂)ρ WFN->Calc_Hessian Generate_Cubes Generate Cube Files Calc_RDG->Generate_Cubes Calc_Hessian->Generate_Cubes Vis_Isosurface Visualize 3D NCI Isosurface Generate_Cubes->Vis_Isosurface Scatter_Plot Generate 2D Scatter Plot Generate_Cubes->Scatter_Plot

NCI Plot Generation Workflow

Conclusion

Hirshfeld surface analysis, QTAIM, and NCI plots are powerful and complementary tools for the investigation of intermolecular interactions. Hirshfeld surface analysis excels at providing a holistic and quantitative overview of the crystal packing environment. QTAIM offers a rigorous, parameter-free definition of bonding based on the topology of the electron density, providing precise quantitative descriptors for specific interactions. NCI plots offer an intuitive and visually appealing method for identifying and characterizing the nature of non-covalent interactions in real space.

The choice of method will depend on the specific research question. For a comprehensive understanding of crystal packing and the relative importance of different contacts, Hirshfeld surface analysis is an excellent starting point. For a detailed quantum mechanical characterization of a specific bond, QTAIM is the method of choice. For a quick and intuitive visualization of the non-covalent interaction landscape, NCI plots are highly effective. For a thorough investigation, a combined approach utilizing all three methods can provide a rich and detailed picture of the intermolecular forces at play, which is invaluable for rational drug design and the engineering of novel materials.

References

Validation

A Researcher's Guide to In Silico Prediction of Pharmacokinetic Properties for Thioamides: A Comparative Analysis

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's pharmacokinetic (PK) properties is paramount to its success. The thioamide functional group, a bioisostere of th...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's pharmacokinetic (PK) properties is paramount to its success. The thioamide functional group, a bioisostere of the amide bond, is present in numerous therapeutic agents. Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is crucial for optimizing their efficacy and safety. This guide provides an objective comparison of in silico tools for predicting the PK properties of thioamides, supported by available experimental data.

The landscape of in silico ADME prediction is populated by a variety of tools, ranging from freely accessible web servers to comprehensive commercial software packages. These tools employ diverse computational models, including quantitative structure-activity relationship (QSAR), machine learning, and mechanistic modeling. For this guide, we focus on two widely used, freely accessible web servers: SwissADME and pkCSM .

To provide a tangible comparison, we have selected two well-known thioamide-containing drugs, Ethionamide and Propylthiouracil , and a representative 2-thioxoimidazolidin-4-one derivative for which experimental data is available. We have generated in silico ADME predictions for these compounds using both SwissADME and pkCSM and compared them against their reported experimental values.

Comparative Analysis of In Silico Predictions vs. Experimental Data

The following tables summarize the in silico predicted pharmacokinetic properties of Ethionamide, Propylthiouracil, and a 2-thioxoimidazolidin-4-one derivative, alongside their corresponding experimental data found in the literature. This allows for a direct comparison of the predictive accuracy of SwissADME and pkCSM for this class of compounds.

Ethionamide: An Antitubercular Thioamide

Table 1: Comparison of In Silico and Experimental Pharmacokinetic Properties of Ethionamide

ParameterSwissADME PredictionpkCSM PredictionExperimental Value
Absorption
Gastrointestinal AbsorptionHighHighReadily absorbed
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)-0.933Not directly available; inferred as good permeability
Distribution
Volume of Distribution (VDss, log L/kg)--0.1333.22 L/kg[1]
Plasma Protein Binding (%)--10-30%[2][3][4]
Metabolism
CYP2C9 InhibitorYes-Known substrate of CYP2A6, CYP2C9, CYP2E1, CYP3A4
CYP2D6 InhibitorNo--
CYP3A4 InhibitorNo-Known substrate
Excretion
Total Clearance (log ml/min/kg)-0.7761.88 L/h/kg (approx. 31.3 ml/min/kg)[1]
Half-life (t₁/₂)--1.94 - 3.04 hours[1][5]
Propylthiouracil: An Antithyroid Thioamide

Table 2: Comparison of In Silico and Experimental Pharmacokinetic Properties of Propylthiouracil

ParameterSwissADME PredictionpkCSM PredictionExperimental Value
Absorption
Gastrointestinal AbsorptionHighHigh~75%[6]
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)-0.923Not directly available; inferred as good permeability
Distribution
Volume of Distribution (VDss, log L/kg)--0.4560.4 L/kg[6]
Plasma Protein Binding (%)--80-85%[6]
Metabolism
CYP2C9 InhibitorNo-Primarily metabolized by glucuronidation
CYP2D6 InhibitorNo--
CYP3A4 InhibitorNo--
Excretion
Total Clearance (log ml/min/kg)-0.48Not directly available
Half-life (t₁/₂)--~1 hour[6]
2-Thioxoimidazolidin-4-one Derivative: A Scaffold in Drug Discovery

For this class of compounds, direct comparative experimental data for a single derivative is scarce. However, a study on various 2-thioxoimidazolidin-4-one derivatives provides some experimental metabolic stability data.[7] We have selected a representative compound from this class to illustrate the predictive capabilities.

Table 3: Comparison of In Silico and Experimental Metabolic Stability for a 2-Thioxoimidazolidin-4-one Derivative

ParameterSwissADME PredictionpkCSM PredictionExperimental Value
Metabolism
Metabolic Stability (% remaining after 24h in HLM)Not PredictedNot Predicted>99.9% for some derivatives[7]
CYP Inhibitor PredictionsVaries with substitutionVaries with substitutionVaries with substitution

Note on Metabolic Stability: While SwissADME and pkCSM predict interactions with CYP enzymes, they do not directly provide a quantitative measure of metabolic stability (e.g., percentage of compound remaining over time). The experimental data indicates that some 2-thioxoimidazolidin-4-one derivatives are highly stable in human liver microsomes.[7]

In Silico Prediction Workflow

The general workflow for predicting the pharmacokinetic properties of a thioamide compound using in silico tools is a multi-step process that begins with the molecular structure and culminates in a comprehensive ADME profile.

in_silico_pk_workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADME Properties mol_structure Thioamide Molecular Structure (SMILES, SDF) swissadme SwissADME mol_structure->swissadme Submit pkcsm pkCSM mol_structure->pkcsm Submit absorption Absorption (GI, Caco-2) swissadme->absorption distribution Distribution (VDss, PPB) swissadme->distribution metabolism Metabolism (CYP Inhibition) swissadme->metabolism pkcsm->absorption pkcsm->distribution pkcsm->metabolism excretion Excretion (Clearance) pkcsm->excretion toxicity Toxicity pkcsm->toxicity

A generalized workflow for in silico pharmacokinetic prediction of thioamides.

Experimental Protocols

To provide a basis for understanding the experimental data used for comparison, detailed methodologies for key ADME assays are outlined below.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in the liver.

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

  • Incubation: The test compound is added to plasma in one chamber, and a protein-free buffer is placed in the other chamber. The system is incubated at 37°C until equilibrium is reached.

  • Concentration Measurement: After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Conclusion

In silico ADME prediction tools like SwissADME and pkCSM offer valuable, rapid, and cost-effective means of assessing the pharmacokinetic properties of thioamide-containing compounds in the early stages of drug discovery. As demonstrated in our comparative analysis, the predictions for parameters like gastrointestinal absorption show good qualitative agreement with experimental observations. However, for quantitative parameters such as volume of distribution, clearance, and plasma protein binding, there can be notable discrepancies between predicted and experimental values.

It is crucial for researchers to recognize that these in silico tools are best utilized for compound prioritization and for identifying potential liabilities rather than for obtaining precise quantitative PK parameters. The predictions should always be interpreted with caution and, whenever possible, validated with in vitro and in vivo experimental data. The continued development and refinement of these computational models, particularly with the inclusion of more diverse chemical scaffolds like thioamides in their training sets, will undoubtedly enhance their predictive power and their utility in the drug development pipeline.

References

Comparative

A Comparative Guide to Tyrosinase Inhibitors: N-(4-bromophenyl)thiosemicarbazide and Beyond

For Researchers, Scientists, and Drug Development Professionals Tyrosinase, a copper-containing enzyme, is a critical regulator in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Its role...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrosinase, a copper-containing enzyme, is a critical regulator in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Its role as the rate-limiting enzyme in melanogenesis makes it a key target for therapeutic and cosmetic applications aimed at treating hyperpigmentation disorders and for skin whitening. A diverse array of compounds, both natural and synthetic, have been investigated for their ability to inhibit this enzyme. This guide provides an objective comparison of N-(4-bromophenyl)thiosemicarbazide and its derivatives against other well-established tyrosinase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: The Thiosemicarbazide Advantage

Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a potent class of tyrosinase inhibitors.[1][2] Their primary mechanism of action involves the chelation of the two copper ions located within the active site of the tyrosinase enzyme.[3] The sulfur and nitrogen atoms of the thiosemicarbazide moiety can form strong coordinate bonds with these copper ions, effectively inactivating the enzyme and preventing it from catalyzing the oxidation of its substrates, L-tyrosine and L-DOPA.[3] This direct interaction with the catalytic center often results in highly effective, reversible inhibition.[4]

In contrast, other inhibitors function through different mechanisms. Kojic acid also acts as a copper chelator. Arbutin and hydroquinone, which are structurally similar to the native substrate L-tyrosine, can act as competitive inhibitors.

Quantitative Comparison of Inhibitory Potency

The efficacy of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is crucial to note that IC50 values can vary significantly based on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used (e.g., L-DOPA for diphenolase activity or L-tyrosine for monophenolase activity).

Inhibitor ClassSpecific CompoundTyrosinase SourceSubstrateIC50 (µM)Reference
Thiosemicarbazone 4-Hydroxybenzaldehyde thiosemicarbazoneMushroomL-Tyrosine0.76[4]
4-Hydroxybenzaldehyde thiosemicarbazoneMushroomL-DOPA3.80[4]
4-Dimethylaminobenzaldehyde-N-phenyl-thiosemicarbazoneMushroomL-DOPA0.80[4]
(E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide derivativeMushroomL-DOPA1.4[6]
Well-Known Inhibitors Kojic AcidMushroomL-DOPA~10 - 50[7]
Arbutin (β-arbutin)MushroomL-DOPA~700 - 900[5][8]
HydroquinoneMushroomNot Specified~22.78[9]

Note: The IC50 values are presented as ranges or specific examples from the literature to illustrate comparative potency under specified conditions.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This section details a common in vitro method for assessing the inhibitory effect of compounds on the diphenolase activity of mushroom tyrosinase, using L-DOPA as the substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate Buffer (e.g., 50-100 mM, pH 6.8)

  • Test inhibitor [e.g., N-(4-bromophenyl)thiosemicarbazide]

  • Reference inhibitor (e.g., Kojic Acid)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer.[10]

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Prepare this solution fresh before use to prevent auto-oxidation.[10]

    • Dissolve the test inhibitor and reference inhibitor in DMSO to create high-concentration stock solutions (e.g., 10 mM).[11]

    • Prepare a series of serial dilutions of the inhibitor stock solutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture is low (e.g., <1-3%) to avoid affecting enzyme activity.[9]

  • Assay Plate Setup:

    • In a 96-well plate, add the components in the following order for each reaction:

      • Phosphate Buffer

      • Inhibitor solution (test compound or reference) at various concentrations. For the negative control (no inhibitor), add buffer or buffer with DMSO equivalent.

      • Mushroom tyrosinase solution.

    • A typical reaction setup might include 40 µL of buffer, 20 µL of inhibitor dilution, and 20 µL of tyrosinase solution.[10]

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[10][12]

  • Initiation of Reaction:

    • Add the L-DOPA substrate solution to all wells to initiate the enzymatic reaction. A typical volume is 20 µL to bring the total reaction volume to 100 µL.[10]

  • Measurement:

    • Immediately measure the absorbance of the wells at a wavelength of approximately 475 nm using a microplate reader.[8][9] The formation of dopachrome, an orange/red colored product, results in an increase in absorbance.

    • Take kinetic readings over a set period (e.g., 5-10 minutes) or a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:

      • % Inhibition = [ (A_control - A_blank) - (A_sample - A_sample_blank) / (A_control - A_blank) ] * 100

      • Where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the inhibitor. Blanks containing all components except the enzyme are used to correct for non-enzymatic oxidation or compound color.[9]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Melanogenesis_Pathway cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Activity Melanin Melanin (Eumelanin/Pheomelanin) Dopaquinone->Melanin Tyrosinase Tyrosinase (Rate-Limiting Enzyme) Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitors Tyrosinase Inhibitors Inhibitors->Tyrosinase Inhibition TSC N-(4-bromophenyl)thiosemicarbazide (Copper Chelation) TSC->Inhibitors Others Kojic Acid, Arbutin, etc. (Competitive/Chelation) Others->Inhibitors Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_solutions 1. Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitors) serial_dilute 2. Create Inhibitor Serial Dilutions prep_solutions->serial_dilute add_reagents 3. Add Buffer, Inhibitor, & Enzyme serial_dilute->add_reagents pre_incubate 4. Pre-incubate (e.g., 10 min at 25°C) add_reagents->pre_incubate add_substrate 5. Initiate with L-DOPA Substrate pre_incubate->add_substrate measure 6. Measure Absorbance (475 nm) add_substrate->measure calc_inhibition 7. Calculate % Inhibition measure->calc_inhibition plot_curve 8. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 9. Determine IC50 Value plot_curve->calc_ic50

References

Validation

Validating a New Weapon in the Fight Against Resistance: A Guide to MIC Determination for Novel Antimicrobial Agents

For researchers, scientists, and drug development professionals, establishing the Minimum Inhibitory Concentration (MIC) is a critical step in the journey of a novel antimicrobial agent from the laboratory to clinical ap...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the Minimum Inhibitory Concentration (MIC) is a critical step in the journey of a novel antimicrobial agent from the laboratory to clinical application. The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental measure of a drug's potency. This guide provides a comparative overview of the gold-standard and alternative methods for MIC validation, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate methodology.

The validation of a novel antimicrobial agent's efficacy hinges on accurate and reproducible MIC data. Regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines to ensure consistency and comparability of results across different laboratories. The choice of method can impact the speed, cost, and labor intensity of the validation process.

At a Glance: Comparing MIC Determination Methods

The three most widely accepted methods for determining the MIC of a novel antimicrobial agent are broth microdilution, agar dilution, and gradient diffusion. Each has its own set of advantages and limitations. The selection of the most suitable method will depend on the specific needs of the study, the characteristics of the novel agent, and the resources available.

MethodPrincipleThroughputKey AdvantagesKey Disadvantages
Broth Microdilution Serial two-fold dilutions of the antimicrobial agent in a liquid growth medium inoculated with a standardized microorganism suspension.HighConsidered a reference method by CLSI and EUCAST, provides quantitative results, suitable for automation.[1][2]Can be labor-intensive if performed manually, potential for missed contamination.
Agar Dilution Incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of multiple bacterial strains.High (for multiple strains)Considered a reference method, especially for fastidious organisms and certain antibiotics.[3][4] Allows for the testing of multiple isolates on a single plate.Labor-intensive preparation of agar plates, not suitable for testing multiple drugs simultaneously.[3]
Gradient Diffusion A predefined, continuous concentration gradient of an antimicrobial agent on a plastic strip is applied to an inoculated agar plate.Low to ModerateSimple to perform, provides a direct MIC reading, useful for individual isolate testing.[5][6][7]More expensive per test than dilution methods, potential for subjective interpretation of the inhibition ellipse.

Performance of MIC Methods with Novel Antimicrobial Agents: A Data-Driven Comparison

The agreement between different MIC testing methods is a crucial factor in their validation. "Essential agreement" refers to MIC values that are within one two-fold dilution of each other, while "categorical agreement" indicates that both methods classify the isolate into the same susceptibility category (e.g., susceptible, intermediate, or resistant).

Here is a summary of performance data from studies evaluating novel antimicrobial agents:

Novel AgentOrganism(s)Methods ComparedEssential Agreement (%)Categorical Agreement (%)Reference
PlazomicinEnterobacteralesEtest vs. Broth Microdilution99.092.8[8]
Piperacillin-Tazobactam (new formulation)Enterobacterales, P. aeruginosa, A. baumanniiEtest vs. Broth MicrodilutionNot explicitly statedVaries by organism and breakpoints[9]
Various AntimicrobialsClostridiales speciesBroth Microdilution & Gradient Diffusion vs. Agar DilutionVaried by drug and methodVaried by drug and method[10][11][12]

In-Depth Experimental Protocols

Accurate and reproducible MIC determination is contingent on meticulous adherence to standardized protocols. The following sections provide detailed methodologies for the three primary MIC testing methods, based on CLSI and EUCAST guidelines.

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a 96-well microtiter plate.

Materials:

  • Novel antimicrobial agent stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of the novel antimicrobial agent in CAMHB directly in the microtiter plate. The final volume in each well should be 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except the sterility control) with 10 µL of the standardized inoculum.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1][2][13]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into the agar medium before it solidifies.

Materials:

  • Novel antimicrobial agent stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile petri dishes

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a series of agar plates, each containing a specific concentration of the novel antimicrobial agent. This is done by adding a defined volume of the drug solution to the molten MHA before pouring the plates.

  • Include a control plate with no antimicrobial agent.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the inoculum, delivering about 10^4 CFU per spot. Multiple isolates can be tested on the same plate.[3][4]

  • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a single colony or a faint haze.[3][4]

Gradient Diffusion Method (Etest)

This method utilizes a plastic strip with a predefined gradient of the antimicrobial agent.

Materials:

  • Gradient diffusion strips (e.g., Etest) for the novel antimicrobial agent

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically apply the gradient diffusion strip to the center of the agar surface.

  • Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

  • After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[5][6][7][14]

The Crucial Role of Quality Control

Regardless of the method chosen, rigorous quality control (QC) is paramount to ensure the accuracy and reliability of MIC results. This involves the regular testing of well-characterized reference strains with known MIC values.

Key QC Practices:

  • Use of Reference Strains: A panel of QC strains, such as those available from the American Type Culture Collection (ATCC), should be tested alongside the clinical isolates.[15][16]

  • Monitoring Test Conditions: Regularly check and document incubator temperatures, media quality, and inoculum density.

  • Adherence to Standardized Procedures: Ensure that all laboratory personnel are trained and adhere strictly to the chosen protocol.

  • Data Review: Regularly review QC data to identify any trends or deviations that may indicate a problem with the testing system.[15]

Visualizing the Workflow and Methodologies

To further clarify the processes involved in MIC validation, the following diagrams have been generated using Graphviz.

MIC_Validation_Workflow cluster_prep Preparation cluster_testing MIC Determination cluster_analysis Data Analysis & Interpretation NovelAgent Novel Antimicrobial Agent Received Broth Broth Microdilution NovelAgent->Broth Agar Agar Dilution NovelAgent->Agar Gradient Gradient Diffusion NovelAgent->Gradient QC_Strains Select & Prepare QC Strains QC_Strains->Broth QC_Strains->Agar QC_Strains->Gradient Test_Isolates Prepare Clinical Isolates Test_Isolates->Broth Test_Isolates->Agar Test_Isolates->Gradient Read_MIC Read & Record MIC Values Broth->Read_MIC Agar->Read_MIC Gradient->Read_MIC QC_Check QC Data Review (Compare to expected ranges) Read_MIC->QC_Check QC_Check->NovelAgent QC Fail (Troubleshoot) Interpret Interpret Results (Establish Breakpoints) QC_Check->Interpret QC Pass Report Final Report Interpret->Report

Caption: Workflow for validating the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.

MIC_Method_Principles cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_gradient Gradient Diffusion b_start Serial Dilutions in Broth b_inoculate Inoculate with Bacteria b_start->b_inoculate b_incubate Incubate b_inoculate->b_incubate b_read Read Turbidity (Growth) b_incubate->b_read a_start Drug in Molten Agar a_plate Pour Plates a_start->a_plate a_inoculate Spot Inoculate Bacteria a_plate->a_inoculate a_incubate Incubate a_inoculate->a_incubate a_read Observe Colony Growth a_incubate->a_read g_plate Inoculate Agar Plate g_strip Apply Drug Gradient Strip g_plate->g_strip g_incubate Incubate g_strip->g_incubate g_read Read Intersection of Inhibition Ellipse g_incubate->g_read

References

Comparative

Navigating the Post-Antibiotic Era: A Comparative Guide to Antimicrobial Efficacy Against Drug-Resistant Bacteria

For Immediate Publication AUSTIN, TX – December 26, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a race against time to develop novel therapeutic strategies...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

AUSTIN, TX – December 26, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a race against time to develop novel therapeutic strategies. This guide offers a comprehensive comparison of the antimicrobial efficacy of various agents against clinically significant drug-resistant bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on novel antibiotics, antimicrobial peptides, bacteriophage therapy, and antimicrobial nanoparticles, providing a vital resource for navigating the challenges of infectious disease research.

The World Health Organization has identified antimicrobial resistance as one of the top global public health threats.[1] Infections caused by multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Carbapenem-resistant Enterobacteriaceae (CRE), and drug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii, are becoming increasingly difficult to treat, leading to higher morbidity and mortality.[2][3][4] This guide provides a comparative analysis of emerging antimicrobial agents, offering a data-driven perspective on their potential to combat these formidable pathogens.

Quantitative Efficacy of Antimicrobial Agents

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of various antimicrobial agents against a panel of drug-resistant bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7]

Antimicrobial Agent ClassSpecific AgentTarget OrganismMIC (µg/mL)MBC (µg/mL)Citation(s)
Novel Antibiotics OritavancinMRSA0.03 - 0.12-[8]
CeftarolineMRSA0.125 - 2-[9]
EravacyclineCarbapenem-resistant A. baumannii0.5 - 1-[2]
Compound 8g (Nitroimidazole)MRSA12[10]
Compound 8g (Nitroimidazole)Carbapenem-resistant K. pneumoniae832[10]
Antimicrobial Peptides (AMPs) MelimineMultidrug-resistant P. aeruginosa--[11]
d,l-K6L9 peptidesMultidrug-resistant P. aeruginosa>25 µM-[12]
Indolicidin variantsMultidrug-resistant P. aeruginosa--[13]
Bacteriophages Phage Βϕ-R2096Carbapenem-resistant A. baumanniiMOI dependent-[14]
Phage MSaMRSAMOI dependent-[15]
Antimicrobial Nanoparticles Silver Nanoparticles (AgNPs)Multidrug-resistant P. aeruginosa1.406–5.625-[16]
PLGA-rifampicin NPsMRSA0.002-[17]

Note: MIC and MBC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes. MOI (Multiplicity of Infection) is used for bacteriophage efficacy instead of concentration.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antimicrobial research. The following are detailed methodologies for key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solutions: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[2][18]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Perform MIC Test: First, determine the MIC of the antimicrobial agent as described above.

  • Subculturing: From the wells showing no visible growth in the MIC assay (at and above the MIC), pipette a small volume (e.g., 10-100 µL) and spread it onto an appropriate agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5][6][16][23][24]

Time-Kill Kinetic Assay

This assay evaluates the rate and extent of bacterial killing over time.

  • Preparation: Prepare test tubes with a standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium. Add the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antimicrobial agent.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Enumeration: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][25][26][27][28]

Visualizing Mechanisms and Workflows

To further elucidate the complex processes involved in antimicrobial action and resistance, the following diagrams have been generated using Graphviz.

Antibiotic_Resistance_Mechanisms cluster_bacteria Bacterial Cell cluster_resistance Resistance Mechanisms Antibiotic Antibiotic Target Cellular Target (e.g., Ribosome, Cell Wall) Antibiotic->Target Inhibition Enzymatic_Degradation Enzymatic Degradation (e.g., β-lactamases) Antibiotic->Enzymatic_Degradation Inactivation Efflux_Pump Efflux Pump Antibiotic->Efflux_Pump Expulsion Target_Modification Target Modification Target->Target_Modification Alteration

Caption: Common mechanisms of antibiotic resistance in bacteria.

Antimicrobial_Efficacy_Workflow Start Start: Bacterial Isolate & Antimicrobial Agent MIC_Assay Broth Microdilution MIC Assay Start->MIC_Assay MIC_Result Determine MIC MIC_Assay->MIC_Result MBC_Assay MBC Assay (Subculturing from MIC plate) MIC_Result->MBC_Assay Time_Kill_Assay Time-Kill Kinetic Assay MIC_Result->Time_Kill_Assay MBC_Result Determine MBC MBC_Assay->MBC_Result End End: Efficacy Profile MBC_Result->End Time_Kill_Result Analyze Rate of Killing Time_Kill_Assay->Time_Kill_Result Time_Kill_Result->End

Caption: Experimental workflow for assessing antimicrobial efficacy.

Antimicrobial_Selection_Logic Infection Suspected Drug-Resistant Infection Identification Isolate and Identify Pathogen Infection->Identification AST Antimicrobial Susceptibility Testing (AST) Identification->AST Conventional_Susceptible Susceptible to Conventional Antibiotics? AST->Conventional_Susceptible Treat_Conventional Treat with Conventional Antibiotic Conventional_Susceptible->Treat_Conventional Yes Novel_Therapy Consider Novel Therapeutic (e.g., Phage, AMP, Nanoparticle) Conventional_Susceptible->Novel_Therapy No Monitor Monitor Patient Response Treat_Conventional->Monitor Novel_Therapy->Monitor

Caption: Logical flow for selecting an antimicrobial agent.

References

Validation

A Comparative Guide to the ADME Profile and Molecular Docking of Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature all...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for broad biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and molecular docking studies of various thiazole derivatives, offering valuable insights for the design and development of novel therapeutics.

ADME Properties of Thiazole Derivatives: A Comparative Overview

The "drug-likeness" of a compound is a critical factor in its potential for clinical success. In silico ADME predictions are instrumental in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic properties. A common framework for assessing drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of over 500 Daltons, a logP (lipophilicity) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[4][5]

The following table summarizes the in silico ADME and physicochemical properties of representative thiazole derivatives from recent studies.

Compound SeriesMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five ViolationsReference
Phenyl and Furan Ring Containing Thiazole Schiff Bases295.37 - 414.432.85 - 4.981 - 24 - 60[6]
2-Ethylidenehydrazono-5-arylazothiazoles247.29 - 346.411.89 - 4.231 - 25 - 70[4]
Thiazole Carboxamide Derivatives414.47 - 521.612.89 - 5.1216 - 80 - 1[7][8]
Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles297.33 - 403.451.98 - 4.110 - 15 - 60[9]
4-(4-Bromophenyl)-thiazol-2-amine Derivatives358.24 - 434.313.86 - 5.2313 - 40 - 1[10]

As evidenced in the table, a majority of the synthesized thiazole derivatives adhere to Lipinski's Rule of Five, indicating a favorable preliminary ADME profile and good potential for oral bioavailability.

Molecular Docking Studies: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[11] This information is crucial for structure-based drug design and for understanding the mechanism of action of novel compounds.

The table below presents a comparison of molecular docking results for various thiazole derivatives against different biological targets. The docking score, typically represented as binding energy in kcal/mol, indicates the predicted binding affinity; a more negative score generally signifies a stronger interaction.

Thiazole Derivative SeriesTarget ProteinPDB IDDocking SoftwareBest Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazole-Thiophene ScaffoldsBreast Cancer Protein2W3LNot Specified-Not Specified[12]
Thiazolobenzimidazole-Thiazole HybridsColon Cancer Protein6MTUNot SpecifiedMore favorable than DoxorubicinArg737, Gly739[13]
2-(2-hydrazinyl)thiazolesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[14]
4-(4-Bromophenyl)-thiazol-2-amine DerivativesAntimicrobial Target1JIJNot SpecifiedGoodNot Specified[10]
Thiazole Carboxamide DerivativesCOX-1 / COX-23KK6 / 5KIRGlide (Schrödinger)-8.1 to -9.7ARG-120, TYR-355, SER-530[7][8]
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrilesα-amylaseNot SpecifiedNot Specified-7.43Not Specified[9]

The docking studies consistently demonstrate that thiazole derivatives can effectively bind to the active sites of various enzymes and receptors implicated in diseases such as cancer and microbial infections. The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues.

Experimental Protocols

In Silico ADME Prediction

A common workflow for in silico ADME prediction involves the following steps:

  • Structure Preparation: The 2D or 3D structure of the thiazole derivative is drawn using chemical drawing software.

  • Property Calculation: The structure is submitted to a web-based server or standalone software (e.g., SwissADME, QikProp) which calculates various physicochemical and pharmacokinetic properties.[4][7]

  • Analysis: The calculated parameters are then analyzed, often in comparison to established rules like Lipinski's Rule of Five, to assess the compound's drug-likeness.[5]

ADME_Prediction_Workflow cluster_workflow In Silico ADME Prediction Workflow A 2D/3D Structure of Thiazole Derivative B ADME Prediction Software (e.g., SwissADME) A->B Input C Calculation of Physicochemical Properties B->C Process D Analysis based on Lipinski's Rule of Five C->D Data E Drug-Likeness Assessment D->E Evaluation

In Silico ADME Prediction Workflow

Molecular Docking

The general protocol for molecular docking studies of thiazole derivatives is as follows:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.[15]

  • Ligand Preparation: The 2D structures of the thiazole derivatives are converted to 3D and their energy is minimized to obtain a stable conformation.[15]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[15]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, Molegro Virtual Docker) is used to systematically search for the best binding poses of the ligand within the grid box.[15] The software calculates a docking score for each pose.

  • Analysis of Results: The docked poses are analyzed based on their scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[15]

Molecular_Docking_Workflow cluster_workflow Molecular Docking Workflow PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results Docking->Analysis

Molecular Docking Workflow

Signaling Pathway Inhibition: A Case Study with VEGFR-2

Certain thiazole derivatives have shown potent inhibitory activity against key signaling proteins involved in cancer progression. For instance, some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[16]

VEGFR2_Signaling_Pathway cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Simplified VEGFR-2 Signaling Pathway Inhibition

This guide highlights the promising ADME profiles and potent target interactions of thiazole derivatives. The presented data and methodologies underscore the value of integrating computational studies in the early-phase of drug discovery to guide the synthesis and optimization of new chemical entities. Further in vitro and in vivo studies are essential to validate these in silico findings and to fully elucidate the therapeutic potential of this versatile class of compounds.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-(4-Bromophenyl)hydrazinecarbothioamide: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-Bromophenyl)hydrazinecarbothioamide (CAS No. 2646-31-3), emphasizing safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle N-(4-Bromophenyl)hydrazinecarbothioamide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Data Summary

Data PointTypical Value/InformationSignificance for Disposal
CAS Number 2646-31-3Uniquely identifies the chemical substance for accurate waste profiling.
Hazard Class Likely classified as hazardous waste. Consult local, regional, and national regulations for specific classification.[1][2]Determines the required disposal route and regulatory requirements.
Incompatible Materials Strong oxidizing agents, bases.[1]Prevents dangerous chemical reactions during storage and disposal. Waste should be segregated from these materials.
Hazardous Decomposition Products May include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen bromide gas upon thermal decomposition.[1]Highlights the importance of avoiding incineration as a disposal method without proper industrial facilities and informs emergency response procedures.

Step-by-Step Disposal Protocol

The primary directive for the disposal of N-(4-Bromophenyl)hydrazinecarbothioamide is to treat it as hazardous waste.[3] The following protocol outlines the necessary steps to ensure its safe and compliant disposal.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "N-(4-Bromophenyl)hydrazinecarbothioamide and related contaminated materials."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Pay special attention to segregation from incompatible materials such as strong oxidizing agents and bases.[1]

  • Container Selection and Management:

    • Use a chemically resistant, sealable container for waste collection. The container must be in good condition and compatible with the chemical.

    • Keep the waste container tightly closed when not in use.[2][4]

    • Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.

  • Collection of Waste:

    • Place all materials contaminated with N-(4-Bromophenyl)hydrazinecarbothioamide, including unused product, contaminated PPE (such as gloves), and cleaning materials (e.g., absorbent pads), into the designated waste container.

    • For spills, carefully sweep up the solid material and place it into the waste container. Avoid generating dust.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Provide them with an accurate description of the waste, including the chemical name and CAS number.

    • Follow all institutional and regulatory procedures for waste manifesting and handover.

  • Documentation:

    • Maintain a log of the waste generated, including the amount and date of accumulation. This is often a regulatory requirement.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of N-(4-Bromophenyl)hydrazinecarbothioamide.

DisposalWorkflow Figure 1: Disposal Workflow for N-(4-Bromophenyl)hydrazinecarbothioamide cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (Chemical Fume Hood) A->B C Identify and Label Hazardous Waste Container B->C D Segregate from Incompatible Materials (Oxidizing Agents, Bases) C->D E Place Waste in Container (Unused chemical, contaminated items) D->E F Keep Container Securely Closed and in a Designated Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide Accurate Waste Information (Name, CAS Number) G->H I Complete Required Documentation H->I

Caption: Disposal Workflow for N-(4-Bromophenyl)hydrazinecarbothioamide.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of N-(4-Bromophenyl)hydrazinecarbothioamide, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

Handling

Essential Safety and Logistical Information for Handling N-(4-Bromophenyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling of N-(4-Bromophenyl)hydrazinecarbothioamide. In the absence of a specific Sa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of N-(4-Bromophenyl)hydrazinecarbothioamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally related chemicals, thiosemicarbazide and (4-Bromophenyl)hydrazine. It is imperative to handle this compound with caution, assuming it may possess similar hazardous properties.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling N-(4-Bromophenyl)hydrazinecarbothioamide.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1] An eyewash station should be readily accessible.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[1]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1][2]The type of respirator will depend on the concentration and nature of the airborne contaminant. For dusty solids, a dust respirator should be used.[1]
Protective Clothing A lab coat or a full chemical-protective suit is required to prevent skin contact.[1][2]Clothing should be regularly inspected and decontaminated or disposed of if contaminated.[3]

Operational Plan: Safe Handling and Storage

A systematic approach is essential for safely managing N-(4-Bromophenyl)hydrazinecarbothioamide throughout its lifecycle in the laboratory.

  • Receiving and Storage :

    • Upon receipt, carefully inspect the container for any signs of damage or leaks.[1]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

    • Keep the container tightly closed when not in use.[1][4] The storage area should be clearly labeled with appropriate hazard warnings and restricted to authorized personnel.[2]

  • Handling and Use :

    • All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Use the smallest quantity of the substance necessary for the experiment.[1]

    • Avoid the formation of dust.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Spill Management :

    • Minor Spill : Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[2][4] Carefully collect the material into a labeled, sealed container for hazardous waste disposal.[2]

    • Major Spill : Evacuate the laboratory and notify the appropriate safety personnel immediately.

Disposal Plan

All waste containing N-(4-Bromophenyl)hydrazinecarbothioamide must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste : Collect any solutions containing the compound in a compatible, labeled hazardous waste container.

  • Disposal : All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1][4]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling a hazardous chemical like N-(4-Bromophenyl)hydrazinecarbothioamide, highlighting key safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D Proceed with caution E Perform Reaction/Procedure D->E K Spill or Exposure Occurs D->K Incident F Monitor Experiment E->F E->K Incident G Quench Reaction & Work-up F->G Experiment complete F->K Incident H Segregate Hazardous Waste G->H I Decontaminate Work Area H->I J Doff PPE & Wash Hands I->J L Follow First Aid Procedures K->L M Notify Supervisor/Safety Officer L->M

Caption: Experimental workflow with integrated safety checkpoints for handling hazardous chemicals.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(4-Bromophenyl)hydrazinecarbothioamide
Reactant of Route 2
N-(4-Bromophenyl)hydrazinecarbothioamide
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